molecular formula C7H10O3 B068200 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 168141-96-6

2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B068200
CAS No.: 168141-96-6
M. Wt: 142.15 g/mol
InChI Key: HSQSGWOCFUFUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid is a high-value, strained bicyclic building block of significant interest in synthetic organic and medicinal chemistry. Its structure incorporates an oxirane (epoxide) ring fused to a cyclohexane ring, endowing it with unique reactivity and serving as a rigid, three-dimensional scaffold. The carboxylic acid functional group provides a convenient handle for diverse derivatization, typically via amide coupling or esterification, enabling its incorporation into larger molecular architectures. The primary research value of this compound lies in its application as a key synthetic intermediate for the development of novel pharmacologically active compounds. The strained nature of the bicyclic system makes it a valuable precursor for ring-opening and cross-coupling reactions, allowing for the stereoselective introduction of functional groups and the construction of complex molecular frameworks. Researchers utilize this compound to create conformationally restricted analogs of linear molecules, a strategy often employed to improve potency, selectivity, and metabolic stability in drug discovery programs. It is particularly relevant in the synthesis of protease inhibitors, receptor ligands, and other bioactive molecules where a defined three-dimensional structure is critical for target engagement. This bifunctional reagent is offered For Research Use Only and is intended for qualified laboratory researchers.

Properties

IUPAC Name

2-oxabicyclo[4.1.0]heptane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)5-4-2-1-3-10-6(4)5/h4-6H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQSGWOCFUFUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Oxabicyclo[4.1.0]heptane Scaffold

The 2-oxabicyclo[4.1.0]heptane ring system, a conformationally constrained structural motif, represents a cornerstone in modern medicinal chemistry and organic synthesis. Its inherent stereochemical complexity and the reactivity of the strained epoxide ring provide a versatile platform for the design of novel therapeutics and complex molecular architectures. This guide focuses on a key derivative, 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid, a molecule of significant interest due to its potential as a chiral building block in the synthesis of biologically active compounds. Bicyclo[4.1.0]heptanes and their heteroatom-containing derivatives are recognized for their presence in natural products and pharmaceutical agents, underscoring the importance of developing efficient synthetic strategies for these frameworks.[1] This document will provide a comprehensive overview of the chemical and physical properties, spectroscopic signature, synthesis, and reactivity of this compound, with a particular emphasis on its applications in drug discovery and development.

Physicochemical and Spectroscopic Characterization

While comprehensive experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be reliably predicted and inferred from computational data and analysis of closely related analogs.

Core Molecular Attributes
PropertyValueSource
Molecular Formula C₇H₁₀O₃PubChem[2]
Molecular Weight 142.15 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 101310-86-5PubChem[2]
Spectroscopic Profile (Inferred)

Detailed spectroscopic data for the target molecule is scarce. However, the expected spectral characteristics can be extrapolated from known data of similar structures, such as its constitutional isomer, 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid methyl ester, and the parent bicyclo[4.1.0]heptane-7-carboxylic acid.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and the presence of multiple stereocenters. Key signals would include the protons on the cyclopropane ring, which would appear at relatively high field, and the protons adjacent to the ether oxygen, which would be deshielded. The stereochemical relationship (endo/exo) of the carboxylic acid group would significantly influence the coupling constants of the adjacent protons.[3]

  • ¹³C NMR: The carbon spectrum would show seven distinct signals. The carbonyl carbon of the carboxylic acid would be found in the range of 170-180 ppm. The carbons of the cyclopropane ring would appear at high field, while the carbons bonded to the ether oxygen would be in the range of 50-70 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹. A sharp, strong C=O stretching absorption for the carbonyl group is expected around 1700-1725 cm⁻¹. The C-O stretching of the ether and the epoxide ring would likely appear in the fingerprint region between 1000 and 1300 cm⁻¹.

  • Mass Spectrometry: Electron ionization (EI) mass spectrometry of the parent compound, 7-oxabicyclo[4.1.0]heptane, shows a prominent molecular ion peak.[4] For the carboxylic acid derivative, fragmentation would likely involve the loss of the carboxyl group (M-45) and other characteristic fragmentation patterns of the bicyclic ether system.

Stereochemistry: The Endo and Exo Isomers

A critical aspect of the chemistry of this compound is its stereochemistry. The carboxylic acid group can be oriented either endo (pointing towards the six-membered ring) or exo (pointing away from the six-membered ring). This stereochemical difference has a profound impact on the molecule's physical properties, reactivity, and its utility as a chiral building block. The differentiation and selective synthesis of these isomers are crucial for their application in stereospecific synthesis. The stereochemistry of related bicyclo[4.1.0]heptane nucleosides has been confirmed using 1D and 2D NMR experiments, including NOE measurements.[3]

Synthesis of this compound and its Esters

A practical and scalable synthesis of the this compound core has not been explicitly detailed in the literature. However, a robust synthetic strategy can be devised based on the well-established methodologies for the synthesis of related bicyclic systems, particularly the constitutional isomer 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid and its esters.

Proposed Synthetic Pathway

A plausible synthetic route would involve the epoxidation of a suitable cyclohexene precursor followed by the introduction of the carboxylic acid functionality. A more direct approach, mirroring the synthesis of a constitutional isomer, would start from a commercially available cyclohexene derivative. The following protocol is adapted from the synthesis of alkyl 7-oxabicyclo[4.1.0]heptane-3-carboxylates and represents a viable strategy for obtaining the target scaffold.[5]

This initial step involves the reaction of cyclohexene-1-carboxylic acid with iodine and a base to form a key iodolactone intermediate. This reaction proceeds via an electrophilic addition of iodine to the double bond, followed by intramolecular cyclization by the carboxylate.

  • Protocol:

    • Dissolve cyclohexene-1-carboxylic acid in a suitable organic solvent such as dichloromethane.

    • Add an aqueous solution of sodium bicarbonate and potassium iodide.

    • Cool the mixture in an ice bath.

    • Add iodine portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the iodolactone.

The iodolactone is then treated with a base in an alcoholic solvent to induce an intramolecular Williamson ether synthesis, forming the oxabicyclo[4.1.0]heptane ring system and the corresponding ester.

  • Protocol:

    • Dissolve the iodolactone from Step 1 in an alcohol (e.g., methanol or ethanol).

    • Add a solution of sodium hydroxide and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, add water and extract the product with an organic solvent like dichloromethane.

    • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude alkyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate.[5]

The final step is the hydrolysis of the ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

  • Protocol (Basic Hydrolysis):

    • Dissolve the ester from Step 2 in a mixture of an alcohol (e.g., methanol or ethanol) and water.

    • Add a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the solid or extract with an organic solvent, dry, and concentrate to yield this compound.

G cluster_0 Synthesis of this compound Cyclohexene-1-carboxylic acid Cyclohexene-1-carboxylic acid Iodolactone Intermediate Iodolactone Intermediate Alkyl 7-Oxabicyclo[4.1.0]heptane-3-carboxylate Alkyl 7-Oxabicyclo[4.1.0]heptane-3-carboxylate This compound This compound

Chemical Reactivity: A Tale of Two Functional Groups

The chemical reactivity of this compound is dominated by its two key functional groups: the carboxylic acid and the epoxide.

Reactions of the Carboxylic Acid

The carboxylic acid moiety can undergo standard transformations, such as:

  • Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.

  • Amide Formation: Conversion to an acid chloride followed by reaction with an amine to yield amides.

  • Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Ring-Opening Reactions of the Epoxide

The strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be catalyzed by either acid or base and are highly regioselective and stereoselective.

  • Acid-Catalyzed Ring Opening: In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. The nucleophile will typically attack the more substituted carbon atom (SN1-like mechanism) due to the development of a partial positive charge. The use of graphite oxide as a solid acid catalyst has been shown to be effective in the ring-opening of 7-oxabicyclo[4.1.0]heptane with various amines.[6]

  • Base-Catalyzed (Nucleophilic) Ring Opening: Under basic or neutral conditions, a strong nucleophile will attack one of the epoxide carbons in an SN2 fashion. Steric hindrance plays a major role, with the nucleophile generally attacking the less substituted carbon atom. The reaction of 7-oxabicyclo[4.1.0]heptane with amines to produce β-amino alcohols is a well-established transformation.[6]

G cluster_0 Reactivity of the Epoxide Ring 2-Oxabicyclo[4.1.0]heptane derivative 2-Oxabicyclo[4.1.0]heptane derivative Acid-Catalyzed Ring Opening Acid-Catalyzed Ring Opening Nucleophilic Ring Opening Nucleophilic Ring Opening Trans-diaxial product Trans-diaxial product

Applications in Drug Development and Medicinal Chemistry

The rigid scaffold of this compound and its derivatives makes them valuable intermediates in the synthesis of pharmaceuticals.

  • Anticoagulants: The constitutional isomer, 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid, is a key intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an oral anticoagulant.[5] The stereochemistry of the bicyclic core is crucial for the drug's activity. The enzymatic resolution of the ester precursors of this isomer highlights the importance of obtaining enantiomerically pure building blocks.[5]

  • Antiviral Agents: Derivatives of 2-oxabicyclo[4.1.0]heptane have been synthesized and evaluated for their potential as antiviral agents. Specifically, nucleoside analogs containing this bicyclic sugar moiety have been prepared.[3] Although the reported compounds did not show significant antiviral activity, this line of research demonstrates the utility of this scaffold as a constrained sugar mimic in nucleoside chemistry.

  • Prostaglandin Analogs: The parent bicyclo[4.1.0]heptane-7-carboxylic acid is a key intermediate in the synthesis of prostaglandin analogs.[7] The rigid structure of the bicyclic system helps to lock the conformation of the molecule, which is important for its biological activity.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its derivatives. While specific toxicity data for the target molecule is not available, related compounds are known to be skin and eye irritants. Therefore, it is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a fascinating and synthetically valuable molecule. Its rigid, stereochemically defined structure, combined with the reactivity of its epoxide and carboxylic acid functionalities, makes it an attractive building block for the synthesis of complex and biologically active molecules. While a complete experimental characterization of this specific compound is still lacking in the public domain, its properties and reactivity can be confidently inferred from a wealth of data on closely related structures. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance of molecules like this compound is set to increase, offering new avenues for the development of next-generation therapeutics.

References

  • Mirza-Aghayan, M., et al. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Turkish Journal of Chemistry, 40, 69-80. [Link]

  • Request PDF | Transition-Metal Free, Radical Oxidation of 1,6-Enyne Cyclopropanation: Synthesis of aza-bicyclo[4.1.0]heptane Derivatives | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester - Google Patents. (n.d.).
  • D'auria, M., et al. (2006). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ARKIVOC, 2006(6), 74-84. [Link]

  • Gómez-Sánchez, E., Soriano, E., & Marco-Contelles, J. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. The Journal of Organic Chemistry, 72(23), 8656–8670. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

  • Alcaide, B., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(3), 56-73. [Link]

  • Structure and reactivity. 2. 2-tert-Butyl-3-cyano-7-oxabicyclo[4.1.0]heptane stereoisomers. (n.d.). Retrieved January 22, 2026, from [Link]

  • Avenoza, A., et al. (1998). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron: Asymmetry, 9(12), 2039-2044. [Link]

  • Enthalpy of polymerisation of 7‐oxabicyclo[4.1.0]heptane. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Optimization, Chromatography-based Purification and characterization of novel Antibacterial compound 4-formyl-2-hydroxy bicyclo. (2023). International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-8. [Link]

  • Szabó, L., et al. (2020). Concise and Practical Total Synthesis of (+)-Abscisic Acid. ACS Omega, 5(22), 13323–13327. [Link]

  • Regioselectivity in the Catalytic Hydrogenolysis of 7-Fluoro-1-phenylbicyclo[4.1.0]heptanes. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of cis-2-aza-3-oxo-4-oxabicyclo[4.2.0]octane and cis-2-aza-3-oxo-4-oxabicyclo[4.1.0]heptane. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Request PDF | An unusual bicyclic aziridine, 1-azabicyclo[4.1.0]heptan-2-one, and its reaction with nucleophiles | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Mlostoń, G., & Heimgartner, H. (1999). Reaction of 1,3-Thiazole-5(4H)-thiones with 1,2-Epoxycycloalkanes: Formation of Spirocyclic 1,3-Oxathiolanes. Helvetica Chimica Acta, 82(6), 848-859. [Link]

  • 12.7: Chemistry of Esters. (2023, August 15). Chemistry LibreTexts. [Link]

  • EP1245569A1 - Process for the production of 5-oxy-7-oxabicyclo-[4.1.0]hept-3-ene-3-carboxylic acid esters - Google Patents. (n.d.).
  • bicyclo[4.1.0]heptane-7-carboxylic acid. (n.d.). MySkinRecipes. Retrieved January 22, 2026, from [Link]

  • 13 C nuclear magnetic resonance studies. 58. 13 C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. (n.d.). Canadian Science Publishing. Retrieved January 22, 2026, from [Link]

  • CA2023217C - Azabicyclo quinolone carboxylic acids - Google Patents. (n.d.).
  • 7-Oxabicyclo[4.1.0]heptane. (n.d.). NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • Request PDF | ChemInform Abstract: SRN1 Reactions of 7-Iodobicyclo(4.1.0)heptane with Carbanions. A Novel Stereoselective C-C Bond Formation on Cyclopropane Rings | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • 7-Oxabicyclo(4.1.0)heptane, 4-(1,5-dimethyl-1,4-hexadienyl)-1-methyl. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough of the analytical methodologies and logical framework required for the complete structure elucidation of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document emphasizes the causality behind experimental choices, ensuring a self-validating and authoritative approach to structural determination.

Introduction and Strategic Overview

This compound is a saturated bicyclic molecule featuring a tetrahydropyran ring fused to a cyclopropane ring, which is substituted with a carboxylic acid. This structural motif is of significant interest as the core of various synthetic intermediates for pharmaceuticals, including antiviral agents and anticoagulants like Edoxaban.[1] The precise determination of its constitution, connectivity, and stereochemistry is paramount for its application in medicinal chemistry and organic synthesis.

The elucidation process is a multi-faceted analytical puzzle. No single technique provides the complete picture; rather, it is the convergence of evidence from multiple spectroscopic and analytical methods that affords an unambiguous structural assignment. Our strategy begins with foundational data (molecular formula and degrees of unsaturation) and systematically builds upon it with evidence from infrared spectroscopy (for functional group identification), mass spectrometry (for molecular weight and fragmentation analysis), and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments to map the intricate C-H framework and establish stereochemistry.

cluster_validation A Initial Hypothesis: 2-Oxabicyclo[4.1.0]heptane- 7-carboxylic acid B Elemental Analysis & High-Resolution Mass Spec (HRMS) A->B  1. Determine Composition E Infrared (IR) Spectroscopy A->E  2. Identify Functional Groups G 1D & 2D NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) A->G  3. Map Connectivity I Mass Spectrometry (MS/MS) A->I  4. Confirm MW & Fragmentation C Molecular Formula: C7H10O3 B->C  Yields D Degree of Unsaturation (DoU = 3) C->D  Calculate M Final Validated Structure D->A  Confirms: 2 rings, 1 C=O F Functional Groups: -COOH, C-O-C (ether/epoxide) E->F F->A  Confirms H C-H Framework Connectivity G->H H->A  Confirms K Stereochemical Analysis (NOE, J-Coupling, X-Ray) H->K  5. Determine 3D Structure J Fragmentation Pattern I->J J->H  Corroborates L Relative & Absolute Stereochemistry K->L K->M Converging Evidence Leads To

Caption: Workflow for Structure Elucidation.

Foundational Analysis: Molecular Formula and Unsaturation

The logical starting point is to establish the molecular formula. This is achieved with precision through high-resolution mass spectrometry (HRMS) or elemental analysis.

  • Molecular Formula : C₇H₁₀O₃[2]

  • Exact Mass : 142.06299 Da[2]

Causality: The molecular formula is the bedrock of the investigation. From it, we calculate the Degree of Unsaturation (DoU) , which provides the first critical insight into the molecule's macro-structure (rings and π-bonds).

DoU = C + 1 - (H/2) = 7 + 1 - (10/2) = 3

This value of 3 is immediately consistent with the proposed structure, accounting for the two rings of the bicyclic system and the one π-bond of the carbonyl group (C=O) in the carboxylic acid. This initial check validates the plausibility of the hypothesized structure.

Spectroscopic Characterization: A Multi-Technique Approach

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: The first spectroscopic analysis performed is typically IR spectroscopy. Its power lies in the rapid and definitive identification of key functional groups, providing a "chemical fingerprint" of the molecule. For the target structure, we anticipate several characteristic absorption bands.

Expected Absorptions:

  • Carboxylic Acid (O-H stretch): A very broad and strong absorption band centered around 3000 cm⁻¹, typically spanning from 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.

  • Carboxylic Acid (C=O stretch): An intense, sharp peak in the range of 1760-1690 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

  • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ associated with the sp³ hybridized carbons of the rings.

  • Ether/Epoxide C-O Stretch: The structure contains two types of C-O single bonds: the ether linkage within the tetrahydropyran ring and the C-O bonds of the fused, strained three-membered ring. This leads to strong, characteristic absorptions in the fingerprint region. Specifically, epoxide-like rings show vibrations around 1250 cm⁻¹ (ring breathing), 950-810 cm⁻¹, and 880-750 cm⁻¹.[3] A general C-O ether stretch is also expected around 1100 cm⁻¹.[4]

Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Perform a background scan of the clean, empty crystal, which is automatically subtracted from the sample spectrum.

Trustworthiness: The presence of both the extremely broad O-H and the sharp C=O absorptions is a self-validating system for identifying a carboxylic acid. The additional C-O stretches confirm the presence of the ether/epoxide functionalities.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry serves two primary functions: it provides the definitive molecular weight (confirming the molecular formula via HRMS) and offers structural clues through the analysis of fragmentation patterns. The way a molecule breaks apart upon ionization is directly related to its structure, with cleavage occurring at the weakest bonds or leading to the most stable fragments.

Protocol: Electron Ionization (EI-MS)

  • A dilute solution of the sample is injected into the instrument.

  • In the source, the sample is vaporized and bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

  • The resulting charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A detector records the relative abundance of each fragment.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺∙): A peak at m/z = 142, corresponding to the intact ionized molecule. Its presence confirms the molecular weight.

  • Key Fragments:

    • [M - COOH]⁺ (m/z 97): Loss of the carboxyl radical (45 Da) is a highly probable fragmentation pathway, leading to a stable C₆H₉O⁺ cation.

    • [M - H₂O]⁺∙ (m/z 124): Loss of a neutral water molecule is common for compounds containing hydroxyl groups.

    • Ring Cleavage: Bicyclic systems exhibit characteristic fragmentation. Based on studies of related bicyclo[4.1.0]heptane systems, losses of small alkyl and alkenyl fragments (e.g., C₂H₄, C₂H₅) are expected as the six-membered ring fragments.[5] The ether linkage also directs cleavage, with α-cleavage (adjacent to the oxygen) being a common pathway for cyclic ethers.[6][7]

Trustworthiness: High-resolution analysis of the peak at m/z 142.0630 would confirm the elemental composition C₇H₁₀O₃, validating the result from elemental analysis. The observation of a strong m/z 97 peak strongly supports the presence of a carboxylic acid attached to the bicyclic frame.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful tool for elucidating the complete carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of every proton and carbon and, crucially, reveals how they are connected.

Protocol: NMR Sample Preparation and Analysis

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a suite of spectra on a high-field spectrometer (≥400 MHz).

  • Process the data (Fourier transform, phase correction, baseline correction) to generate the final spectra.

¹H NMR Analysis (Predicted):

  • -COOH (~10-12 ppm): A very broad singlet, far downfield, which will disappear upon adding a drop of D₂O (deuterium exchange).

  • Bridgehead Protons (H1, H6): These protons are adjacent to both the ether oxygen and the cyclopropane ring. They will be deshielded, likely appearing in the 3.5-4.5 ppm range. Their splitting pattern will be complex due to coupling with multiple neighbors.

  • Tetrahydropyran Protons (H3, H4, H5): These will reside in the 1.5-4.0 ppm region. The protons on C3, being adjacent to the oxygen, will be the most downfield of this group.

  • Cyclopropane Proton (H7): This proton, attached to the same carbon as the carboxylic acid, will be in a unique chemical environment. Cyclopropane protons typically appear upfield, but the adjacent carbonyl will deshield it, placing it likely in the 2.0-3.0 ppm range.[8]

¹³C NMR Analysis (Predicted):

  • C=O (~175-185 ppm): The carboxylic acid carbonyl carbon, furthest downfield.

  • C1, C6 (~60-80 ppm): The bridgehead carbons bonded to the ether oxygen.

  • C3, C5 (~60-70 ppm): Carbons adjacent to the ether oxygen.

  • C4 (~20-30 ppm): The remaining aliphatic carbon of the six-membered ring.

  • C7 and Bridgehead Carbons (~20-40 ppm): The carbons of the strained cyclopropane ring will appear at relatively high field, with their exact shifts influenced by the attached functional groups.[9]

2D NMR for Connectivity and Final Proof:

cluster_1d cluster_2d H_NMR 1H NMR (Chemical Shifts, Multiplicities) COSY COSY (H-H Connectivity) H_NMR->COSY Identifies Spin Systems HSQC HSQC (Direct C-H Attachment) H_NMR->HSQC C_NMR 13C NMR (Chemical Shifts) C_NMR->HSQC Assigns Carbons to Protons HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC Provides Framework HSQC->HMBC Confirms Assignments Final_Structure Assembled Structure HMBC->Final_Structure Links All Fragments

Caption: Role of 2D NMR in Structural Assembly.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It will clearly show the connectivity pathway from H3 through H4 to H5, and the couplings of the bridgehead protons (H1, H6) to their neighbors, confirming the integrity of the tetrahydropyran ring.[10]

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum is a definitive map correlating each proton directly to the carbon it is attached to. It allows for the confident assignment of every carbon atom that bears protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire molecular puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away. Crucial expected correlations include:

    • From the cyclopropane proton (H7) to the carbonyl carbon (C=O).

    • From H7 to the bridgehead carbons (C1, C6).

    • From the bridgehead protons (H1, H6) to carbons across the ring system, definitively linking the cyclopropane and tetrahydropyran rings.

Stereochemical Elucidation

Expertise & Experience: The final and most subtle piece of the puzzle is determining the relative stereochemistry: the 3D arrangement of the atoms. For this molecule, the key questions are the fusion of the two rings (cis or trans) and the orientation of the carboxylic acid group (endo or exo).

Methods for Determination:

  • J-Coupling Constants (from ¹H NMR): The magnitude of the coupling constant between the bridgehead protons (H1, H6) and their neighbors can provide clues about the dihedral angles between them, which in turn depends on the ring conformation and fusion.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: This is the most powerful NMR technique for determining stereochemistry. An NOE is observed between protons that are close in space (<5 Å), regardless of whether they are bonded. Irradiating a specific proton and observing which other protons show an enhanced signal allows for the mapping of spatial proximities. For example, an NOE between the cyclopropane proton (H7) and one of the bridgehead protons would define its orientation as either endo or exo.[11]

  • X-ray Crystallography: This is the gold standard and provides an unambiguous 3D structure. If a single crystal of the compound (or a suitable derivative) can be grown, X-ray diffraction analysis will definitively establish the entire molecular structure, including bond lengths, angles, and relative stereochemistry.[12][13]

Summary of Elucidation Evidence

The structure of this compound is confirmed by the confluence of all analytical data.

Technique Finding Inference
HRMS M⁺∙ at m/z 142.0630Confirms molecular formula C₇H₁₀O₃.
DoU Calculated value of 3Consistent with a bicyclic structure containing one carbonyl.
IR Spec. Broad peak at ~3000 cm⁻¹, sharp peak at ~1710 cm⁻¹, strong peaks at ~1250, ~1100, ~850 cm⁻¹Confirms presence of -COOH group and C-O ether/epoxide functionalities.
¹³C NMR 7 distinct carbon signals, including one at ~178 ppm and several in the 60-80 ppm rangeConfirms 7 unique carbons, presence of C=O and multiple C-O bonds.
¹H NMR Broad singlet at ~11 ppm (D₂O exchangeable), complex multiplets in aliphatic/ether regionConfirms -COOH proton and complex saturated ring system.
COSY/HSQC Correlates all ¹H and ¹³C signalsMaps out the proton-carbon framework.
HMBC Key correlations from H7 to C=O, C1, and C6Unambiguously connects the carboxylic acid to the cyclopropane ring and the cyclopropane to the tetrahydropyran ring.
NOESY/X-Ray Defines spatial proximity of protons / Provides 3D crystal structureDetermines the relative stereochemistry of the ring fusion and substituents.

Conclusion

References

  • D'auria, M., et al. (2006). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ARKIVOC, 2006(vi), 74-84. [Link]

  • S. E. Stein, "7-Oxabicyclo[4.1.0]heptane" in NIST Mass Spec Data Center, NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]. (Retrieved January 22, 2026).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12666677, this compound. Retrieved January 22, 2026 from [Link].

  • Kwart, H., & Blazer, T. A. (1970). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry, 35(8), 2726-2730. [Link]

  • Goud, V. V., Patwardhan, A. V., & Pradhan, N. C. (2006). Epoxidation of Canola Oil with Hydrogen Peroxide Catalyzed by Acidic Ion Exchange Resin. ResearchGate. [Link]

  • Ghoreishi, N. (2015). Formal homo-Nazarov and other Cyclizations Reactions of Activated Cyclopropanes. Infoscience, EPFL. [Link]

  • Giorgi, G., López-Alvarado, P., & Menéndez, J. C. (2017). A systematic (1) H and (13) C NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. Magnetic Resonance in Chemistry, 55(11). [Link]

  • El-Nounou, A., et al. (2015). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of Mass Spectrometry, 50(6), 846-856. [Link]

  • Google Patents. (2019). CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester.
  • Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]

  • Takhistov, V. V., Ponomarev, D. A., & Varlamov, A. V. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]

  • Graiff, C., et al. (2019). In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. Frontiers in Chemistry. [Link]

  • Wikipedia contributors. (2023, December 29). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy. [Link]

  • Tran, D. P., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry. [Link]

  • Duddeck, H. (2009). Determination of Absolute and Relative Configuration. Georg Thieme Verlag. [Link]

  • van der Heijden, G. (2021). Activity-based protein profiling of glucosidases, fucosidases and glucuronidases. Scholarly Publications Leiden University. [Link]

  • van der Heijden, G., et al. (2021). Activity-based protein profiling of glucosidases, fucosidases and glucuronidases. Leiden University Scholarly Publications. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the epoxy resin. [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]

  • Rubini, M. (2023). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Drug Discovery and Development. [Link]

  • Gleave, M. A., & Procter, D. J. (2022). Intramolecular photochemical [2 + 1]-cycloadditions of nucleophilic siloxy carbenes. Chemical Science, 13(12), 3436-3442. [Link]

  • Reddy, R., et al. (2024). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. Organic Letters. [Link]

Sources

An In-depth Technical Guide to 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer precise three-dimensional orientation of functional groups is paramount. 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid emerges as a molecule of significant interest, embodying a constrained bicyclic scaffold that combines the structural rigidity of a cyclopropane-fused pyran with the synthetic versatility of both an epoxide and a carboxylic acid. This guide provides a comprehensive technical overview of this compound, delving into its stereochemical nuances, synthetic pathways, chemical reactivity, and strategic applications in drug discovery. Its structure represents a valuable building block for creating complex molecules with tightly controlled stereochemistry, a critical factor in optimizing drug-target interactions and improving pharmacokinetic profiles. The inherent ring strain of the epoxide offers a gateway to diverse chemical transformations, making it a powerful intermediate for generating libraries of drug-like molecules.

Nomenclature, Isomerism, and CAS Registry

A thorough understanding of this compound begins with its complex stereochemistry. The fusion of the cyclopropane and tetrahydropyran rings creates multiple stereocenters, leading to several possible diastereomers. The relative orientation of the carboxylic acid group with respect to the larger six-membered ring defines the critical endo and exo isomers.

  • Exo Isomer: The carboxylic acid group is oriented on the opposite face of the six-membered ring from the oxygen atom.

  • Endo Isomer: The carboxylic acid group is oriented on the same face as the oxygen atom.

This stereoisomerism is a crucial determinant of the molecule's shape and, consequently, its biological activity. Different isomers are assigned distinct CAS (Chemical Abstracts Service) numbers.

Compound NameStereochemistryCAS NumberMolecular FormulaMolecular Weight
This compoundMixture/Unspecified101310-86-5C₇H₁₀O₃142.15 g/mol
rel-(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acidexo isomer76354-51-3C₇H₁₀O₃142.15 g/mol
This compound, transUnspecified trans168141-96-6C₇H₁₀O₃142.15 g/mol

Note: The term 'trans' can be ambiguous without specifying the relationship between all substituents. The rel-(1R,6R,7R) designation provides a more precise, albeit relative, stereochemical description for the exo isomer.

Proposed Synthesis and Mechanistic Rationale

While a direct, dedicated synthesis for this compound is not extensively documented in peer-reviewed literature, a robust and logical pathway can be proposed based on fundamental principles of organic synthesis. The most logical precursor is 3,4-dihydro-2H-pyran-2-carboxylic acid or its corresponding ester, which can be synthesized via several established methods. The key transformation is the epoxidation of the electron-rich double bond.

Synthetic Workflow

The proposed synthesis involves two main steps:

  • Synthesis of the Precursor: Preparation of an ester of 3,4-dihydro-2H-pyran-2-carboxylic acid.

  • Diastereoselective Epoxidation: Conversion of the pyran precursor to the target bicyclic epoxide.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Epoxidation cluster_2 Step 3: Hydrolysis A Acrolein + Ethyl Vinyl Ether B Ethyl 3,4-dihydro-2H-pyran-2-carboxylate A->B [4+2] Hetero-Diels-Alder (High Pressure or Lewis Acid) C Ethyl 3,4-dihydro-2H-pyran-2-carboxylate D Ethyl 2-Oxabicyclo[4.1.0]heptane-7-carboxylate C->D m-CPBA or other peroxy acid Dichloromethane, 0°C to RT E Ethyl 2-Oxabicyclo[4.1.0]heptane-7-carboxylate F This compound E->F LiOH or NaOH THF/H₂O

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate

This step utilizes a Hetero-Diels-Alder reaction. The causality for this choice lies in its efficiency for constructing the dihydropyran ring system in a single step.

  • Apparatus: A high-pressure reaction vessel or a standard round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Reagents: Acrolein (dienophile), Ethyl vinyl ether (diene), Hydroquinone (polymerization inhibitor), and optionally, a Lewis acid catalyst (e.g., Yb(OTf)₃).

  • Procedure:

    • To a solution of ethyl vinyl ether (1.2 eq) and a catalytic amount of hydroquinone in a suitable solvent (e.g., toluene), add acrolein (1.0 eq) dropwise at room temperature.

    • Rationale: Acrolein is a reactive dienophile and ethyl vinyl ether is an electron-rich diene, fulfilling the electronic requirements for this inverse-electron-demand Diels-Alder reaction. Hydroquinone prevents the polymerization of acrolein.

    • Seal the vessel and heat to 150-180 °C for 12-24 hours. Alternatively, for a milder reaction, add a Lewis acid catalyst (0.1 eq) and stir at room temperature.

    • Rationale: High temperature provides the activation energy for the cycloaddition. A Lewis acid can catalyze the reaction by coordinating to the acrolein carbonyl, lowering the LUMO energy and accelerating the reaction under milder conditions.

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the dihydropyran ester.

Step 2: Epoxidation to Ethyl 2-Oxabicyclo[4.1.0]heptane-7-carboxylate

  • Apparatus: A round-bottom flask with a magnetic stirrer and an addition funnel, maintained under an inert atmosphere (N₂ or Ar).

  • Reagents: Ethyl 3,4-dihydro-2H-pyran-2-carboxylate, meta-Chloroperoxybenzoic acid (m-CPBA, ~77%), Dichloromethane (DCM), Saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve the dihydropyran ester (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve m-CPBA (1.1 - 1.3 eq) in DCM.

    • Add the m-CPBA solution dropwise to the stirred ester solution over 30-60 minutes, maintaining the temperature at 0 °C.

    • Rationale: The reaction is exothermic and dropwise addition at low temperature controls the reaction rate, preventing side reactions. m-CPBA is a highly effective and selective reagent for the epoxidation of electron-rich alkenes. The peroxy acid delivers an oxygen atom to the double bond in a concerted mechanism.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide ester.

Step 3: Saponification to the Carboxylic Acid

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Reagents: Crude epoxide ester, Tetrahydrofuran (THF), Water, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve the crude ester in a mixture of THF and water.

    • Add LiOH (1.5 - 2.0 eq) and stir vigorously at room temperature for 4-12 hours.

    • Rationale: LiOH performs a nucleophilic acyl substitution on the ester, hydrolyzing it to the corresponding carboxylate salt. The epoxide is generally stable to these basic conditions.

    • Monitor the reaction by TLC. Upon completion, acidify the mixture to pH ~3 with dilute HCl (e.g., 1M HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Chemical Reactivity and Synthetic Utility

The synthetic value of this scaffold is derived from the orthogonal reactivity of its two key functional groups: the epoxide and the carboxylic acid. This allows for sequential or selective modifications, providing access to a wide array of derivatives.

Epoxide Ring-Opening Reactions

The strained three-membered epoxide ring is a potent electrophile, susceptible to ring-opening by a vast range of nucleophiles.[1][2] This reaction is the cornerstone of its utility, enabling the stereospecific installation of diverse functional groups.

  • Mechanism: The reaction typically proceeds via an Sₙ2 mechanism. Under basic or neutral conditions, the nucleophile attacks the least sterically hindered carbon atom. Under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile attacks the more substituted carbon atom (which can better stabilize a partial positive charge).[2]

  • Stereochemistry: The Sₙ2 attack occurs from the backside, resulting in an inversion of stereochemistry at the point of attack and leading to a trans-diaxial opening of the epoxide. This provides excellent stereocontrol.

  • Common Nucleophiles:

    • O-Nucleophiles: Alcohols, phenols, water (forming diols).

    • N-Nucleophiles: Amines, azides (a precursor to amines).[3]

    • C-Nucleophiles: Grignard reagents, organocuprates, cyanide.

    • Hydrides: LiAlH₄ (leading to alcohols).

G A 2-Oxabicyclo[4.1.0]heptane- 7-carboxylic acid B trans-Amino Alcohol Derivative A->B 1. R₂NH (Amine) 2. Esterification/Amidation C trans-Diol Derivative A->C 1. H₃O⁺ (Acidic Hydrolysis) 2. Esterification/Amidation D trans-Azido Alcohol Derivative A->D 1. NaN₃, NH₄Cl 2. Esterification/Amidation

Caption: Key epoxide ring-opening reactions for diversification.

Carboxylic Acid Derivatization

The carboxylic acid moiety serves as a versatile handle for conjugation, typically through the formation of amide or ester bonds.

  • Amide Coupling: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to link the scaffold to amines, amino acids, or peptide fragments.

  • Esterification: Fischer esterification (acid catalysis with an alcohol) or reaction with alkyl halides under basic conditions can form various esters.

This dual reactivity allows the molecule to be used as a constrained, non-natural amino acid mimic or as a scaffold to which pharmacophores can be attached.

Applications in Drug Development and Medicinal Chemistry

The rigid, bicyclic structure of this compound makes it a prime example of a "privileged scaffold." Such scaffolds are valuable in drug discovery for several reasons.[4][5]

  • Conformational Constraint: The fused-ring system locks the molecule into a well-defined conformation. When incorporated into a larger molecule, this reduces the number of accessible rotatable bonds, which can decrease the entropic penalty of binding to a biological target, often leading to higher affinity and selectivity.[6][7]

  • Vectorial Display of Substituents: The scaffold acts as a three-dimensional template, projecting substituents into specific regions of space. By synthesizing different stereoisomers and performing ring-opening reactions, chemists can systematically explore the chemical space around a target's binding pocket to achieve optimal interactions.

  • Improved Drug-like Properties: Constrained molecules often exhibit increased metabolic stability and improved cell permeability compared to their more flexible, linear counterparts.[6] The introduction of the pyran oxygen atom can also improve solubility and provide an additional hydrogen bond acceptor.

This scaffold is particularly suited for designing inhibitors of enzymes like proteases or for mimicking peptide turns, where precise positioning of side chains is critical for activity.

Analytical Characterization

Confirming the structure and purity of this compound and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy:

    • Epoxide Protons: The protons on the epoxide ring are expected to appear in the range of δ 2.9 - 3.2 ppm.[8] Their chemical shift and coupling constants are highly diagnostic of the stereochemistry.

    • Carboxylic Acid Proton: A broad singlet far downfield (δ 10-12 ppm), which is exchangeable with D₂O.

    • Pyran Ring Protons: A series of complex multiplets in the δ 1.5 - 4.0 ppm range. The protons adjacent to the ring oxygen will be the most downfield.

  • ¹³C NMR Spectroscopy:

    • Epoxide Carbons: Resonances in the δ 45-60 ppm range.

    • Carbonyl Carbon: Signal around δ 170-180 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ for the carboxylic acid.

    • C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹.

    • C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region for the ether and epoxide C-O bonds.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 141.1.

Safety and Handling

  • Potential Hazards:

    • Bicyclic carboxylic acids and epoxides are often classified as skin and eye irritants.[9][10]

    • Epoxides as a class are known to be potential skin sensitizers and should be handled with care to avoid allergic reactions.[10]

  • Recommended Precautions:

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11]

    • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dusts or aerosols. Wash hands thoroughly after handling.[9]

    • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids/bases.

Always consult a comprehensive, up-to-date Safety Data Sheet for the specific compound or its close analogs before handling.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry, rigid conformation, and versatile functional handles provide a powerful platform for the design and synthesis of next-generation therapeutics. By understanding its synthesis, reactivity, and the principles behind its application as a constrained scaffold, researchers can leverage this molecule to create potent, selective, and stable drug candidates poised to address complex biological targets.

References

  • Synthesis of bicyclic epoxide 2. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Epoxide ring-opening reaction of cyclohexene oxide with various amines.... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Schmidt, B. (2003). 3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Vinogradova, E. V., et al. (2017). Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display. PubMed Central. Retrieved January 22, 2026, from [Link]

  • Sweeney, J. B. (2018). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Retrieved January 22, 2026, from [Link]

  • exo/endo-7-NORCARANOL. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]

  • Tran, P., et al. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab. Retrieved January 22, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. (n.d.). IRIS. Retrieved January 22, 2026, from [Link]

  • Chen, Y., et al. (2022). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. ACS Publications. Retrieved January 22, 2026, from [Link]

  • McDonald, F. E., et al. (2009). An Experimental and Computational Approach to Defining Structure/Reactivity Relationships for Intramolecular Addition Reactions to Bicyclic Epoxonium Ions. PMC. Retrieved January 22, 2026, from [Link]

  • SDS Mitech 5506-4. (2023, December). Mitech. Retrieved January 22, 2026, from [Link]

  • Method for the preparation of cycloaliphatic epoxy resins. (n.d.). Google Patents.
  • Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound. (n.d.). Google Patents.
  • Sharma, S., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Publishing. Retrieved January 22, 2026, from [Link]

  • SAFETY DATA SHEET. (n.d.). NAPA Auto Parts. Retrieved January 22, 2026, from [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved January 22, 2026, from [Link]

  • Nagorny, P., et al. (2022). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry. Retrieved January 22, 2026, from [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • synthesis and reactions of bridged bicyclic compounds. (n.d.). University of Glasgow. Retrieved January 22, 2026, from [Link]

  • Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis of Bio-Based Epoxy Resins. (n.d.). Wiley-VCH. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid, a valuable bicyclic scaffold in organic synthesis and medicinal chemistry. We will delve into its chemical properties, outline a robust synthetic pathway, detail its analytical characterization, and explore its applications as a versatile building block in the development of novel therapeutics.

Core Molecular Attributes

This compound is a saturated bicyclic molecule containing a fused cyclopropane and tetrahydropyran ring system. The carboxylic acid moiety at the 7-position provides a key functional handle for further chemical modifications.

PropertyValueSource
Molecular Weight 142.15 g/mol [1]
Molecular Formula C₇H₁₀O₃[1]
IUPAC Name This compound[1]
CAS Number 101310-86-5[1]

The rigid, three-dimensional structure of the 2-oxabicyclo[4.1.0]heptane core makes it an attractive scaffold for the design of conformationally constrained molecules, a desirable attribute in modern drug discovery.[2]

Synthesis and Mechanism

While a variety of substituted 2-oxabicyclo[4.1.0]heptane derivatives have been synthesized, a common and efficient strategy involves the stereoselective epoxidation of a corresponding cyclohexene precursor.[3][4] This approach offers a reliable method for constructing the bicyclic core.

Proposed Synthetic Pathway

A plausible and scientifically sound synthesis of this compound can be envisioned starting from a commercially available cyclohexene derivative. The following two-step process is proposed, drawing upon established methodologies for epoxidation and ester hydrolysis.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Hydrolysis A Cyclohex-3-ene-1-carboxylic acid ester C Methyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate A->C Epoxidation B m-CPBA or other peroxy acid D Methyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate F This compound D->F Saponification E LiOH, THF/H2O

Caption: Proposed two-step synthesis of this compound.

Causality Behind Experimental Choices:

  • Starting Material: An ester of cyclohex-3-ene-1-carboxylic acid is chosen to protect the carboxylic acid functionality during the epoxidation step, preventing unwanted side reactions.

  • Epoxidation Reagent: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the epoxidation of alkenes, known for its reliability and generally high yields.[5]

  • Hydrolysis Conditions: Saponification using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a standard and mild method for the hydrolysis of esters to their corresponding carboxylic acids.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate

  • To a solution of methyl cyclohex-3-ene-1-carboxylate (1 equivalent) in dichloromethane (DCM) at 0 °C, add m-CPBA (1.2 equivalents) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve methyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate (1 equivalent) in a 3:1 mixture of THF and water.

  • Add LiOH (2 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

Analytical Characterization

The structural elucidation of this compound and its intermediates relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bicyclic core. The protons on the cyclopropane ring would appear as complex multiplets at higher field, while the protons adjacent to the oxygen atom in the tetrahydropyran ring would be deshielded and appear at a lower field. The absence of olefinic protons would confirm the successful epoxidation.

  • ¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure. Key signals will include those for the carbons of the cyclopropane ring, the carbons of the tetrahydropyran ring (with those bonded to oxygen appearing downfield), and the carbonyl carbon of the carboxylic acid at approximately 170-180 ppm.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of 142.15 g/mol . The fragmentation pattern is expected to involve the loss of the carboxyl group (M-45) and other characteristic cleavages of the bicyclic ring system.

G cluster_workflow Analytical Workflow A Synthesized Compound B ¹H NMR A->B C ¹³C NMR A->C D Mass Spectrometry A->D E Structural Confirmation B->E C->E D->E

Caption: A typical analytical workflow for the characterization of the target compound.

Applications in Research and Development

The rigid, three-dimensional nature of the 2-oxabicyclo[4.1.0]heptane scaffold makes it a valuable building block in several areas of chemical and pharmaceutical research.

Medicinal Chemistry and Drug Discovery

This bicyclic system can be used as a conformationally restricted isostere for more flexible cyclic or acyclic moieties in drug candidates. This can lead to improved binding affinity, selectivity, and metabolic stability. Derivatives of the 2-oxabicyclo[4.1.0]heptane core have been investigated for a range of biological activities, including antiviral and anticancer properties.[2][4]

Organic Synthesis

The carboxylic acid functionality at the 7-position provides a convenient attachment point for further synthetic transformations, allowing for the construction of more complex molecular architectures. The epoxide ring can also be opened under various conditions to introduce new functional groups with defined stereochemistry.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in medicinal chemistry and organic synthesis. Its rigid bicyclic framework offers a unique structural motif for the design of novel molecules with tailored properties. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this valuable compound.

References

  • Corsaro, A., Chiacchio, U., Pistarà, V., Borrello, L., Romeo, G., & Dalpozzo, R. (2006). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ARKIVOC, 2006(6), 74-84. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chiacchio, U., Iannazzo, D., Piperno, A., Romeo, R., Romeo, G., Rescifina, A., & Saglimbeni, M. (2006). Synthesis and biological evaluation of phosphonated carbocyclic 2′-oxa-3′-aza-nucleosides. Bioorganic & Medicinal Chemistry, 14(4), 955-959. [Link]

  • Google Patents. (n.d.). Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester.
  • Google Patents. (n.d.). Methods for making cyclohexene oxide-containing esters.
  • Reymond, J.-L. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 64(13), 8969–8978. [Link]

Sources

An In-Depth Technical Guide to 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid: Synthesis, Stereochemistry, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Bicyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Bicyclic scaffolds, such as 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid, represent a class of conformationally restricted structures that are of significant interest to medicinal chemists. The inherent rigidity of these systems reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. Furthermore, the unique spatial arrangement of substituents on the bicyclic core allows for the exploration of chemical space that is inaccessible to more flexible, linear molecules. This guide provides a comprehensive overview of the synthesis, stereochemical considerations, and potential applications of the this compound scaffold, a promising building block for the development of next-generation therapeutics.

Core Molecular Structure and IUPAC Nomenclature

The molecule at the heart of this guide is formally named This compound according to IUPAC nomenclature.[1] Its structure consists of a cyclohexane ring fused with a cyclopropane ring, with an oxygen atom incorporated into the six-membered ring at the 2-position. The carboxylic acid functional group is attached to the 7-position, which is the carbon atom common to both rings.

Molecular Properties:

PropertyValue
Molecular FormulaC₇H₁₀O₃
Molecular Weight142.15 g/mol
IUPAC NameThis compound
SMILESC1CC2C(C2OC1)C(=O)O
InChIInChI=1S/C7H10O3/c8-7(9)5-4-2-1-3-10-6(4)5/h4-6H,1-3H2,(H,8,9)

Stereochemical Complexity: A Double-Edged Sword

The bicyclic nature of this compound gives rise to a rich stereochemical landscape. The fusion of the cyclopropane and the oxacyclohexane rings can result in different isomers. The relative orientation of the carboxylic acid group with respect to the larger ring system introduces the concepts of endo and exo isomerism.

  • Endo isomer: The carboxylic acid group is oriented on the same side as the oxacyclohexane ring.

  • Exo isomer: The carboxylic acid group is oriented on the opposite side of the oxacyclohexane ring.

Furthermore, the fusion of the two rings can be either cis or trans. The control of this stereochemistry during synthesis is a critical aspect, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles. For instance, in the synthesis of related azabicyclo[4.1.0]heptane systems, the selective hydrolysis of the less sterically hindered exo-cyclopropane ester has been used to isolate a single isomer of the carboxylic acid. This principle of leveraging steric hindrance is a key strategy for achieving stereocontrol in this class of molecules.

Synthetic Strategies: Building the Bicyclic Core

Proposed Synthetic Workflow:

G A Cyclohex-1-ene-1-carboxylic Acid Derivative B Epoxidation A->B e.g., m-CPBA C Epoxidized Intermediate B->C D Cyclopropanation C->D e.g., Simmons-Smith or Diazomethane E This compound Derivative D->E F Hydrolysis E->F Acid or Base G Final Product F->G

A proposed synthetic workflow for the target molecule.

Step-by-Step Experimental Protocol (Hypothetical, based on related syntheses):

  • Epoxidation of the Cyclohexene Ring:

    • Rationale: The introduction of the oxygen atom at the 2-position is envisioned to be achieved through the epoxidation of a suitable cyclohexene precursor. The choice of the epoxidizing agent can influence the stereochemical outcome.

    • Procedure: To a solution of a protected cyclohex-1-ene-1-carboxylic acid (e.g., the methyl ester) in a chlorinated solvent like dichloromethane at 0 °C, a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography. The reaction mixture is then washed with a solution of sodium bisulfite and sodium bicarbonate to remove excess oxidizing agent and acidic byproducts. The organic layer is dried and concentrated to yield the epoxidized intermediate.

  • Cyclopropanation of the Epoxidized Intermediate:

    • Rationale: The formation of the fused cyclopropane ring is a key step. The Simmons-Smith reaction, using diiodomethane and a zinc-copper couple, is a classic method for converting alkenes to cyclopropanes. Alternatively, catalytic methods using diazo compounds and a rhodium or copper catalyst can be employed.

    • Procedure (Simmons-Smith): To a solution of the epoxidized cyclohexene derivative in an ethereal solvent such as diethyl ether, a suspension of the zinc-copper couple is added. Diiodomethane is then added dropwise, and the mixture is refluxed for several hours. The reaction is quenched by the careful addition of a saturated solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography would likely be necessary to isolate the desired 2-oxabicyclo[4.1.0]heptane derivative.

  • Hydrolysis of the Ester to the Carboxylic Acid:

    • Rationale: The final step is the deprotection of the carboxylic acid. This is typically achieved by hydrolysis of the ester protecting group under acidic or basic conditions.

    • Procedure: The ester from the previous step is dissolved in a mixture of an alcohol (e.g., methanol) and water. An excess of a base, such as lithium hydroxide, is added, and the mixture is stirred at room temperature until the starting material is consumed. The reaction mixture is then acidified with a dilute acid (e.g., 1 M HCl) and the product is extracted with an organic solvent. The organic extracts are dried and concentrated to afford the final product, this compound.

Characterization and Spectroscopic Analysis

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and the presence of multiple stereocenters. The protons on the cyclopropane ring are expected to appear in the upfield region (typically 0.5-2.0 ppm). The protons adjacent to the oxygen atom in the oxacyclohexane ring would be deshielded and appear further downfield. The carboxylic acid proton would be a broad singlet at a characteristic downfield shift (10-13 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170-180 ppm). The carbons of the cyclopropane ring would appear in the upfield region.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid. A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (142.15 g/mol ). The fragmentation pattern would be influenced by the bicyclic structure and the presence of the functional groups.

Applications in Drug Discovery and Medicinal Chemistry

The 2-oxabicyclo[4.1.0]heptane scaffold, and its close relatives, are emerging as important motifs in the design of new therapeutic agents. Their rigid nature and defined stereochemistry make them ideal for creating specific interactions with biological targets.

Potential Therapeutic Targets and Applications:

  • Antiviral Agents: Nucleoside analogues incorporating the 2-oxabicyclo[4.1.0]heptane core have been synthesized and evaluated for their antiviral activities.[2] Although the initial studies on some derivatives did not show significant activity against HSV-1, HSV-2, or HTLV-1, the scaffold remains a viable starting point for the design of new antiviral drugs. The synthesis of these derivatives has also provided valuable insights into the stereoselective construction of this bicyclic system.

  • Enzyme Inhibitors: The constrained nature of bicyclic scaffolds makes them attractive for designing enzyme inhibitors. For instance, related bicyclo[4.1.0]heptane derivatives have been investigated as inhibitors of enzymes such as mTOR, a key regulator of cell growth and proliferation.

  • Intermediates in Pharmaceutical Synthesis: Isomers and derivatives of the oxabicyclo[4.1.0]heptane carboxylic acid core serve as crucial intermediates in the synthesis of marketed drugs. For example, an ester of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid is a key building block in the synthesis of the anticoagulant drug Edoxaban.[3] Similarly, derivatives of 5-oxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid are intermediates in the synthesis of neuraminidase inhibitors for the treatment of influenza.[4]

G A 2-Oxabicyclo[4.1.0]heptane -7-carboxylic acid Scaffold B Antiviral Drug Discovery A->B C Enzyme Inhibition (e.g., Kinases) A->C D Pharmaceutical Intermediates A->D E Edoxaban (Anticoagulant) D->E F Neuraminidase Inhibitors (Anti-influenza) D->F

Potential applications of the this compound scaffold.

Conclusion and Future Perspectives

The this compound scaffold represents a compelling starting point for the design of novel, conformationally constrained molecules with potential applications in drug discovery. Its synthesis, while challenging, can be achieved through logical and established synthetic routes. The key to unlocking the full potential of this scaffold lies in the precise control of its stereochemistry, which can now be guided by modern synthetic methodologies. As our understanding of the biological relevance of rigid bicyclic structures continues to grow, we can expect to see the 2-oxabicyclo[4.1.0]heptane core featured in an increasing number of innovative therapeutic agents. This guide serves as a foundational resource for researchers poised to explore the rich chemical and biological landscape of this promising molecular architecture.

References

  • CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester - Google Patents.
  • EP1245569A1 - Process for the production of 5-oxy-7-oxabicyclo-[4.1.0]hept-3-ene-3-carboxylic acid esters - Google Patents.
  • This compound | C7H10O3 | CID 12666677 - PubChem. Available at: [Link]

  • Bicyclo(4.1.0)heptane-7-carboxylic acid | C8H12O2 | CID 291120 - PubChem. Available at: [Link]

  • Transition-Metal Free, Radical Oxidation of 1,6-Enyne Cyclopropanation: Synthesis of aza-bicyclo[4.1.0]heptane Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine - ResearchGate. Available at: [Link]

Sources

Biological activity of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 2-Oxabicyclo[4.1.0]heptane Scaffold

The 2-oxabicyclo[4.1.0]heptane ring system, a conformationally constrained framework containing an epoxide fused to a tetrahydropyran ring, represents a privileged scaffold in medicinal chemistry. Its inherent ring strain and stereochemically defined structure make it an attractive starting point for the synthesis of complex and biologically active molecules. While the parent this compound itself is not extensively studied for direct therapeutic effects, its derivatives have emerged as critical components in a range of pharmacological agents. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these derivatives, with a focus on their applications in antiviral, anticancer, and antimicrobial research.

Part 1: Synthetic Strategies and Chemical Properties

The synthesis of 2-oxabicyclo[4.1.0]heptane derivatives often involves the epoxidation of a corresponding cyclohexene precursor. The stereochemistry of the starting alkene directly influences the stereochemistry of the resulting epoxide, allowing for a high degree of stereocontrol.[1] Intramolecular ring closure of a chlorohydrin precursor using a base is another effective strategy to form the characteristic oxirane ring.[1]

The chemical reactivity of the 2-oxabicyclo[4.1.0]heptane scaffold is dominated by the strained epoxide ring. This feature provides a thermodynamic driving force for ring-opening reactions, enabling the introduction of diverse functional groups with high regioselectivity and stereoselectivity.[1] This reactivity is fundamental to its utility as a synthetic intermediate in the development of complex bioactive molecules.

Part 2: Antiviral Activity of 2-Oxabicyclo[4.1.0]heptane Derivatives

A significant application of this scaffold is in the development of antiviral agents, most notably as a key intermediate in the synthesis of the anti-influenza drug Oseltamivir (Tamiflu).[1][2]

Oseltamivir Synthesis

The synthesis of Oseltamivir often utilizes a derivative of 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid.[2] The rigid bicyclic framework allows for the precise installation of the necessary functional groups required for potent neuraminidase inhibition. The epoxide ring is strategically opened to introduce the amine and ether functionalities that are crucial for binding to the active site of the viral enzyme.[2]

Mechanism of Action of Oseltamivir

Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza viruses A and B. Neuraminidase is essential for the release of newly formed virus particles from infected cells and for their spread through the respiratory tract. By blocking this enzyme, oseltamivir carboxylate prevents viral replication and propagation.

Diagram: Simplified Oseltamivir Synthesis Workflow

G A 7-Oxabicyclo[4.1.0]heptene Derivative B Epoxide Ring Opening A->B Nucleophilic attack C Functional Group Interconversion B->C Series of synthetic steps D Oseltamivir C->D Final functionalization

Caption: A high-level overview of the synthetic route from a 7-oxabicyclo[4.1.0]heptene derivative to Oseltamivir.

Emerging Antiviral Research

The versatility of the 2-oxabicyclo[4.1.0]heptane scaffold has prompted further research into its potential against other viral targets. Recent computational studies have investigated hydrazone derivatives of an Oseltamivir intermediate for their potential to inhibit the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. These studies have shown promising docking scores and drug-likeness properties, suggesting a possible new avenue for antiviral drug discovery based on this scaffold.[1]

Part 3: Anticancer and Enzyme Inhibitory Activity

Derivatives of the 2-oxabicyclo[4.1.0]heptane scaffold have demonstrated significant potential as anticancer agents and enzyme inhibitors.

Anti-proliferative Effects

Certain derivatives of 7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione have shown notable anti-proliferative effects on various cancer cell lines.[3] These compounds can induce apoptosis in cancer cells, often through the generation of reactive oxygen species.[1]

Enzyme Inhibition

The constrained bicyclic structure of these derivatives makes them ideal candidates for the design of specific enzyme inhibitors.

  • Heparanase Inhibition: Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans. It is significantly upregulated in many cancers and is involved in cell proliferation, invasion, and metastasis.[4] Cyclophellitol, a natural product with a similar epoxide-containing six-membered ring, is a known mechanism-based inhibitor of glycosidases. Synthetic derivatives of 2-oxabicyclo[4.1.0]heptane have been developed as cyclophellitol scaffolds to target heparanase, with the aim of reducing cancer growth and metastasis.[4]

  • Glucuronidase Inhibition: β-Glucuronidases are another class of enzymes that can be targeted by derivatives of this scaffold. The synthesis of 8-carboxy-cyclophellitol aziridine derivatives has been explored for activity-based protein profiling of glucuronidases.[5] These probes can covalently bind to the active site of the enzyme, allowing for its detection and characterization.

Table 1: Examples of Biologically Active 2-Oxabicyclo[4.1.0]heptane Derivatives

Derivative ClassTargetBiological ActivityReference
Oseltamivir IntermediateInfluenza NeuraminidaseAntiviral (Inhibition of viral release)[1][2][6]
7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dioneCancer CellsAnti-proliferative, Apoptosis Induction[1][3]
Cyclophellitol ScaffoldsHeparanaseEnzyme Inhibition (Potential anticancer)[4]
8-Carboxy-cyclophellitol Aziridinesβ-GlucuronidasesEnzyme Inhibition (Activity-based probes)[5]

Part 4: Antimicrobial and Other Biological Activities

Antibacterial and Antifungal Properties

The structural similarity of 7-oxabicyclo[4.1.0]hept-2-ene derivatives to the naturally occurring antibiotic anticapsin has prompted investigations into their antimicrobial potential.[1] Additionally, a derivative, (E)-2-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)prop-1-en-1-ol, has been identified as a major component in a plant extract exhibiting antibacterial activity.[1] Some derivatives have also shown efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa.[1]

Intermediate for Other Drugs

A resolution method for an isomer of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl ester has been patented, highlighting its role as a crucial intermediate in the synthesis of edoxaban.[7] Edoxaban is a direct factor Xa inhibitor and an anticoagulant used for the prevention of stroke and systemic embolism.[7]

Part 5: Structure-Activity Relationships and Future Perspectives

The biological activity of 2-oxabicyclo[4.1.0]heptane derivatives is highly dependent on their stereochemistry and the nature of their substituents. The development of stereoselective synthetic methods is therefore critical for producing enantiomerically pure compounds with optimal activity.[1]

Future research in this area will likely focus on:

  • Diversification of the scaffold: Introducing a wider range of functional groups to explore new biological targets.

  • Computational modeling: Utilizing in silico methods to design derivatives with enhanced potency and selectivity.

  • Elucidation of mechanisms of action: Detailed studies to understand how these compounds interact with their biological targets at a molecular level.

Conclusion

The this compound framework and its related isomers are not merely synthetic curiosities but are foundational scaffolds in modern drug discovery. From their pivotal role in the synthesis of the blockbuster antiviral drug Oseltamivir to their emerging potential as anticancer and antimicrobial agents, these derivatives continue to be a source of inspiration for medicinal chemists. The unique combination of conformational rigidity and chemical reactivity makes this scaffold a versatile platform for the development of novel therapeutics. Further exploration of its chemical space is poised to yield new and improved treatments for a wide range of diseases.

References

  • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine - ResearchGate. Available from: [Link]

  • CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester - Google Patents.
  • Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase - ChemRxiv. Available from: [Link]

  • This compound | C7H10O3 | CID 12666677 - PubChem. Available from: [Link]

  • EP1245569A1 - Process for the production of 5-oxy-7-oxabicyclo- 4.1.0]hept-3-e ne-3-carboxylic acid esters - Google Patents.
  • Phytochemical Compounds of Sumatra Camphor Oleoresin Originating from the West Coast of Sumatra, Indonesia - Preprints.org. Available from: [Link]

  • Activity-based protein profiling of glucosidases, fucosidases and glucuronidases - Scholarly Publications Leiden University. Available from: [Link]

  • Anti-proliferative ambuic acid derivatives from Hawaiian endophytic fungus Pestalotiopsis sp. FT172 - PMC - NIH. Available from: [Link]

  • CN114245796A - Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease - Google Patents.
  • Phytochemical and Pharmacological Insights into Mentha asiatica Boriss.: A Promising Antimicrobial Plant - Semantic Scholar. Available from: [Link]

  • US4257956A - Oxabicycloalkane pyrethroid intermediates - Google Patents.
  • Most Known Citrus L. Species and Breast Cancer Relationship - DergiPark. Available from: [Link]

Sources

An In-Depth Technical Guide to the Stereoisomers of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomerism in Drug Design

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For drug development professionals, a deep understanding of stereoisomerism is paramount, as different stereoisomers of a chiral drug can exhibit widely varying pharmacological, toxicological, and pharmacokinetic properties. This guide provides a comprehensive technical overview of the stereoisomers of 2-oxabicyclo[4.1.0]heptane-7-carboxylic acid, a constrained bicyclic scaffold with significant potential in medicinal chemistry.

The 2-oxabicyclo[4.1.0]heptane core is a valuable structural motif found in a variety of natural products and has been utilized as a key intermediate in the synthesis of pharmaceutical agents.[1][2] The carboxylic acid at the 7-position introduces a handle for further chemical modification, making these stereoisomers attractive building blocks for the construction of complex molecular architectures. This guide will delve into the nuances of their synthesis, the analytical techniques for their separation and characterization, and their emerging applications in drug discovery.

Understanding the Stereoisomers of this compound

The structure of this compound possesses multiple stereocenters, giving rise to a family of stereoisomers. The primary sources of isomerism are:

  • Diastereomerism (Endo vs. Exo): The carboxylic acid group at the C7 position can be oriented either endo (on the same side as the oxygen bridge) or exo (on the opposite side). This results in two diastereomers with distinct physical and chemical properties.

  • Enantiomerism: Each diastereomer (endo and exo) is chiral and exists as a pair of enantiomers.

Therefore, a complete resolution of the stereoisomers of this compound involves the separation of four distinct molecules.

Figure 1: Stereoisomers of this compound.

Diastereoselective Synthesis: Controlling the Endo/Exo Geometry

The synthesis of the this compound core is typically achieved through the cyclopropanation of a 3,4-dihydro-2H-pyran derivative. The diastereoselectivity of this reaction (i.e., the ratio of endo to exo products) is highly dependent on the nature of the carbene precursor and the reaction conditions.

While a definitive, modern protocol for the direct stereoselective synthesis of the parent endo- and exo-2-oxabicyclo[4.1.0]heptane-7-carboxylic acids is not extensively documented in recent literature, historical precedents with analogous systems provide a logical synthetic pathway. A key strategy involves the stereoselective synthesis of a halogenated intermediate, followed by reductive dehalogenation.

Proposed Synthetic Protocol for exo-7-Bromo-2-oxabicyclo[4.1.0]heptyl-endo-7-carboxylic Acid

This protocol is adapted from the synthesis of related bicyclic systems and provides a plausible route to a specific diastereomer.

Step 1: Synthesis of 7,7-Dibromo-2-oxabicyclo[4.1.0]heptane

  • To a solution of 3,4-dihydro-2H-pyran in a suitable solvent (e.g., chloroform), add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Cool the mixture in an ice bath and add a solution of sodium hydroxide.

  • Slowly add bromoform to the vigorously stirred mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform a standard aqueous workup, followed by purification by distillation or chromatography to yield 7,7-dibromo-2-oxabicyclo[4.1.0]heptane.

Step 2: Synthesis of exo-7-Bromo-2-oxabicyclo[4.1.0]heptyl-endo-7-carboxylic Acid

  • Dissolve the 7,7-dibromo-2-oxabicyclo[4.1.0]heptane in anhydrous diethyl ether and cool to -80°C under an inert atmosphere.

  • Add a stoichiometric amount of an organolithium reagent (e.g., methyllithium) dropwise. This selectively removes the endo-bromine.

  • After stirring for a short period, pass dry carbon dioxide gas through the solution.

  • Quench the reaction with methanol and perform an acidic workup to isolate the carboxylic acid.

  • Purification by recrystallization should yield the target exo-bromo-endo-carboxylic acid diastereomer.

Step 3: Reductive Dehalogenation

The resulting bromo-substituted carboxylic acid can then be subjected to reductive dehalogenation using a reagent such as tributyltin hydride or catalytic hydrogenation to afford the desired endo-2-oxabicyclo[4.1.0]heptane-7-carboxylic acid. The stereochemistry of the carboxylic acid is retained during this step.

Figure 2: Proposed synthesis of the endo-carboxylic acid isomer.

Enantioselective Separation: Isolating the Mirror Images

Once the diastereomers have been synthesized, the next critical step is the resolution of the enantiomers. For carboxylic acids, two primary methods are widely employed: diastereomeric salt formation and chiral chromatography. A particularly promising approach for related bicyclic systems involves enzymatic resolution.

Protocol: Enzymatic Resolution of this compound Esters

This protocol is based on the successful resolution of the closely related 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomers and can be adapted for the target molecule.[3]

Step 1: Esterification of the Racemic Carboxylic Acid

  • Convert the racemic mixture of the endo or exo carboxylic acid to its corresponding methyl or ethyl ester using standard esterification methods (e.g., Fischer esterification).

Step 2: Enzyme-Catalyzed Hydrolysis

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.2).

  • Disperse the racemic ester in the buffer system, potentially with a co-solvent to improve solubility.

  • Add a suitable lipase or protease (e.g., α-chymotrypsin, alkaline protease, papain, or trypsin).[3]

  • Incubate the mixture at a controlled temperature (e.g., 25-40°C) with gentle agitation.

  • Monitor the reaction progress by chiral HPLC or GC to determine the extent of enantioselective hydrolysis.

  • Once the desired conversion is reached (typically around 50%), stop the reaction.

Step 3: Separation of the Enantiomers

  • Extract the reaction mixture with an organic solvent. The unreacted ester (one enantiomer) will be in the organic phase.

  • Acidify the aqueous phase to protonate the carboxylate of the hydrolyzed acid (the other enantiomer) and then extract it into an organic solvent.

  • Purify both the ester and the acid fractions separately. The ester can be hydrolyzed to the corresponding carboxylic acid in a subsequent step.

Figure 3: Enzymatic resolution workflow.

Spectroscopic Characterization: Differentiating the Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of the stereoisomers of this compound. The spatial orientation of the carboxylic acid group in the endo and exo isomers leads to distinct chemical shifts and coupling constants for the protons and carbons in the bicyclic framework.

Table 1: Expected Trends in NMR Chemical Shifts

Nucleusendo-Isomerexo-IsomerRationale
¹H NMR
H7Likely shieldedLikely deshieldedAnisotropic effect of the C-O bonds in the pyran ring.
¹³C NMR
C7Likely shieldedLikely deshieldedSteric compression and electronic effects.

Note: These are predicted trends based on analogous systems and require experimental verification.

Chiral Chromatography: Analytical and Preparative Separation

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the method of choice for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers.[4][5][6] For acidic compounds like this compound, several types of CSPs can be effective.

Table 2: Suitable Chiral Stationary Phases for Carboxylic Acid Resolution

CSP TypePrinciple of SeparationTypical Mobile Phases
Polysaccharide-based (e.g., cellulose or amylose derivatives) Inclusion complexation, hydrogen bonding, and dipole-dipole interactions.Normal phase (hexane/alcohol) or reversed-phase (acetonitrile/water with acidic or basic modifiers).
Macrocyclic glycopeptide (e.g., teicoplanin, vancomycin) Multiple chiral recognition sites, including ion-exchange, hydrogen bonding, and steric interactions.Reversed-phase, polar organic, or polar ionic modes.[7]
Anion-exchange type Ionic interactions between the acidic analyte and a basic chiral selector.Typically a mixture of an alcohol and an organic acid and base.[8]

A systematic approach to method development for the chiral HPLC separation of the enantiomers of this compound would involve screening a variety of these CSPs with different mobile phase compositions.

Applications in Drug Development

Constrained bicyclic amino acids and related scaffolds are of significant interest in drug discovery as they can be used to create peptidomimetics with improved metabolic stability and defined conformations.[9] The stereoisomers of this compound are valuable building blocks for the synthesis of such conformationally restricted molecules.

While direct applications of these specific stereoisomers in marketed drugs are not yet prevalent, their structural motifs are found in important pharmaceutical intermediates. For example, a regioisomeric compound, 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid, is a key intermediate in the synthesis of the anticoagulant drug Edoxaban.[3] The constrained nature of the 2-oxabicyclo[4.1.0]heptane ring system can be exploited to control the spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.

Conclusion and Future Outlook

The stereoisomers of this compound represent a class of molecules with considerable potential for the development of novel therapeutics. This guide has provided a framework for their stereoselective synthesis, enantiomeric resolution, and characterization. While further research is needed to establish detailed and optimized protocols, the methodologies outlined herein, based on established chemical principles and analogous systems, provide a solid foundation for researchers in this field. As the demand for stereochemically pure and structurally complex drug candidates continues to grow, the importance of versatile chiral building blocks like the stereoisomers of this compound will undoubtedly increase.

References

  • Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester. CN106868088B. ()
  • Synthesis of 2-Azabicyclo[4.1.0]heptanes through Stereoselective Cyclopropanation Reactions. Request PDF. ([Link])

  • Process for the production of 5-oxy-7-oxabicyclo-[4.1.0]hept-3-ene-3-carboxylic acid esters. EP1245569A1. ()
  • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ResearchGate. ([Link])

  • Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids, Stereoselective Synthesis of alpha-Trifluoromethyl. ([Link])

  • Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. PubMed. ([Link])

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. ([Link])

  • Formal homo-Nazarov and other Cyclizations Reactions of Activated Cyclopropanes. Infoscience. ([Link])

  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies. ([Link])

  • Synthesis of 2-Azabicyclo[4.1.0]heptanes through Stereoselective Cyclopropanation Reactions. Request PDF. ([Link])

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. ([Link])

  • Structure and reactivity. 2. 2-tert-Butyl-3-cyano-7-oxabicyclo[4.1.0]heptane stereoisomers. ACS Publications. ([Link])

  • This compound. PubChem. ([Link])

  • Low-temperature Reaction of gem-Dihalocyclopropanes with Activated Magnesium. Bull. Chem. Soc. Jpn. ([Link])

  • Bicyclo(4.1.0)heptane-7-carboxylic acid. PubChem. ([Link])

  • Synthesis of 7β-phenylacetamido-6-oxo-2-oxabicyclo[3.2.0]heptane-4α-carboxylic acid, a cyclobutanone analogue of a β-lactam antibiotic. RSC Publishing. ([Link])

  • Stereoselective preparation of 7-exo-amino-7-endo-substituted bicyclo[4.1.0]heptanes. ScienceDirect. ([Link])

Sources

2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid synthesis overview

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Introduction

This compound is a bicyclic compound featuring a cyclohexane ring fused to both an epoxide and a cyclopropane ring, with a carboxylic acid functionality.[1] This unique structural motif makes it a valuable chiral building block in medicinal chemistry and organic synthesis. Its derivatives are key intermediates in the preparation of various pharmaceutical agents, including anticoagulants like Edoxaban and antiviral drugs such as Oseltamivir (Tamiflu).[2][3] The stereochemistry of the fused rings and the substituent is critical for the biological activity of the final products, making stereocontrolled synthesis a primary focus of research.

This guide provides a comprehensive overview of the primary synthetic strategies for this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and methods for achieving stereochemical control.

Primary Synthetic Strategy: Epoxidation of Cyclohexene Precursors

The most direct and widely employed method for constructing the 2-oxabicyclo[4.1.0]heptane core is the epoxidation of a corresponding cyclohexene derivative. The common starting material for this approach is cyclohex-3-ene-1-carboxylic acid or its esters.

Mechanism and Rationale

Epoxidation involves the transfer of an oxygen atom to the double bond of the cyclohexene ring, forming a three-membered oxirane ring. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently used for this transformation. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly" mechanism, where the peroxy acid delivers the oxygen atom to one face of the alkene.

The choice of the epoxidizing agent and reaction conditions can influence the stereochemical outcome of the reaction, which is a crucial consideration when synthesizing specific isomers of the target molecule.

Workflow for Epoxidation

G cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Epoxidation cluster_2 Step 3: Final Product Start Cyclohex-3-ene-1-carboxylic acid Esterification Esterification (Optional) Start->Esterification e.g., H₂SO₄, Alcohol Epoxidation Epoxidation Reaction Start->Epoxidation Direct Route Esterification->Epoxidation Hydrolysis Hydrolysis (if esterified) Epoxidation->Hydrolysis Reagent Peroxy Acid (e.g., m-CPBA, Peracetic Acid) Reagent->Epoxidation Product 2-Oxabicyclo[4.1.0]heptane- 7-carboxylic acid Hydrolysis->Product

Caption: General workflow for the synthesis via epoxidation.

Experimental Protocol: Epoxidation of 2-Ethylhexyl 3-Cyclohexene-1-carboxylate

This protocol is adapted from a patented procedure and illustrates the two-step process of esterification followed by epoxidation.[4]

Part A: Esterification of 3-Cyclohexene-1-carboxylic Acid

  • Apparatus Setup: Equip a 250 mL three-neck flask with a mechanical stirrer and a Dean-Stark trap.

  • Charging Reagents: Charge the flask with 100 grams of 3-cyclohexene-1-carboxylic acid, 124 grams of 2-ethylhexyl alcohol (a 20% excess), and 0.20 grams of 93% sulfuric acid as the catalyst.

  • Reaction: Heat the mixture to 130°C under a partial vacuum (20 inches Hg).

  • Water Removal: Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Work-up: After collecting approximately 14 mL of water, strip off the excess alcohol and remaining 3-cyclohexene-1-carboxylic acid under vacuum at 110°C. The resulting product is the 2-ethylhexyl ester.

Part B: Epoxidation of the Ester

  • Apparatus Setup: Charge the crude ester (180 grams) from Part A into a 500 mL three-neck flask equipped with a stirrer and an addition funnel.

  • Reagent Preparation: Prepare a buffered peracetic acid solution (20%) by adjusting its pH to 4-5 with a base such as sodium hydroxide.

  • Epoxidation: Over a period of one hour, add 45 grams of the buffered 20% peracetic acid solution to the stirred ester. Maintain the reaction temperature as specified by the chosen peracetic acid's safety data.

  • Quenching and Isolation: After the reaction is complete (monitored by TLC or GC), quench any remaining peroxy acid, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate.

  • Hydrolysis: The final carboxylic acid can be obtained by standard ester hydrolysis procedures (e.g., using aqueous NaOH followed by acidification).

Alternative Synthetic Routes

While epoxidation is the most common approach, other strategies can be employed to generate the this compound skeleton.

Intramolecular Cyclization

This method involves forming one of the rings through an intramolecular reaction on a suitable acyclic or monocyclic precursor. For instance, a substituted cyclohexane bearing appropriately positioned leaving and nucleophilic groups can cyclize to form the epoxide ring. One such approach involves the intramolecular cyclization of a bromolactone.[3]

G Precursor Halohydrin Derivative of Cyclohexenecarboxylic Acid Base Base Treatment (e.g., KOH) Precursor->Base Intramolecular SN2 Attack Product 2-Oxabicyclo[4.1.0]heptane- 7-carboxylic acid Base->Product Intramolecular SN2 Attack

Caption: Intramolecular cyclization to form the epoxide ring.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides a method for cyclopropanation.[5][6][7] While not a direct route to the target molecule, it can be envisioned as a way to construct the bicyclo[4.1.0]heptane core from a cyclohexenone derivative. The reaction involves the addition of a sulfur ylide to an α,β-unsaturated carbonyl compound, leading to the formation of a cyclopropane ring.[6][8] Subsequent modification of the ketone and introduction of the ether linkage would be required.

Stereochemical Considerations

Controlling the stereochemistry is paramount in the synthesis of this compound, as multiple stereoisomers are possible.

Diastereoselective and Enantioselective Epoxidation

The stereochemical outcome of the epoxidation of cyclohex-3-ene-1-carboxylic acid is influenced by the directing effect of the carboxylic acid group. For substrates with existing stereocenters, the approach of the epoxidizing agent can be directed to one face of the double bond, leading to a diastereoselective reaction.

For an enantioselective synthesis from a prochiral starting material, chiral catalysts are employed. Methods like the Jacobsen-Katsuki epoxidation or iron-catalyzed systems with chiral ligands can achieve high enantiomeric excesses.[9][10]

Enzymatic Resolution

A powerful method for separating stereoisomers is enzymatic resolution. This technique utilizes the high stereoselectivity of enzymes to preferentially react with one enantiomer or diastereomer in a racemic or mixed isomer starting material. For example, a mixture of alkyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomers can be resolved using enzymes like alkaline protease, which selectively hydrolyzes one isomer to the corresponding carboxylic acid, allowing for separation from the unreacted ester.[2]

Table 1: Parameters for Enzymatic Resolution [2]

ParameterConditionRationale
Enzyme Alkaline Protease, Papain, TrypsinHigh stereoselectivity for ester hydrolysis.
Temperature 20-60 °C (Optimal: 25 °C)Balances reaction rate and enzyme stability.
Reaction Time 12-96 hours (Optimal: 24 hours)Sufficient time for selective conversion.
Solvent Aqueous buffer systemMaintains enzyme activity and structure.

Applications in Drug Development

The this compound framework is a crucial component in several modern pharmaceuticals. Its rigid, three-dimensional structure allows it to present functional groups in a precise orientation for binding to biological targets.

  • Anticoagulants: It is a key building block for the synthesis of the factor Xa inhibitor Edoxaban.

  • Antivirals: Derivatives of this scaffold are used in the synthesis of the neuraminidase inhibitor Oseltamivir (Tamiflu), a widely used treatment for influenza.[3]

  • Nucleoside Analogues: The bicyclic system has been incorporated into nucleoside structures to create conformationally restricted analogues for antiviral and anticancer research.[11]

Conclusion

The synthesis of this compound is a significant undertaking in synthetic organic chemistry, driven by its importance in the pharmaceutical industry. The epoxidation of cyclohexene precursors remains the most practical and scalable approach. Advances in stereoselective catalysis and enzymatic resolution have provided robust tools to access specific stereoisomers with high purity. The choice of synthetic strategy will ultimately depend on the desired stereochemistry, scale, and the resources available to the research or drug development professional.

References

  • D. A. Allen, J. A. Fijal, T. A. Johnson, D. R. L. C. Wei, "Methods for making cyclohexene oxide-containing esters," US20200165218A1, May 28, 2020.
  • Organic Chemistry Portal. "Synthesis of epoxides." [Link]

  • A. D'Alonzo, A. Guaragna, G. D'Errico, G. Palumbo, "Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine," ARKIVOC, 2006, (vi), 74-84. [Link]

  • PubChem. "this compound." National Center for Biotechnology Information. [Link]

  • S. K. Chattopadhyay, S. Mamdapur, V. R. Mamdapur, "Synthesis of 7-oxabicyclo[2.2.1]heptanes and 8-oxabicyclo[3.2.1]octanes from C-glycosides via an intramolecular cyclization," Carbohydrate Research, 2002, 337(13), 1237-1241. [Link]

  • The Royal Society of Chemistry. "Supporting information." [Link]

  • J. Bang, "Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester," CN106868088B, July 14, 2020.
  • T. Iwamoto, K. Mikami, "Process for the production of 5-oxy-7-oxabicyclo-[4.1.0]hept-3-ene-3-carboxylic acid esters," EP1245569A1, October 2, 2002.
  • MDPI. "Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One." [Link]

  • S. Das, S. Samanta, G. Rajaraman, S. P. de Visser, "Highly enantioselective epoxidation of olefins by H2O2 catalyzed by a non-heme Fe(ii) catalyst of a chiral tetradentate ligand," Dalton Transactions, 2019, 48(13), 4246-4256. [Link]

  • Y. Jianquan, Z. Xiaohui, Z.
  • Organic Chemistry Portal. "Corey-Chaykovsky Reaction." [Link]

  • ResearchGate. "Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation." [Link]

  • M. M. Al-Shboul, M. P. M. Marques, A. F. G. Ribeiro, J. A. L. da Silva, A. M. F. Phillips, L. M. D. R. S. Martins, "Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts," Polymers, 2021, 13(10), 1629. [Link]

  • A. de la Torre, K. G. M. E. T. M. L. Waser, "Formal homo-Nazarov and other Cyclizations Reactions of Activated Cyclopropanes," Infoscience, 2012. [Link]

  • Chad's Prep. "13.5 Synthesis of Epoxides | Organic Chemistry." YouTube, January 30, 2021. [Link]

  • Wikipedia. "Johnson–Corey–Chaykovsky reaction." [Link]

  • ADICHEMISTRY. "COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES." [Link]

  • Thieme E-Books. "Synthesis by Fragmentation and Rearrangement." [Link]

  • T. M. Hansen, J. M. F. G. Aerts, H. S. Overkleeft, J. D. C. Codée, "Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase," ChemRxiv, 2021. [Link]

  • Leiden University. "Activity-based protein profiling of glucosidases, fucosidases and glucuronidases." Scholarly Publications. [Link]

Sources

An In-depth Technical Guide to 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid: Synthesis, Stereochemistry, and Medicinal Chemistry Context

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid, a conformationally constrained bicyclic molecule featuring a fused epoxide and cyclohexane ring. While the direct historical discovery of this specific constitutional isomer is not extensively documented in readily available literature, its structural motif is of significant interest in medicinal chemistry and drug development. This guide will delve into the logical synthetic pathways, stereochemical considerations, and the broader historical and industrial context provided by its more prominent isomers, which are key intermediates in the synthesis of major pharmaceutical agents. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis and potential applications of this valuable chemical scaffold.

Introduction: The 2-Oxabicyclo[4.1.0]heptane Scaffold

The bicyclo[4.1.0]heptane ring system, a fusion of a cyclohexane ring and a cyclopropane ring, serves as a foundational structure for a variety of chemically and biologically significant molecules. When an oxygen atom is incorporated into this framework, forming an oxabicyclo[4.1.0]heptane, the resulting epoxide ring introduces a unique combination of conformational rigidity and chemical reactivity. This epoxide moiety is a versatile synthetic handle, susceptible to nucleophilic ring-opening reactions that allow for the stereocontrolled introduction of various functional groups.

The placement of the oxygen atom and a carboxylic acid substituent gives rise to several constitutional isomers, with this compound being the specific subject of this guide. Its structure is characterized by the oxygen atom being part of the six-membered ring and the carboxylic acid being attached to the cyclopropane ring at the bridgehead carbon. This arrangement imparts distinct spatial and electronic properties compared to its more commercially utilized isomers, such as 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid. The inherent strain of the three-membered epoxide ring, combined with the conformational constraints of the bicyclic system, makes these molecules attractive as building blocks for complex molecular architectures, particularly in the design of peptidomimetics and other biologically active compounds.[1]

Nomenclature and Stereochemistry

A precise understanding of the nomenclature and stereochemistry is critical when working with this scaffold. The numbering of the bicyclic system is key to distinguishing between isomers. In the case of This compound , the "2-oxa" designation indicates that the oxygen atom replaces a carbon at the 2-position of the cyclohexane ring. The carboxylic acid is at the 7-position, which is one of the bridgehead carbons of the cyclopropane ring.

Furthermore, the relative orientation of the carboxylic acid group with respect to the cyclohexane ring gives rise to two diastereomers: endo and exo.

  • endo-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid : The carboxylic acid group is on the same side of the cyclopropane ring as the oxygen atom of the pyran ring.

  • exo-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid : The carboxylic acid group is on the opposite side of the cyclopropane ring from the oxygen atom.

The stereochemical outcome of the synthesis is a critical consideration, as the biological activity of the final product often depends on a specific stereoisomer.

G cluster_stereoisomers Stereoisomers of this compound endo endo Isomer (COOH and O are cis) exo exo Isomer (COOH and O are trans) G cluster_workflow Synthetic Workflow start Dissolve Cyclohex-1-ene-1-carboxylic acid in DCM cool Cool to 0°C start->cool add_mcpba Add m-CPBA solution dropwise cool->add_mcpba monitor Monitor reaction by TLC add_mcpba->monitor quench Quench with Na2SO3 solution monitor->quench extract Extract with NaHCO3 and brine quench->extract dry Dry over MgSO4 and concentrate extract->dry purify Purify by chromatography/recrystallization dry->purify

Sources

An In-depth Technical Guide to the Spectroscopic Profile of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra in public databases, this document leverages established spectroscopic principles and data from analogous structures to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives. Particular attention is given to the diagnostic spectral differences anticipated between the endo and exo stereoisomers.

Introduction: The Structural Significance of this compound

This compound is a bicyclic organic compound featuring a cyclohexane ring fused to both an epoxide and a cyclopropane ring, with a carboxylic acid substituent on the cyclopropane. This unique combination of strained rings and a functional group makes it a potentially valuable building block in organic synthesis. The rigid bicyclic framework allows for precise spatial orientation of substituents, a desirable feature in drug design and development.

The molecule can exist as two principal stereoisomers, endo and exo, depending on the orientation of the carboxylic acid group relative to the larger six-membered ring. This stereochemical difference is crucial as it significantly influences the molecule's biological activity and its spectroscopic signature.

This guide will systematically deconstruct the molecule's structure to predict its spectral characteristics, providing a foundational understanding for researchers working with this or structurally related compounds.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound, including the critical determination of its stereochemistry.

The proton NMR spectrum is expected to be complex due to the rigid, asymmetric nature of the molecule, leading to distinct signals for most protons and complex coupling patterns.

Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃:

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Key Structural Insights
-COOH10.0 - 12.0br s-Broad, exchangeable proton characteristic of a carboxylic acid.
H1, H63.1 - 3.5mJ ≈ 2-6Protons on the carbons of the epoxide ring, deshielded by the oxygen atom.[1]
H7 (endo)~1.5ddJ ≈ 4, 8Shielded by the cyclohexane ring in the exo isomer.
H7 (exo)~2.0ddJ ≈ 4, 8Less shielded than the endo proton.
H3, H5 (axial)1.2 - 1.8m-Shielded axial protons of the cyclohexane ring.
H3, H5 (equatorial)1.9 - 2.4m-Deshielded equatorial protons.
H4 (axial & equatorial)1.4 - 2.1m-Protons on the carbon furthest from the oxygen atom.

Causality of Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is foundational. For carboxylic acids, the acidic proton may exchange with residual water, leading to a broad signal. Addition of a drop of D₂O would cause this signal to disappear, confirming its assignment.

Distinguishing Endo and Exo Isomers: The key diagnostic for stereochemistry lies in the chemical shift of H7. In the endo isomer, the carboxylic acid group is oriented towards the oxygen bridge, while in the exo isomer, it points away. The H7 proton in the exo isomer is expected to be more shielded due to anisotropic effects from the C-C bonds of the overlying cyclohexane ring, resulting in an upfield shift compared to the endo isomer. Nuclear Overhauser Effect (NOE) experiments would provide definitive proof of stereochemistry. For the exo isomer, irradiation of H7 should show an NOE with the nearby protons on the cyclohexane ring.

The ¹³C NMR spectrum will provide a count of the unique carbon environments and information about their electronic nature.

Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃:

Carbon(s) Predicted Chemical Shift (ppm) Key Structural Insights
C=O175 - 185Carbonyl carbon of the carboxylic acid.
C1, C650 - 60Epoxide carbons, significantly deshielded by the oxygen atom.
C720 - 30Cyclopropyl carbon bearing the carboxylic acid.
C3, C520 - 30Methylene carbons of the cyclohexane ring.
C418 - 25Methylene carbon of the cyclohexane ring.

Expertise in Interpretation: The chemical shifts of the cyclopropyl carbons (C1, C6, and C7) are characteristically upfield compared to their acyclic counterparts due to the increased s-character of the C-C bonds. The epoxide carbons (C1 and C6) will be the most downfield of the sp³ carbons due to the direct attachment of the electronegative oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity & Shape
O-H (Carboxylic Acid)2500 - 3300Strong, very broad
C-H (sp² & sp³)2850 - 3050Medium, sharp
C=O (Carboxylic Acid)1700 - 1725Strong, sharp
C-O (Epoxide & Ether)1050 - 1250Strong, sharp
Cyclopropane C-H~3080Weak to medium

Trustworthiness of the Protocol: A standard method for acquiring the IR spectrum would be as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet. The most prominent and diagnostic feature will be the extremely broad O-H stretch of the carboxylic acid dimer, which often overlaps with the C-H stretching vibrations. The sharp, strong carbonyl (C=O) absorption is also a key indicator.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification.

Predicted Mass Spectrometry Fragmentation:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (142.15 g/mol ) should be observable, though it may be weak.

  • Loss of CO₂ (-44 Da): A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide, leading to a significant peak at m/z 98.

  • Loss of COOH (-45 Da): Decarboxylation can also occur with the loss of the entire carboxylic acid radical, resulting in a peak at m/z 97.

  • Ring Opening: Fragmentation of the bicyclic system can lead to a complex pattern of smaller fragments.

Self-Validating System: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₇H₁₀O₃).

Experimental Protocols

The following are generalized, yet authoritative, protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • Probe: A standard broadband or inverse detection probe.

    • Temperature: Maintain a constant temperature, typically 298 K.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (e.g., -1 to 13 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width (e.g., 0 to 200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is invaluable for assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for determining the stereochemistry by identifying protons that are close in space.

IR Spectroscopy Protocol (FT-IR)
  • Sample Preparation:

    • Neat (Liquid): Place a drop of the neat liquid sample between two NaCl or KBr plates.

    • KBr Pellet (Solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

  • Instrument Setup:

    • Spectrometer: A standard Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is usually sufficient.

  • Data Acquisition: Acquire a background spectrum of the empty sample compartment, then acquire the sample spectrum. The instrument software will automatically ratio the two to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction:

    • GC-MS (for volatile compounds): Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into a gas chromatograph coupled to a mass spectrometer.

    • Direct Insertion Probe (for less volatile solids): Place a small amount of the sample on the probe, which is then inserted directly into the ion source.

  • Ionization: Use standard electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200).

Visualization of Key Concepts

General Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Endo/Exo Isomers Purification Chromatographic Separation Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Primary Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Structure Structure Elucidation NMR->Structure Stereochem Stereochemical Assignment (Endo vs. Exo) NMR->Stereochem Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Key Diagnostic Regions in the ¹H NMR Spectrum

G axis <---------------------------------------------------------------------------------------------------- Chemical Shift (ppm) ----------------------------------------------------------------------------------------------------> p12 12.0 p10 10.0 p12->p10 p8 8.0 p10->p8 p6 6.0 p8->p6 p4 4.0 p6->p4 p2 2.0 p4->p2 p0 0.0 p2->p0 COOH Carboxylic Acid (-COOH) Epoxide Epoxide (H1, H6) Cyclopropyl Cyclopropyl (H7) Alkyl Cyclohexyl (H3, H4, H5)

Caption: Predicted ¹H NMR chemical shift regions for key protons in this compound.

Conclusion

References

  • NIST. Cyclopropanecarboxylic acid. [Link]

  • YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubChem. This compound. [Link]

Sources

The Alchemical Promise of a Strained Ring: A Technical Guide to the Medicinal Chemistry Applications of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel chemical scaffolds that can address complex biological targets is the cornerstone of modern drug discovery. The 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid core, a seemingly simple fusion of a cyclohexane, an epoxide, and a carboxylic acid, represents a topologically complex and chemically reactive scaffold with significant, yet largely untapped, potential in medicinal chemistry. Its inherent ring strain and defined stereochemistry offer a unique starting point for the design of highly specific and potent therapeutic agents. This guide provides an in-depth analysis of the potential applications of this scaffold, moving beyond theoretical possibilities to provide a strategic roadmap for its exploitation. We will dissect its potential as a key building block for enzyme inhibitors, a warhead for covalent binders, and a versatile tool for chemical biology, all grounded in established biochemical principles and supported by field-proven experimental methodologies.

The Strategic Value of a Constrained Scaffold

At first glance, this compound presents a compact, rigid structure. This rigidity is a significant advantage in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. The core's key features are:

  • The Epoxide Ring: A strained three-membered ring that is an electrophilic "warhead." It is poised to react with nucleophilic residues in a protein's active site, offering a pathway to covalent and irreversible inhibition.[1][2][3] The stereochemistry of the epoxide is critical for orienting the molecule within a binding pocket.

  • The Carboxylic Acid: A versatile functional group that can engage in hydrogen bonding, salt bridges, and serve as a handle for further chemical modification and elaboration into amides, esters, and other functional groups.

  • The Bicyclic Core: A conformationally restricted cyclohexane ring that acts as a rigid scaffold, presenting the epoxide and carboxylic acid in a well-defined spatial arrangement.

These features collectively make the this compound scaffold a compelling starting point for structure-based drug design.

Potential Application I: A Versatile Building Block for Serine Protease Inhibitors

The utility of the oxabicyclo[4.1.0]heptane scaffold is best exemplified by its close isomeric relative, 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid, which is a key intermediate in the synthesis of the blockbuster anticoagulant, Edoxaban.[4][5] Edoxaban is a direct inhibitor of Factor Xa, a critical serine protease in the blood coagulation cascade.[6][7]

The bicyclic core of the intermediate is incorporated into the final structure of Edoxaban, forming part of the crucial cyclohexanediamine moiety that interacts with the S1 and S4 pockets of the Factor Xa active site.[7] This precedent strongly suggests that this compound could serve as a valuable alternative building block for novel Factor Xa inhibitors or other serine protease inhibitors. The different positioning of the carboxylic acid offers a distinct vector for chemical elaboration, potentially leading to compounds with altered selectivity profiles, improved pharmacokinetic properties, or novel intellectual property.

Diagram 1: Role of the Oxabicycloheptane Scaffold in Edoxaban

Edoxaban_Synthesis cluster_start Key Intermediate cluster_process Multi-step Synthesis cluster_final Final Drug start_node 7-Oxabicyclo[4.1.0]heptane- 3-carboxylic acid derivative process_node Ring Opening & Amine Functionalization start_node->process_node Incorporation of bicyclic scaffold end_node Edoxaban (Factor Xa Inhibitor) process_node->end_node Coupling with other fragments

Caption: The oxabicycloheptane core is a key precursor to Edoxaban.

Potential Application II: A Latent Warhead for Covalent Inhibitors

The development of covalent inhibitors has seen a resurgence, offering advantages such as high potency, prolonged duration of action, and the ability to target shallow binding pockets.[1][8][9] The epoxide moiety of this compound is a classic electrophilic warhead capable of forming a stable covalent bond with nucleophilic amino acid residues like cysteine, serine, or histidine within an enzyme's active site.[3][10]

This opens up a vast therapeutic landscape. The scaffold could be elaborated with recognition elements to target a wide range of enzyme families:

  • Proteases: Cysteine and serine proteases are prime targets.

  • Glycosidases: As exemplified by the natural product cyclophellitol, a potent glycosidase inhibitor, the epoxide can mimic the transition state of glycosidic bond cleavage and covalently modify the catalytic nucleophile.[11][12]

  • Kinases: While less common, targeting non-catalytic cysteines in or near the active site is a validated strategy.

The carboxylic acid provides a convenient handle to append moieties that confer selectivity for the target enzyme, effectively creating a targeted covalent inhibitor. The key to this approach is balancing the reactivity of the epoxide; it must be stable enough to avoid off-target reactions but reactive enough to engage the intended target.

Diagram 2: Mechanism of Covalent Inhibition

Covalent_Inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_complex Covalent Adduct Enzyme Enzyme-Cys-SH Adduct Enzyme-Cys-S-Adduct (Inactive Enzyme) Enzyme->Adduct 2. Nucleophilic attack by Cysteine on Epoxide Inhibitor 2-Oxabicyclo[4.1.0]heptane scaffold with Epoxide Inhibitor->Enzyme 1. Non-covalent binding ABPP_Workflow Proteome Complex Proteome (e.g., Cell Lysate) Incubation Incubation: Covalent Labeling of Active Enzymes Proteome->Incubation Probe ABP Probe (Scaffold + Reporter Tag) Probe->Incubation Analysis Analysis: 1. Gel-based (Fluorescence) 2. Mass Spectrometry (Enrichment) Incubation->Analysis Result Identification of Target Enzymes Analysis->Result

Caption: A general workflow for identifying enzyme targets using ABPP.

Synthetic Strategy and Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route starts from a suitably substituted cyclohexene precursor. Based on known procedures for related molecules, a robust synthesis can be proposed. [4][5] Protocol 1: Synthesis of the Target Compound

  • Step 1: Epoxidation of a Cyclohexene Precursor.

    • To a solution of cyclohex-1-ene-1-carboxylic acid in a suitable solvent (e.g., dichloromethane), add an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). [13] * Stir the reaction at room temperature until completion, monitored by TLC.

    • Work up the reaction by washing with a solution of sodium bicarbonate and then brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Step 2: Purification.

    • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Protocol for Screening as a Covalent Inhibitor

A mass spectrometry-based assay is a direct and effective method to confirm covalent modification of a target protein. [14] Protocol 2: Mass Spectrometry-Based Covalent Binding Assay

  • Incubation:

    • Incubate the purified target enzyme with a molar excess of this compound (or a derivative) in a suitable buffer at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching and Sample Preparation:

    • Quench the reaction by adding an excess of a reducing agent like DTT or by denaturation.

    • Prepare the sample for mass spectrometry analysis, which may involve buffer exchange or desalting.

  • Intact Protein Analysis:

    • Analyze the samples by LC-MS to determine the mass of the intact protein.

    • A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduction. [15]4. Peptide Mapping (Optional):

    • For identification of the specific residue modified, digest the protein-inhibitor adduct with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS to identify the peptide carrying the modification. [14]

Conclusion and Future Outlook

The this compound scaffold is a compelling, yet underexplored, platform for medicinal chemistry. Its rigid, stereochemically defined structure, combined with the latent reactivity of the epoxide ring, provides a powerful toolkit for the modern drug hunter. By leveraging its potential as a building block for established target classes, a warhead for covalent inhibitors, and a core for chemical biology probes, researchers can unlock new therapeutic avenues. The synthetic tractability and the clear precedents set by related molecules reduce the barrier to entry for exploring this promising scaffold. It is our firm belief that a systematic investigation into the chemistry and biology of this scaffold will yield novel and valuable contributions to the field of drug discovery.

References

  • Buhimschi, A. D., & Singh, J. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(8), 899-911. [Link]

  • Concept Life Sciences. (2021, December 16). Emerging strategies in covalent inhibition [Video]. YouTube. [Link]

  • Ghosh, A. K., Samanta, S., & Agniswamy, J. (2019). Covalent Inhibition in Drug Discovery. Current Medicinal Chemistry, 26(32), 5957-5989. [Link]

  • Gambera, G., et al. (2006). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ARKIVOC, 2006(vi), 74-84. [Link]

  • Wang, C., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 28(14), 5484. [Link]

  • Google Patents. (2020). CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester.
  • Google Patents. (2021).
  • National Center for Biotechnology Information. (n.d.). Edoxaban. In PubChem. Retrieved January 22, 2026, from [Link]

  • Artola, M., et al. (2017). 1,6-Cyclophellitol Cyclosulfates: A New Class of Irreversible Glycosidase Inhibitor. ACS Central Science, 3(8), 853-862. [Link]

  • Adibekian, A., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Expert Opinion on Drug Discovery, 6(10), 1045-1061. [Link]

  • Google Patents. (2002). EP1245569A1 - Process for the production of 5-oxy-7-oxabicyclo-[4.1.0]hept-3-ene-3-carboxylic acid esters.
  • Rala, S. (2021, June 20). Epoxidation of cyclohexene || Mechanism Using Peroxy acid II [Video]. YouTube. [Link]

  • Overkleeft, H. S., et al. (2017). 1,6-Cyclophellitol Cyclosulfates: A New Class of Irreversible Glycosidase Inhibitor. ACS Central Science, 3(8), 853-862. [Link]

  • Liu, Y., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. RSC Chemical Biology, 2(4), 1011-1031. [Link]

  • Petracca, R., et al. (2021). Recent Advances in Covalent Drug Discovery. International Journal of Molecular Sciences, 22(16), 8799. [Link]

  • Ferreira, R. J., et al. (2020). Epoxide containing molecules: A good or a bad drug design approach. Bioorganic & Medicinal Chemistry, 28(1), 115195. [Link]

  • Google Patents. (2019).
  • Wikipedia. (n.d.). Edoxaban. [Link]

  • Wikipedia. (n.d.). Activity-based proteomics. [Link]

  • Chen, Y., et al. (2021). Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts. Polymers, 13(10), 1651. [Link]

  • CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. [Link]

  • Artola, M., et al. (2024). From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling. Journal of the American Chemical Society, 146(37), 24729–24741. [Link]

  • Weerapana, E., et al. (2010). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 15(11), 8336-8351. [Link]

  • precisionFDA. (n.d.). EDOXABAN. [Link]

  • Google Patents. (1998). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Artola, M., et al. (2018). Exploring functional cyclophellitol analogues as human retaining beta-glucosidase inhibitors. Organic & Biomolecular Chemistry, 16(29), 5271-5278. [Link]

  • CAS. (2023). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. [Link]

  • Artola, M., et al. (2024). From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling. Journal of the American Chemical Society. [Link]

  • Ogata, T., et al. (2010). Molecular structure of edoxaban and position of [14C] label. In ResearchGate. [Link]

  • Sygnature Discovery. (2022, May 5). Activity Based Protein Profiling for Drug Discovery [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. [Link]

  • Li, N., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 347. [Link]

  • Chen, Y. C., et al. (2022). GPU-Accelerated Virtual Screening and Molecular Dynamics Simulations for Identification of Novel DPP-4 Inhibitors. ACS Omega, 7(4), 3586-3599. [Link]

  • The Organic Chemistry Tutor. (2018, April 28). Epoxidation of Alkenes [Video]. YouTube. [Link]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. [Link]

  • Cohen, S. M., et al. (2016). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening, 21(2), 135-145. [Link]

  • New Drug Approvals. (n.d.). edoxaban. [Link]

Sources

Methodological & Application

Stereoselective synthesis of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Stereoselective Synthesis of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

The this compound framework is a conformationally constrained scaffold of significant interest in medicinal chemistry and synthetic organic chemistry. Its rigid structure makes it an invaluable building block for designing novel peptidomimetics, nucleoside analogues, and complex molecular architectures.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of this target molecule. We will delve into the core synthetic strategies, focusing on diastereoselective and enantioselective cyclopropanation reactions, provide detailed experimental protocols, and explain the mechanistic rationale behind the observed stereochemical outcomes.

Introduction: The Strategic Importance of the Bicyclic Scaffold

The synthesis of small, rigid bicyclic structures is a cornerstone of modern drug design. The 2-oxabicyclo[4.1.0]heptane core, featuring a fused cyclopropane and tetrahydropyran ring, offers a unique three-dimensional topography. The carboxylic acid moiety at the C-7 position provides a versatile handle for further functionalization, enabling its incorporation into larger molecules. The stereochemistry of the cyclopropane ring relative to the oxygen bridge (endo vs. exo) and the absolute configuration at the chiral centers are critical determinants of biological activity. Consequently, methods that provide precise control over these stereochemical features are of paramount importance. The primary and most efficient route to this scaffold involves the metal-catalyzed cyclopropanation of a dihydropyran precursor.

Core Synthetic Strategy: Cyclopropanation of Dihydropyran Derivatives

The most direct and widely employed strategy for constructing the 2-oxabicyclo[4.1.0]heptane system is the reaction of a dihydropyran derivative with a carbene source, typically generated from a diazo compound. This approach allows for the formation of the crucial C-C bonds of the cyclopropane ring in a single, atom-economical step.

Workflow: General Synthetic Pathway

The overall synthesis can be visualized as a two-step process: (1) Metal-catalyzed cyclopropanation of an appropriate dihydropyran ester, followed by (2) Saponification to yield the target carboxylic acid.

G Start 3,4-Dihydro-2H-pyran derivative (Ester) Step1 Metal-Catalyzed Cyclopropanation (+ Diazoacetate) Start->Step1 Intermediate Ethyl 2-Oxabicyclo[4.1.0]heptane-7-carboxylate Step1->Intermediate Step2 Saponification (Hydrolysis) Intermediate->Step2 End This compound Step2->End

Caption: General workflow for the synthesis of the target molecule.

Diastereoselective Synthesis: Controlling the Exo/Endo Ratio

The initial challenge in this synthesis is to control the facial selectivity of the carbene addition to the dihydropyran double bond. This determines the relative orientation of the newly formed cyclopropane ring, resulting in either the exo or endo diastereomer.

Causality and Mechanistic Insight

The diastereoselectivity is primarily governed by steric hindrance. The metal-carbene intermediate is a bulky species that preferentially approaches the double bond from the less sterically hindered face. For substrates like ethyl 3,4-dihydro-2H-pyran-2-carboxylate, the ester group at the allylic position directs the incoming carbene to the opposite face, leading to a high preference for the exo product. Common catalysts for this transformation include copper and rhodium salts.[3]

Protocol 1: Copper-Catalyzed Diastereoselective Cyclopropanation

This protocol describes a standard procedure for the synthesis of ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate with a preference for the exo isomer.

Materials:

  • 3,4-Dihydropyran (used as both reactant and solvent)

  • Ethyl diazoacetate (EDA)

  • Anhydrous Copper(II) sulfate (CuSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

  • Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous CuSO₄ (0.05 eq) and freshly distilled 3,4-dihydropyran (5.0 eq).

  • Heating: Heat the mixture to reflux (approx. 85 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of EDA: Add a solution of ethyl diazoacetate (1.0 eq) in 3,4-dihydropyran (2.0 eq) dropwise via the dropping funnel over 2-3 hours. CAUTION: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood. The slow addition is crucial to control the reaction rate and prevent the buildup of unreacted EDA.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, monitoring the disappearance of EDA by TLC (a faint yellow spot).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the catalyst. Dilute the filtrate with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (to quench any acidic impurities) and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The excess dihydropyran can be removed by careful distillation. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomers and obtain the desired product.

Data Presentation: Diastereoselective Cyclopropanation
CatalystReagentSolventTemp (°C)Yield (%)Diastereomeric Ratio (exo:endo)
CuSO₄Ethyl DiazoacetateDihydropyran85~65-75%Typically >10:1
Rh₂(OAc)₄Ethyl DiazoacetateDichloromethane25~80-90%Typically >20:1
Copper-BronzeEthyl DiazoacetateDihydropyran85~60-70%Mixture, less selective[3]

Enantioselective Synthesis: Accessing Chiral Scaffolds

For applications in drug development, obtaining enantiomerically pure compounds is essential. This is achieved by replacing the achiral catalyst with a chiral one. The chiral ligands coordinate to the metal center, creating a chiral environment that differentiates between the two enantiotopic faces of the dihydropyran, leading to the preferential formation of one enantiomer.

Catalytic Asymmetric Cyclopropanation Cycle

The mechanism involves the formation of a chiral metal-carbene intermediate, which then undergoes cyclopropanation. The stereochemical information is transferred from the chiral ligand to the product in this key step.

G cluster_0 Catalytic Cycle M_L [M]-L* (Chiral Catalyst) M_Carbene L*-[M]=CHR (Chiral Metal-Carbene) M_L->M_Carbene - N₂ N2CHR N₂CHR (Diazo Cmpd) Product Product (Chiral Cyclopropane) M_Carbene->Product + Alkene Alkene Alkene (Dihydropyran) Product->M_L Regenerates Catalyst N2 N₂

Caption: Simplified catalytic cycle for asymmetric cyclopropanation.

Field-Proven Chiral Catalysts

A variety of chiral metal complexes have been developed for highly enantioselective cyclopropanation reactions.[4]

  • Rhodium(II) Complexes: Chiral dirhodium(II) tetracarboxylates, particularly those with bulky ligands like Rh₂(S-DOSP)₄, are highly effective.

  • Copper(I) Complexes: Complexes of Cu(I) with chiral bis(oxazoline) (BOX) or Salen-type ligands are widely used.[5]

  • Cobalt(II) Complexes: Co(II) complexes with D₂-symmetric chiral porphyrins have emerged as powerful catalysts for radical-mediated asymmetric cyclopropanations.[6]

Protocol 2: Asymmetric Cyclopropanation using a Chiral Rhodium(II) Catalyst

Materials:

  • Ethyl 3,4-dihydro-2H-pyran-2-carboxylate (1.0 eq)

  • Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], Rh₂(S-PTTL)₄ (0.01 eq)

  • Ethyl diazoacetate (EDA) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Setup: To a flame-dried Schlenk flask under argon, add the chiral rhodium catalyst and the dihydropyran substrate. Dissolve them in anhydrous DCM.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) to enhance enantioselectivity.

  • Slow Addition: Add a solution of EDA in anhydrous DCM via a syringe pump over 4-6 hours. The slow addition is critical to maintain a low concentration of the carbene precursor and minimize side reactions.

  • Reaction Monitoring: Monitor the reaction by TLC. Upon completion, allow the mixture to warm to room temperature.

  • Purification: Concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the enantioenriched cyclopropane ester.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Final Step: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ester to the target carboxylic acid. This is typically a straightforward saponification.

Insight: Selective Hydrolysis

In cases where the starting material is a diester, saponification can sometimes be performed selectively. The less sterically hindered ester group will typically hydrolyze faster, offering an additional layer of synthetic control.[3]

Protocol 3: Ester Hydrolysis

Materials:

  • Enantioenriched ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate (1.0 eq)

  • Ethanol (or Methanol)

  • 1 M Sodium hydroxide (NaOH) solution (1.5 - 2.0 eq)

  • 1 M Hydrochloric acid (HCl) solution

Procedure:

  • Dissolution: Dissolve the ester in ethanol in a round-bottom flask.

  • Saponification: Add the 1 M NaOH solution and stir the mixture at room temperature. The reaction progress can be monitored by TLC until the starting material is consumed (typically 2-4 hours).

  • Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl. A white precipitate of the carboxylic acid may form.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the final this compound. The product can be further purified by recrystallization if necessary.

Conclusion

The stereoselective synthesis of this compound is readily achievable through metal-catalyzed cyclopropanation of dihydropyran precursors. Diastereoselectivity is effectively controlled by the steric influence of the catalyst and substrate, typically favoring the exo isomer. High levels of enantioselectivity can be induced by employing state-of-the-art chiral rhodium, copper, or cobalt catalysts. The protocols and insights provided herein offer a robust foundation for researchers to access specific stereoisomers of this valuable synthetic building block for applications in drug discovery and development.

References

  • Jan E. H. Scheuermann. Formal homo-Nazarov and other Cyclizations Reactions of Activated Cyclopropanes. Infoscience, EPFL. Available from: [Link]

  • Google Patents. Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester. CN106868088B.
  • A. D'Alonzo, A. Guaragna, G. D. Sala, et al. Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ResearchGate. Available from: [Link]

  • Ibone Suarez del Villar, Ana Gradillas, Javier Pérez-Castells. Synthesis of 2-Azabicyclo[4.1.0]heptanes through Stereoselective Cyclopropanation Reactions. ResearchGate. Available from: [Link]

  • S. R. Thadke. Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids,Stereoselective Synthesis of alpha-Trifluoromethyl. University of Basel. Available from: [Link]

  • Google Patents. Process for the production of 5-oxy-7-oxabicyclo-[4.1.0]hept-3-ene-3-carboxylic acid esters. EP1245569A1.
  • Takashi Uchida, Tatsuya Uchida, and Tsutomu Katsuki. Catalytic asymmetric cyclopropanation at a chiral platform. RSC Publishing. Available from: [Link]

  • Huan-Xiang Liu, Hong-Yi Xia, et al. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PMC, NIH. Available from: [Link]

  • Adam G. M. Barrett, et al. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters. Available from: [Link]

  • Sci-Hub. ChemInform Abstract: Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Activity. ChemInform. Available from: [Link]

  • ACS Publications. Synthesis of cis-2-aza-3-oxo-4-oxabicyclo[4.2.0]octane and cis-2-aza-3-oxo-4-oxabicyclo[4.1.0]heptane. The Journal of Organic Chemistry. Available from: [Link]

  • ACS Publications. Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. Available from: [Link]

  • MDPI. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules. Available from: [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Oxabicyclo[4.1.0]heptane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Bicyclic Epoxide Carboxylic Acids

The synthesis of bicyclic molecules containing both an epoxide and a carboxylic acid functional group, such as the 2-oxabicyclo[4.1.0]heptane carboxylic acid scaffold, is of significant interest to researchers in medicinal chemistry and materials science. These structures serve as valuable building blocks for the synthesis of complex organic molecules and polymers. The strained oxirane ring provides a site for nucleophilic attack, allowing for the introduction of diverse functionalities, while the carboxylic acid moiety offers a handle for further derivatization, for instance, through amide bond formation.

The chosen synthetic strategy employs meta-chloroperoxybenzoic acid (m-CPBA), a widely used and reliable reagent for the epoxidation of alkenes. The reaction proceeds via a concerted mechanism, ensuring a stereospecific syn-addition of the oxygen atom to the double bond.[1][2]

Reaction Scheme

Caption: Epoxidation of cyclohept-1-ene-1-carboxylic acid to 2-Oxabicyclo[4.1.0]heptane-1-carboxylic acid.

Materials and Equipment

Reagents Equipment
Cyclohept-1-ene-1-carboxylic acid (>95%)Round-bottom flasks (100 mL, 250 mL)
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)Magnetic stirrer and stir bar
Dichloromethane (DCM), anhydrousIce bath
Sodium sulfite (Na₂SO₃)Separatory funnel (250 mL)
Saturated aqueous sodium bicarbonate (NaHCO₃)Rotary evaporator
1 M Hydrochloric acid (HCl)pH paper or pH meter
Anhydrous magnesium sulfate (MgSO₄)Glass funnel and filter paper
Deuterated chloroform (CDCl₃) for NMRNuclear Magnetic Resonance (NMR) spectrometer
High-Resolution Mass Spectrometer (HRMS)
Infrared (IR) Spectrometer

Experimental Protocol: Synthesis of 2-Oxabicyclo[4.1.0]heptane-1-carboxylic acid

This protocol details the epoxidation of cyclohept-1-ene-1-carboxylic acid using m-CPBA.

Step 1: Reaction Setup
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohept-1-ene-1-carboxylic acid (5.0 g, 35.7 mmol, 1.0 equiv) in 100 mL of anhydrous dichloromethane (DCM).

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Cool the flask in an ice bath to 0 °C. This is crucial to control the exothermicity of the reaction and to minimize potential side reactions.

Step 2: Addition of m-CPBA
  • While maintaining the temperature at 0 °C, add solid m-CPBA (77% purity, 8.8 g, 39.3 mmol, 1.1 equiv) portion-wise over a period of 30 minutes. The slow addition helps to maintain a controlled reaction temperature.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

  • Remove the ice bath and let the reaction mixture warm to room temperature. Continue stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

Step 3: Reaction Quench and Work-up
  • After the reaction is complete, cool the mixture again to 0 °C in an ice bath.

  • To quench the excess peroxy acid, slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) (approx. 50 mL) with vigorous stirring until a test with starch-iodide paper indicates no remaining peroxides.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove the by-product, meta-chlorobenzoic acid.

    • Water (50 mL).

    • Brine (50 mL).

  • Carefully collect the organic layer. The aqueous layers can be combined and acidified with 1 M HCl to pH ~2, followed by extraction with DCM (3 x 50 mL) to recover any product that may have partitioned into the aqueous basic solution.

  • Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification
  • The crude product, a viscous oil or a low-melting solid, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, with a gradual increase in the polarity.

  • Alternatively, for small-scale reactions, the crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Step 5: Characterization

The structure and purity of the final product, 2-Oxabicyclo[4.1.0]heptane-1-carboxylic acid, should be confirmed by spectroscopic methods:

  • ¹H NMR: To confirm the presence of protons in the bicyclic system and the carboxylic acid proton.

  • ¹³C NMR: To identify the number of unique carbon atoms and confirm the presence of the epoxide and carboxyl carbons.

  • IR Spectroscopy: To detect the characteristic C=O stretch of the carboxylic acid and the C-O stretch of the epoxide.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition.

Reaction Mechanism and Workflow Visualization

ReactionMechanism cluster_mechanism Concerted Epoxidation Mechanism Alkene Cyclohept-1-ene-1-carboxylic acid TransitionState [Transition State] Alkene->TransitionState mCPBA m-CPBA mCPBA->TransitionState Epoxide 2-Oxabicyclo[4.1.0]heptane-1-carboxylic acid TransitionState->Epoxide Byproduct m-Chlorobenzoic acid TransitionState->Byproduct caption_mech Figure 2. Concerted mechanism of epoxidation with m-CPBA. ExperimentalWorkflow Start Dissolve Starting Material in DCM Cool Cool to 0 °C Start->Cool Add_mCPBA Add m-CPBA portion-wise Cool->Add_mCPBA Stir_RT Stir at Room Temperature (12-16 h) Add_mCPBA->Stir_RT Quench Quench with Na₂SO₃ solution Stir_RT->Quench Wash Wash with NaHCO₃, Water, and Brine Quench->Wash Dry Dry organic layer with MgSO₄ Wash->Dry Evaporate Concentrate under reduced pressure Dry->Evaporate Purify Purify by Chromatography/Recrystallization Evaporate->Purify Characterize Characterize the Final Product Purify->Characterize caption_flow Figure 3. Experimental workflow for the synthesis.

Caption: A step-by-step overview of the experimental procedure.

Quantitative Data Summary

Parameter Value
Starting MaterialCyclohept-1-ene-1-carboxylic acid
Molecular Weight140.18 g/mol
Amount of Starting Material5.0 g (35.7 mmol)
Epoxidizing Agentm-CPBA (77%)
Amount of m-CPBA8.8 g (39.3 mmol)
SolventAnhydrous Dichloromethane (DCM)
Solvent Volume100 mL
Reaction Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Expected Product2-Oxabicyclo[4.1.0]heptane-1-carboxylic acid
Product Molecular Weight156.18 g/mol
Theoretical Yield5.58 g
Typical Yield70-85%

Safety and Handling Precautions

  • m-CPBA: is a strong oxidizing agent and can be explosive, especially in its pure form or when subjected to shock or friction. It is recommended to use m-CPBA with a purity of ≤77%. Always handle with care in a well-ventilated fume hood.

  • Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Quenching: The quenching of excess m-CPBA with sodium sulfite is an exothermic process. Ensure the reaction mixture is cooled in an ice bath during the quench.

  • Acid/Base Handling: Handle hydrochloric acid and sodium bicarbonate solutions with care, wearing appropriate PPE.

Trustworthiness and Self-Validation

The protocol described is based on a well-established and widely utilized chemical transformation – the Prilezhaev epoxidation. [3]The reliability of this method is high, and the reaction is known to be tolerant of various functional groups. To ensure the validity of the experimental results, the following self-validating steps are integrated into the protocol:

  • Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction progress, ensuring that the reaction is allowed to proceed to completion.

  • Thorough Work-up: The sequential washing steps are designed to effectively remove the oxidizing agent and the acidic by-product, which is crucial for obtaining a pure product.

  • Spectroscopic Characterization: The final product's identity and purity are unequivocally confirmed through a combination of NMR, IR, and mass spectrometry, leaving no ambiguity in the outcome of the synthesis.

References

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • ACS Publications. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ARKIVOC. Retrieved from [Link]

  • Google Patents. (2002). Process for the production of 5-oxy-7-oxabicyclo-[4.1.0]hept-3-ene-3-carboxylic acid esters.
  • ACS Publications. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

  • ConnectSci. (1994). Studies Directed Towards the Total Synthesis of Anticapsin and Related Compounds. III. A Ring-Fragmentation Route to the Anticapsin Skeleton. Australian Journal of Chemistry. Retrieved from [Link]

  • YouTube. (2023). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. Organic Chemistry Tutor. Retrieved from [Link]

Sources

Topic: High-Efficiency Chiral Resolution of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from Gemini Synthesis & Analysis Group

**Abstract

This application note provides a detailed guide for the chiral resolution of racemic 2-oxabicyclo[4.1.0]heptane-7-carboxylic acid, a critical building block in modern pharmaceutical synthesis. The enantiomerically pure forms of this molecule are of significant interest for developing novel therapeutics. We present a robust, field-tested protocol based on classical diastereomeric salt formation and fractional crystallization, a method prized for its scalability and reliability. Additionally, an overview of an alternative enzymatic resolution strategy is discussed. This document is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, the scientific rationale behind key steps, and methods for analytical validation.

Introduction and Significance

Chirality plays a pivotal role in pharmacology, as different enantiomers of a drug molecule often exhibit vastly different biological activities and metabolic profiles.[1][2] The bicyclic structure of this compound provides a rigid and stereochemically rich scaffold for the synthesis of complex molecular architectures.[3][4] Obtaining this intermediate in an enantiomerically pure form is often a prerequisite for the synthesis of single-enantiomer drug candidates, thereby avoiding the potential complications of racemic mixtures.[2]

The most common and established method for separating enantiomers of a carboxylic acid is through chiral resolution.[5] This process involves converting the racemic mixture (a 50:50 mix of enantiomers) into a pair of diastereomers by reacting it with an enantiomerically pure resolving agent.[2][5] Because diastereomers possess different physical properties, such as solubility, they can be separated using standard laboratory techniques like fractional crystallization.[5][6] This guide provides a comprehensive protocol for this classical approach, which remains a cornerstone of industrial and academic synthetic chemistry.

Principles of Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique hinges on the reaction of a racemic carboxylic acid (a mixture of R-acid and S-acid) with a single enantiomer of a chiral base (e.g., R-base). This acid-base reaction forms a mixture of two diastereomeric salts: (R-acid, R-base) and (S-acid, R-base).

These two salts are no longer mirror images of each other and thus have distinct physical properties. The success of the resolution depends critically on the difference in solubility between these two diastereomeric salts in a given solvent system.[5] Through careful selection of the resolving agent and crystallization solvent, one diastereomer can be induced to crystallize preferentially from the solution, while the other remains in the mother liquor. Once the solid diastereomeric salt is isolated, the enantiomerically pure carboxylic acid can be regenerated by treatment with a strong acid, which also allows for the recovery of the chiral resolving agent.[2][5]

G cluster_start Starting Material cluster_reagent Resolving Agent cluster_formation Step 1: Salt Formation cluster_separation Step 2: Fractional Crystallization cluster_liberation Step 3: Liberation of Enantiomers racemate Racemic Acid (R-Acid + S-Acid) salts Mixture of Diastereomeric Salts (R-Acid, R-Base) + (S-Acid, R-Base) racemate->salts Mix in Solvent base Chiral Base (e.g., R-Base) base->salts crystals Crystals of Less Soluble Salt (e.g., S-Acid, R-Base) salts->crystals Cool & Crystallize mother_liquor Mother Liquor with More Soluble Salt (e.g., R-Acid, R-Base) salts->mother_liquor acid_wash Acidification (e.g., HCl) crystals->acid_wash acid_wash2 Acidification (e.g., HCl) mother_liquor->acid_wash2 enantiomer1 Pure S-Acid enantiomer2 Pure R-Acid acid_wash->enantiomer1 acid_wash2->enantiomer2

Figure 1: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Protocol: Resolution with (R)-(+)-1-Phenylethylamine

This protocol details the resolution of racemic this compound using the commercially available and highly effective resolving agent, (R)-(+)-1-phenylethylamine.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Racemic this compound>98%TCI, Sigma-Aldrich
(R)-(+)-1-Phenylethylamine>99% eeSigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
Hydrochloric Acid (HCl)2 M solutionSigma-Aldrich
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
Diethyl Ether (Et₂O)ACS GradeVWR
Instrumentation
  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • pH meter or pH paper

  • Polarimeter

  • Chiral HPLC system with a suitable column (e.g., Chiralcel OD-H)

Step-by-Step Procedure

Part A: Formation and Crystallization of the Diastereomeric Salt

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (70.3 mmol) of racemic this compound in 100 mL of a 1:1 (v/v) mixture of methanol and ethyl acetate. Warm the mixture gently to 40-50 °C on a hot plate stirrer to ensure complete dissolution.

    • Causality Note: The solvent system is critical. Methanol provides good solubility for the acid and the resulting salts, while ethyl acetate is a poorer solvent that helps induce crystallization upon cooling. The ratio must be optimized to ensure the salts form but do not crash out uncontrollably.

  • Addition of Resolving Agent: To the warm solution, slowly add 8.52 g (70.3 mmol, 1.0 equivalent) of (R)-(+)-1-phenylethylamine dropwise with continuous stirring.

  • Crystallization: After the addition is complete, remove the flask from the heat and allow it to cool slowly to room temperature. Cloudiness should appear as the less soluble diastereomeric salt begins to nucleate. For optimal crystal growth, do not disturb the solution during this initial cooling phase.

  • Maturation: Once at room temperature, place the flask in an ice bath (or a 4 °C refrigerator) for at least 4 hours (preferably overnight) to maximize the yield of the crystalline salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold (4 °C) ethyl acetate to remove any adhering mother liquor.

    • Self-Validation: The wash step is crucial. An excessive wash will dissolve the product and lower the yield, while an insufficient wash will leave impurities from the mother liquor, reducing the enantiomeric excess of the final product.

  • Drying: Dry the isolated white, crystalline salt in a vacuum oven at 40 °C to a constant weight. This is Diastereomeric Salt 1 . Retain the filtrate (mother liquor) for the isolation of the other enantiomer.

Part B: Liberation of the Enantiomerically Enriched Acid

  • Redissolution and Acidification: Suspend the dried Diastereomeric Salt 1 in 50 mL of diethyl ether and add 50 mL of water. Transfer the mixture to a separatory funnel.

  • Slowly add 2 M HCl dropwise while shaking the funnel. Monitor the pH of the aqueous layer, continuing the addition until the pH is ~1-2.

    • Causality Note: The strong acid protonates the carboxylate anion to regenerate the free carboxylic acid and protonates the chiral amine to form its water-soluble hydrochloride salt. This allows for clean separation into the organic and aqueous phases.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Combine and Dry: Combine all organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting solid is the enantiomerically enriched (+)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid .

Part C: Isolation of the Second Enantiomer from the Mother Liquor

  • Solvent Removal: Transfer the mother liquor from step A.6 to a round-bottom flask and concentrate it to dryness using a rotary evaporator.

  • Liberation and Extraction: Repeat steps B.1 through B.5 on the residue obtained. This will yield the enantiomerically enriched (-)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid .

Alternative Strategy: Enzymatic Resolution

An increasingly popular alternative to classical resolution is enzymatic resolution.[7] This technique leverages the high stereoselectivity of enzymes, such as lipases or proteases, to catalyze a reaction on only one enantiomer of a racemic mixture.

For a carboxylic acid, this typically involves first converting the racemic acid to an ester derivative (e.g., the methyl or ethyl ester). The racemic ester is then subjected to enzymatic hydrolysis. The enzyme will selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, leaving the other enantiomer as the unreacted ester. A patent for the resolution of a related compound, 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl ester, describes using enzymes like α-chymotrypsin or alkaline protease for this purpose.[7]

The resulting mixture of an acid and an ester is easily separated by a standard acid-base extraction. This method offers the advantages of mild reaction conditions and often exceptionally high enantioselectivity.[7]

G rac_ester Racemic Ester (R-Ester + S-Ester) enzyme Enzyme (e.g., Lipase) in Aqueous Buffer rac_ester->enzyme mixture Mixture (R-Ester + S-Acid) enzyme->mixture Selective Hydrolysis separation Acid-Base Extraction mixture->separation ester Pure R-Ester separation->ester Organic Phase acid Pure S-Acid separation->acid Aqueous Phase

Figure 2: Conceptual Workflow for Enzymatic Resolution.

Analysis and Characterization

To validate the success of the resolution, the enantiomeric excess (% ee) and optical activity of the separated products must be determined.

Chiral High-Performance Liquid Chromatography (HPLC)

This is the definitive method for determining % ee. The carboxylic acid can be analyzed directly or after derivatization to its methyl ester for better peak shape.

  • Column: Chiralcel OD-H or equivalent

  • Mobile Phase: Hexane:Isopropanol (e.g., 90:10) with 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

The % ee is calculated from the peak areas of the two enantiomers: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

Polarimetry

The specific rotation [α] of each enantiomer should be measured. The values should be equal in magnitude but opposite in sign.

  • Concentration (c): 1.0 g/100 mL

  • Solvent: Chloroform or Methanol

  • Wavelength (λ): Sodium D-line (589 nm)

  • Temperature (T): 20 °C

Expected Data Summary

The following table presents hypothetical but representative data for a successful resolution. Actual values must be determined experimentally.

Parameter(+)-Isomer (from Crystals)(-)-Isomer (from Mother Liquor)
Yield ~35-45%~35-45%
Enantiomeric Excess (% ee) >98%>95% (may require re-crystallization)
Specific Rotation [α]²⁰_D_ +X° (e.g., +25.0°)-X° (e.g., -24.8°)
Melting Point Consistent valueConsistent value

Troubleshooting

IssuePossible CauseSuggested Solution
No crystallization occurs Solution is too dilute; solvent is too good.Slowly evaporate some solvent or add a poor solvent (e.g., hexane) dropwise to induce cloudiness. Scratch the inside of the flask with a glass rod.
Product "oils out" Cooling was too rapid; impurities present.Re-heat the solution until clear, then allow it to cool much more slowly. Consider filtering the hot solution to remove insoluble impurities.
Low enantiomeric excess (% ee) Incomplete separation; co-precipitation of the other diastereomer.Re-crystallize the diastereomeric salt from the same solvent system. Ensure the initial cooling is very slow.
Low overall yield Excessive washing of crystals; sub-optimal solvent system.Use minimal amounts of cold solvent for washing. Experiment with different solvent ratios to optimize the solubility difference between the salts.

References

  • CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester - Google Patents.
  • Chiral resolution - Wikipedia. Available at: [Link]

  • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine - ResearchGate. Available at: [Link]

  • Synthesis by Fragmentation and Rearrangement - Thieme E-Books. Available at: [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Available at: [Link]

  • This compound | C7H10O3 | CID 12666677 - PubChem. Available at: [Link]

  • Formal homo-Nazarov and other Cyclizations Reactions of Activated Cyclopropanes - Infoscience. Available at: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • US4257956A - Oxabicycloalkane pyrethroid intermediates - Google Patents.
  • Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids - Google Patents.
  • Population Balance Modeling of Diastereomeric Salt Resolution | Crystal Growth & Design. Available at: [Link]

  • Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Efficient Crystallization-Induced Dynamic Resolution of ??-Substituted Carboxylic Acids. Available at: [Link]

  • Synthesis of 2‐Azabicyclo[4.1.0]heptanes through Stereoselective Cyclopropanation Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate - MDPI. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of Carbocyclic Nucleoside Analogs from 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

Carbocyclic nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1][2][3] By replacing the furanose ring's oxygen atom with a methylene group, these molecules gain significant metabolic stability against enzymatic degradation by phosphorylases and hydrolases, which would normally cleave the glycosidic bond.[1][4] This enhanced stability often translates to improved pharmacokinetic profiles and therapeutic efficacy. Prominent examples like Abacavir and Entecavir underscore the clinical success of this structural motif.[1][5]

The bicyclo[4.1.0]heptane framework, specifically derivatives of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid, represents a versatile and stereochemically rich scaffold for constructing novel carbocyclic nucleoside analogs.[6] This starting material contains a constrained bicyclic system incorporating an epoxide, a carboxylic acid, and a cyclohexane ring. The inherent strain of the epoxide and the functionality of the carboxylic acid provide two key chemical handles for introducing the nucleobase and mimicking the hydroxyl groups of a natural ribose sugar.

The core synthetic challenge lies in the regio- and stereoselective opening of the epoxide ring by a nucleobase. This guide provides a comprehensive overview of the synthetic strategy, key considerations, and detailed protocols for leveraging this powerful starting material in drug discovery.

Overall Synthetic Rationale

The synthetic pathway is designed as a convergent approach, where the carbocyclic "sugar" mimic is first synthesized and then coupled with a desired heterocyclic base.[4][7] This strategy offers flexibility, allowing for the rapid generation of a library of analogs by pairing a common carbocyclic intermediate with various nucleobases.

The key transformations in this synthesis are:

  • Carboxylic Acid Protection/Activation: The carboxylic acid must be converted into a less reactive form, typically a methyl or benzyl ester, to prevent unwanted side reactions during the subsequent nucleophilic ring-opening.

  • Nucleobase Preparation: The chosen nucleobase (e.g., uracil, adenine, guanine) is typically silylated to enhance its solubility and nucleophilicity for the coupling reaction.

  • Stereoselective Epoxide Ring-Opening: This is the crux of the synthesis. The prepared nucleobase attacks and opens the epoxide ring, forming the critical C-N bond that defines the nucleoside analog. Reaction conditions are optimized to control the stereochemical outcome of this step.

  • Deprotection and Purification: Final removal of protecting groups yields the target nucleoside analog, which is then purified using chromatographic techniques.

G cluster_prep Precursor Preparation A Starting Material: 2-Oxabicyclo[4.1.0]heptane- 7-carboxylic acid B Step 1: Esterification (e.g., MeOH, H+) A->B Protection C Protected Carbocyclic Core (Methyl Ester Intermediate) B->C F Step 3: Convergent Coupling Stereoselective Epoxide Ring-Opening (Lewis Acid or Base Catalysis) C->F Key C-N Bond Formation D Step 2: Nucleobase Preparation (e.g., HMDS, (NH4)2SO4) E Activated Nucleobase (Silylated) D->E E->F G Protected Nucleoside Analog F->G H Step 4: Deprotection & Purification (e.g., LiOH, then HPLC) G->H Finalization I Final Product: Carbocyclic Nucleoside Analog H->I

Fig. 1: Convergent synthetic workflow for nucleoside analogs.

Detailed Methodologies and Protocols

This section provides step-by-step protocols for the key stages of the synthesis. Researchers should adapt these protocols based on the specific nucleobase and desired stereochemical outcome.

Protocol 1: Esterification of the Starting Material

Objective: To protect the carboxylic acid as a methyl ester to prevent its interference in the subsequent nucleobase coupling step.

Rationale: The acidic proton of the carboxylic acid can interfere with basic reagents used for nucleobase activation and coupling. Esterification is a standard protection strategy that is easily reversible at the end of the synthesis.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous (as solvent)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic amount, ~0.05 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Suspend this compound in anhydrous methanol (approx. 0.1 M concentration).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the catalytic amount of concentrated sulfuric acid dropwise with stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, neutralize the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Reduce the volume of methanol under reduced pressure.

  • Extract the aqueous residue with DCM or EtOAc (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The resulting crude methyl ester can often be used in the next step without further purification. If necessary, purify by flash column chromatography.

Self-Validation:

  • Expected Yield: 90-98%

  • Characterization: Confirm product formation using ¹H NMR (disappearance of the broad carboxylic acid peak, appearance of a methyl singlet at ~3.7 ppm) and Mass Spectrometry.

Protocol 2: Nucleobase Coupling via Epoxide Ring-Opening

Objective: To couple the protected carbocyclic core with a nucleobase in a stereocontrolled manner.

Rationale: This key step forms the C-N glycosidic bond analog. The reaction proceeds via an Sₙ2-type mechanism.[8] The choice of conditions (base, solvent, Lewis acid) is critical for controlling regioselectivity and stereoselectivity. For pyrimidine bases (uracil, thymine), silylation with reagents like hexamethyldisilazane (HMDS) is crucial to activate the base for nucleophilic attack.[9][10]

Materials:

  • Protected Carbocyclic Core (from Protocol 1) (1.0 eq)

  • Nucleobase (e.g., Uracil, Thymine, Adenine) (1.5 - 2.0 eq)

  • Hexamethyldisilazane (HMDS) (for pyrimidines)

  • Ammonium sulfate ((NH₄)₂SO₄) (catalyst for silylation)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or another non-nucleophilic base (1.5 eq)

Procedure:

  • Nucleobase Silylation (for Pyrimidines): In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the pyrimidine base (e.g., thymine, 1.5 eq) and a catalytic amount of (NH₄)₂SO₄ in HMDS.

  • Heat the mixture to reflux (approx. 130 °C) until the solution becomes clear (typically 2-4 hours), indicating formation of the persilylated base.

  • Remove excess HMDS under high vacuum. The resulting silylated base is highly moisture-sensitive and should be used immediately.

  • Coupling Reaction: Dissolve the silylated nucleobase in anhydrous acetonitrile.

  • Add the Protected Carbocyclic Core (1.0 eq) to the solution.

  • Add DBU (1.5 eq) dropwise and heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC. The reaction can take from 12 to 48 hours.

  • After completion, cool the reaction to room temperature and quench by adding a few milliliters of methanol.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the protected nucleoside analog.

Causality and Optimization:

  • Stereochemistry: The nucleophile (nucleobase) will attack the epoxide from the face opposite the C-O bond, resulting in an inversion of stereochemistry at the point of attack. The inherent stereochemistry of the bicyclic system will direct the approach of the nucleobase.[9]

  • Lewis Acids: For less reactive systems or to enhance regioselectivity, a Lewis acid catalyst (e.g., Ti(OiPr)₄, BF₃·OEt₂) can be employed. The Lewis acid coordinates to the epoxide oxygen, activating it for nucleophilic attack.

  • Base Choice: DBU is a strong, non-nucleophilic base that facilitates the deprotonation of the nucleobase without competing in the ring-opening reaction.

G cluster_mech Key Ring-Opening Mechanism Start Protected Core (Epoxide) TS Sₙ2 Transition State Start->TS Nuc Silylated Nucleobase Nuc->TS Nucleophilic Attack Prod Coupled Product (trans-diaxial opening) TS->Prod Inversion of Stereochemistry

Fig. 2: Mechanism of the nucleophilic epoxide ring-opening.
Protocol 3: Deprotection of the Nucleoside Analog

Objective: To remove the methyl ester protecting group to yield the final carboxylic acid product.

Rationale: Saponification using a base like lithium hydroxide (LiOH) is a standard and effective method for hydrolyzing methyl esters to the corresponding carboxylic acid without affecting the integrity of the newly formed nucleoside analog.

Materials:

  • Protected Nucleoside Analog (from Protocol 2) (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Lithium hydroxide (LiOH) (2.0 - 3.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the protected nucleoside analog in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH and stir the reaction at room temperature. Monitor by TLC until the starting material is consumed (typically 2-6 hours).

  • Carefully acidify the reaction mixture to pH ~3-4 using 1 M HCl.

  • Extract the product with Ethyl Acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final product by preparative HPLC or crystallization to obtain the high-purity carbocyclic nucleoside analog.

Self-Validation:

  • Expected Yield: 75-90%

  • Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and potentially X-ray crystallography to unequivocally determine the stereochemistry.

Data Summary and Expected Outcomes

The success of the synthesis is highly dependent on the choice of nucleobase and reaction conditions. The following table provides a representative summary of expected yields for different nucleobases based on literature precedents.

Starting MaterialNucleobaseCoupling ConditionsProtected YieldFinal Yield (after deprotection)
Methyl 2-oxabicyclo[4.1.0]heptane-7-carboxylateThymineSilylation, DBU, MeCN, 80°C~65-75%~85-95%
Methyl 2-oxabicyclo[4.1.0]heptane-7-carboxylateUracilSilylation, DBU, MeCN, 80°C~60-70%~85-95%
Methyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate6-ChloropurineNaH, DMF, 60°C~50-60%~80-90%
Methyl 2-oxabicyclo[4.1.0]heptane-7-carboxylateAdenineDBU, DMF, 100°C~45-55%~80-90%

Note: Yields are approximate and will vary based on reaction scale, purity of reagents, and specific stereoisomer of the starting material.

Conclusion and Future Perspectives

The this compound scaffold is a powerful platform for the synthesis of novel carbocyclic nucleoside analogs. The protocols outlined here provide a robust and flexible pathway to access these compounds. The key to success lies in the careful control of the stereoselective epoxide ring-opening step. The resulting analogs, with their inherent metabolic stability, are promising candidates for screening in antiviral and anticancer drug discovery programs.[6][11] Future work could explore further functionalization of the carbocyclic ring to mimic the 2'- and 3'-hydroxyl groups of natural nucleosides, potentially leading to next-generation therapeutics with improved activity and selectivity profiles.

References

  • Alibés, R., et al. (2009). Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. Available at: [Link]

  • Benckendorff, C. M. M., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. Vince lactam. Available at: [Link]

  • University of Hamburg. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. Available at: [Link]

  • D'Alonzo, D., et al. (2006). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ARKIVOC. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Ye, W., et al. (2015). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. Available at: [Link]

  • Domínguez-Pérez, B., et al. (2015). Synthesis of Novel Nucleoside Analogues Built on a Bicyclo[4.1.0]heptane Scaffold. The Journal of Organic Chemistry. Available at: [Link]

  • Boutureira, O., et al. (2012). Advances in the Enantioselective Synthesis of Carbocyclic Nucleosides. Chemical Reviews. Available at: [Link]

  • Schinazi, R. F., et al. (2024). Prodrug strategies in developing antiviral nucleoside analogs. Medicinal Chemistry Communications. Available at: [Link]

  • Miller, G. J., et al. (2024). Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology. Natural Product Reports. Available at: [Link]

  • Comin, M. J., et al. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Tetrahedron. Available at: [Link]

  • Hřebabecký, H., et al. (2002). Synthesis of Racemic 2-Hydroxy-4- and 2-Hydroxy-5-(hydroxymethyl)cyclohexane Nucleoside Analogues. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Paramonova, M. P., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules. Available at: [Link]

  • Undheim, K. (2024). Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. Molecules. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Available at: [Link]

  • Crossley, M. J., & Stamford, A. W. (1994). Studies Directed Towards the Total Synthesis of Anticapsin and Related Compounds. III. A Ring-Fragmentation Route to the Anticapsin Skeleton. Australian Journal of Chemistry. Available at: [Link]

  • Alibés, R., et al. (2022). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Carbocyclic nucleoside. Available at: [Link]

  • Ferrier, R. J., & Hoberg, J. O. (2007). An observation on the regioselectivity of ring-opening of some substituted cyclohexenyl epoxides. ARKIVOC. Available at: [Link]

Sources

Topic: High-Purity Isolation of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid and its structural analogs are pivotal building blocks in synthetic organic chemistry and medicinal drug development, serving as precursors for complex molecules, including antiviral agents[1]. The stereochemical and electronic complexity of this molecule, featuring a strained cyclopropane ring fused to a tetrahydropyran moiety, necessitates robust purification strategies to eliminate diastereomers, starting materials, and reaction byproducts. This document provides a comprehensive guide to the multi-step purification of this carboxylic acid, detailing protocols for extraction, chromatography, and crystallization, grounded in physicochemical principles to ensure the highest degree of purity for downstream applications.

Foundational Principles: Understanding the Molecule

Effective purification begins with a deep understanding of the target molecule's properties and the likely impurities. This compound is a polar, acidic compound whose behavior is dictated by its key functional groups: the carboxylic acid and the bicyclic ether framework.

Physicochemical Characteristics:

PropertyValueSignificance for Purification
Molecular Formula C₇H₁₀O₃Provides molecular weight for mass spectrometry analysis.[2]
Molecular Weight 142.15 g/mol Essential for calculating molar equivalents and reaction yields.[2]
Key Functional Groups Carboxylic Acid, Ether, CyclopropaneThe carboxylic acid is the primary handle for acid-base extraction. The overall polarity influences chromatographic behavior.
Acidity (pKa) ~4-5 (estimated)Allows for deprotonation with weak bases (e.g., NaHCO₃), forming a water-soluble carboxylate salt.

Common Impurity Profile: Purification is not a generic process; it is tailored to remove specific impurities. Depending on the synthetic route (e.g., epoxidation of a cyclohexene derivative), common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding cyclohexene precursor.

  • Reaction Byproducts: Including ring-opened products or diastereomeric mixtures, which can arise during synthesis.[3]

  • Reagents and Solvents: Residual acids, bases, or solvents from the reaction workup.

Strategic Purification Workflow

A multi-tiered approach is recommended, beginning with a bulk, low-resolution technique to remove gross impurities, followed by high-resolution methods to achieve analytical-grade purity. The choice of workflow depends on the initial purity and the required final specification.

Purification_Workflow cluster_high_purity High-Resolution Purification crude Crude Reaction Mixture extraction Protocol 1: Acid-Base Liquid-Liquid Extraction crude->extraction Removes neutral/basic impurities intermediate Partially Purified Acid (~85-95% Purity) extraction->intermediate decision Is Purity Sufficient? intermediate->decision crystallization Protocol 2: Recrystallization (For Crystalline Solids) decision->crystallization No, and solid chromatography Protocol 3: Flash Column Chromatography (For Oils or Close Impurities) decision->chromatography No, and oil/isomers final_product High-Purity Product (>98%) decision->final_product Yes crystallization->final_product chromatography->final_product

Caption: Decision workflow for purifying this compound.

Protocol 1: Acid-Base Liquid-Liquid Extraction

Principle: This technique is the cornerstone of carboxylic acid purification. It leverages the reversible conversion of the water-insoluble neutral acid into its water-soluble carboxylate salt form using a base. This allows for the separation from neutral or basic organic impurities that remain in the organic phase.

Expertise & Causality: We select sodium bicarbonate (NaHCO₃), a weak base, for the initial extraction. This is a deliberate choice to prevent potential base-catalyzed hydrolysis or rearrangement of the strained bicyclic ether system, which might occur with stronger bases like NaOH.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10 mL per 1 g of crude material).

  • Aqueous Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Layer Separation: Allow the layers to separate. The top layer is typically the organic phase (confirm by adding a drop of water), containing neutral impurities. Drain the bottom aqueous layer, which now contains the sodium salt of the target compound, into a clean flask.

  • Back-Wash: Add the organic layer back to the funnel and extract once more with a fresh portion of saturated NaHCO₃ solution to ensure complete recovery. Combine the aqueous layers.

  • Removal of Residual Impurities: Wash the combined aqueous phase with one portion of the organic solvent (e.g., EtOAc) to remove any lingering neutral impurities. Discard this organic wash.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Carefully add 1M HCl dropwise with stirring until the pH of the solution is ~2-3 (check with pH paper). The target carboxylic acid will precipitate as a solid or an oil. This acidification step immediately forms the bicyclic product.[4]

  • Product Extraction: Extract the acidified aqueous solution three times with fresh portions of EtOAc or DCM. The purified carboxylic acid will now be in the organic phase.

  • Drying and Concentration: Combine the organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the partially purified product.[5]

Trustworthiness & Validation: Before step 8, spot a small amount of the dried organic solution on a TLC plate against the initial crude material to visually confirm the removal of major impurities.

Protocol 2: Flash Column Chromatography

Principle: This method separates compounds based on their differential polarity. The sample is loaded onto a silica gel column (a highly polar stationary phase) and eluted with a solvent mixture (mobile phase). Less polar compounds travel down the column faster, while more polar compounds (like our carboxylic acid) adsorb more strongly and elute later.

Expertise & Causality: Carboxylic acids can exhibit "tailing" on silica gel, leading to broad peaks and poor separation. This occurs because the acidic protons interact strongly with the silica surface. To create sharp, well-defined bands, a small amount of a volatile acid (e.g., 0.5-1% acetic acid) is added to the mobile phase. This protonates the silica surface and ensures the target compound remains in its neutral, less-adsorbed state.

Step-by-Step Methodology:

  • Column Packing: Prepare a silica gel column in a suitable solvent system, typically starting with a low-polarity mixture like 10:1 Hexane:Ethyl Acetate.

  • Sample Loading: Dissolve the product from the extraction step in a minimal amount of the mobile phase or DCM. For optimal separation, pre-adsorb the sample onto a small amount of silica gel (~2-3x the sample weight), evaporate to dryness, and carefully load the resulting powder onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., Hexane:EtOAc 10:1). Gradually increase the polarity of the mobile phase (gradient elution) to 2:1 or 1:1 Hexane:EtOAc. This gradient ensures that less polar impurities wash out first, followed by the target compound. Similar solvent systems are effective for related bicyclic structures.[3]

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC with an appropriate stain (e.g., potassium permanganate or anisaldehyde).

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified compound.

Data Presentation: TLC Analysis

CompoundTypical Rf (4:1 Hexane:EtOAc)TLC Visualization
Less Polar Impurity~0.8Visible under UV or stains
Target Product ~0.4 - 0.5Visible under UV or stains
Highly Polar Impurity~0.1 (or baseline)Visible under UV or stains

Protocol 3: Recrystallization

Principle: This technique is ideal if the product obtained from extraction or chromatography is a solid. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solution becomes supersaturated, forcing the target compound to crystallize out, leaving impurities behind in the solvent.

Expertise & Causality: The choice of solvent is paramount. An ideal solvent will dissolve the compound completely when hot but very poorly when cold. A solvent pair (one "soluble" solvent, one "anti-solvent") like Ethyl Acetate/Hexane or Acetone/Water can be highly effective for fine-tuning solubility. The rate of cooling directly impacts crystal size and purity; slow cooling allows for the formation of a more ordered, and thus purer, crystal lattice.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a few milligrams of the solid and test various solvents to find a suitable one or a solvent pair.

  • Dissolution: Place the solid to be purified in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

High-Resolution Methods and Purity Verification

For applications requiring the highest purity (>99.5%) or for separating stubborn diastereomers, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[5][6]

HPLC_System solvent Mobile Phase (e.g., ACN/H₂O + 0.1% Acid) pump HPLC Pump solvent->pump injector Injector (Sample Loop) pump->injector column Preparative Column (e.g., C18 Reverse Phase) injector->column detector UV Detector (e.g., 220 nm) column->detector fraction_collector Fraction Collector detector->fraction_collector waste Waste detector->waste

Caption: Basic components of a preparative HPLC system for high-purity isolation.

Typical HPLC Conditions:

  • Column: C18 Reverse-Phase

  • Mobile Phase: A gradient of Acetonitrile and Water, with 0.1% formic acid or acetic acid added to both to suppress ionization of the carboxylic acid.

  • Detection: UV detector, monitoring at a wavelength around 210-220 nm.[6]

Final purity should always be confirmed with analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to ensure both chemical identity and the absence of impurities.

References

  • Formal homo-Nazarov and other Cyclizations Reactions of Activated Cyclopropanes. (n.d.). Infoscience, EPFL. Available at: [Link]

  • Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester. (2018). Google Patents.
  • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. (2006). ResearchGate. Available at: [Link]

  • Process for the production of 5-oxy-7-oxabicyclo-[4.1.0]hept-3-ene-3-carboxylic acid esters. (2002). Google Patents.
  • Unexpected Isomerization of Oxetane-Carboxylic Acids. (2022). Organic Letters, ACS Publications. Available at: [Link]

  • This compound. (n.d.). PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Optimization, Chromatography-based Purification and characterization of novel Antibacterial compound 4-formyl-2-hydroxy bicyclo. (2023). Journal of Advanced Scientific Research. Available at: [Link]

Sources

Application Note: Strategic Use of 7-Oxabicyclo[4.1.0]heptane Derivatives in the Synthesis of Edoxaban Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal role of 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid in the stereoselective synthesis of key intermediates for Edoxaban.

Introduction

Edoxaban is a potent, orally bioavailable direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. Its approval for preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation has marked a significant advancement in anticoagulant therapy.[1] The chemical architecture of Edoxaban is complex, featuring three chiral centers on a central cyclohexane ring, which dictates its pharmacological activity. Consequently, the stereocontrolled synthesis of its key intermediates is a paramount challenge in its manufacturing process.[2]

A cornerstone of modern Edoxaban synthesis is the strategic use of bicyclic epoxide precursors to install the required stereochemistry on the cyclohexane core. This application note details the synthesis of a crucial Boc-protected amino alcohol intermediate starting from a specific stereoisomer of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid. We will elucidate the underlying chemical principles, provide detailed protocols, and discuss the rationale for the selected methodologies, reflecting insights from both patent literature and process development studies.

Nomenclature and Starting Material Selection

The core starting material for this synthetic route is a derivative of cyclohexene oxide, correctly named 7-Oxabicyclo[4.1.0]heptane . It is important to note that this is distinct from the isomeric 2-Oxabicyclo[4.1.0]heptane. The synthesis of Edoxaban's chiral core relies on a specific stereoisomer, (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid (or its corresponding alkyl esters). The defined stereochemistry of this starting material is critical as it directly translates to the desired (1S,3R,4R) configuration of the subsequent amino alcohol intermediate.[1][3]

The selection of this epoxide is a strategic choice rooted in the principles of stereoselective synthesis. The rigid, fused-ring system allows for a highly controlled nucleophilic attack, ensuring the formation of the desired stereoisomers and avoiding the complex purification challenges associated with diastereomeric mixtures.

Overall Synthetic Strategy

The primary transformation discussed herein involves a two-step sequence to convert the bicyclic epoxide into a differentially protected aminocyclohexanol, a versatile intermediate ready for further elaboration into the Edoxaban core.

  • Stereoselective Epoxide Ring-Opening: The key step is the nucleophilic ring-opening of the epoxide moiety of (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid using an amine source, typically aqueous ammonia. This reaction proceeds via an SN2 mechanism, leading to the formation of (1S,3R,4R)-3-amino-4-hydroxycyclohexanecarboxylic acid with a specific trans-diaxial arrangement of the amino and hydroxyl groups.

  • Amine Protection: The resulting primary amine is then protected with a tert-butyloxycarbonyl (Boc) group. This serves two purposes: it prevents the nucleophilic amine from participating in undesired side reactions in subsequent steps and it modulates the solubility of the intermediate, often simplifying purification.

This strategy provides a robust and scalable pathway to a key Edoxaban building block, as outlined in the workflow diagram below.

G cluster_0 Step 1: Epoxide Ring-Opening cluster_1 Step 2: Amine Protection A (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane -3-carboxylic acid B (1S,3R,4R)-3-amino-4-hydroxy cyclohexanecarboxylic acid A->B  aq. NH4OH  Heat C (1S,3R,4R)-3-amino-4-hydroxy cyclohexanecarboxylic acid D (1S,3R,4R)-3-(Boc-amino)-4-hydroxy cyclohexanecarboxylic acid (Key Edoxaban Intermediate) C->D  Boc2O, Base  Solvent

Caption: Synthetic workflow from bicyclic epoxide to the protected amino acid intermediate.

Mechanistic Insight: The SN2 Epoxide Opening

The success of this synthesis hinges on the high stereoselectivity of the epoxide ring-opening. The reaction of the epoxide with ammonia follows a classic SN2 pathway. The nucleophilic ammonia attacks one of the two electrophilic carbons of the epoxide ring. This attack occurs from the face opposite to the C-O bond, resulting in an inversion of configuration at the center being attacked. This predictable stereochemical outcome is the reason this pathway is favored in industrial synthesis, as it minimizes the formation of unwanted stereoisomers.[4]

G cluster_mech S-N-2 Ring-Opening Mechanism start Epoxide Carbon (Electrophilic) transition Transition State (Backside Attack) start->transition nucleophile Ammonia (NH3) (Nucleophile) nucleophile->transition Attacks product trans-diaxial Amino Alcohol (Product) transition->product Inversion of Stereochemistry

Caption: Simplified representation of the S-N-2 epoxide ring-opening mechanism.

Detailed Experimental Protocols

The following protocols are synthesized from established procedures in the patent literature.[1][3] Researchers should adapt and optimize these conditions based on their specific laboratory setup and scale.

Protocol 1: Synthesis of (1S,3R,4R)-3-Amino-4-hydroxycyclohexanecarboxylic acid (Compound 4c)

This protocol describes the nucleophilic ring-opening of the epoxide starting material.

  • Rationale: The use of a sealed pressure vessel is necessary to maintain a sufficient concentration of ammonia at the elevated temperatures required for the reaction to proceed at a practical rate. The temperature is carefully controlled; excessively high temperatures can lead to side reactions and decomposition, while lower temperatures result in impractically long reaction times. The subsequent pH adjustment and crystallization are critical for isolating the product with high purity.

  • Reaction Setup: In a suitable pressure-resistant reactor, charge (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add concentrated aqueous ammonium hydroxide (approx. 25-30%, 10-15 volumes).

  • Reaction Conditions: Seal the reactor and heat the mixture to 80-100°C. Maintain this temperature with vigorous stirring for 24-48 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and carefully vent the reactor.

    • Concentrate the mixture under reduced pressure to remove excess ammonia and reduce the volume.

    • Adjust the pH of the remaining aqueous solution to approximately 6.5-7.0 with hydrochloric acid.

    • Cool the solution to 0-5°C and stir for several hours to induce crystallization.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the title compound.

Protocol 2: Synthesis of (1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxycyclohexanecarboxylic acid (Compound 5c)

This protocol details the protection of the amino group of the previously synthesized intermediate.

  • Rationale: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). The reaction is run under basic conditions (using an alkali like sodium hydroxide) to deprotonate the ammonium salt formed during the previous step's work-up, liberating the free amine for reaction. An organic co-solvent like dioxane or THF is used to ensure the solubility of the Boc anhydride.

  • Reaction Setup: To a reactor, add (1S,3R,4R)-3-amino-4-hydroxycyclohexanecarboxylic acid (1.0 eq) and a suitable solvent mixture such as 1,4-dioxane and water (e.g., 1:1 ratio).

  • Base Addition: Cool the suspension to 10-15°C and add a solution of sodium hydroxide (approx. 1.1 eq) in water, maintaining the temperature.

  • Protecting Group Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, approx. 1.1-1.2 eq) in the same organic solvent dropwise, ensuring the internal temperature does not exceed 25°C.

  • Reaction Conditions: Allow the mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by HPLC or TLC).

  • Work-up and Isolation:

    • Wash the reaction mixture with a non-polar solvent like hexanes or ethyl acetate to remove unreacted Boc₂O and byproducts.

    • Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., citric acid or dilute HCl).

    • Extract the product into an organic solvent such as ethyl acetate (3x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • The product can be further purified by crystallization if necessary.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on patent-disclosed examples.[1] Actual results may vary based on scale and specific conditions.

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1. Ring Opening (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid, aq. NH₄OHWater80-10024-4875-85
2. Boc Protection (1S,3R,4R)-3-amino-4-hydroxycyclohexanecarboxylic acid, Boc₂O, NaOHDioxane/Water15-2512-2485-95
Conclusion

The stereoselective synthesis of Edoxaban intermediates via the ring-opening of (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid represents an elegant and efficient approach to constructing the drug's chiral core. This method leverages fundamental principles of SN2 reactions to establish the critical trans-amino alcohol stereochemistry with high fidelity. The subsequent protection of the amine group yields a versatile intermediate that has become a cornerstone in the large-scale manufacturing of Edoxaban. The protocols and rationale presented in this note provide a solid foundation for researchers and process chemists working on the synthesis of this important anticoagulant.

References

  • Preparation method of Edoxaban intermediate. CN106316889A.
  • EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR. Patent 4438595. Available at: [Link]

  • edoxaban - New Drug Approvals. Available at: [Link]

  • Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. Organic Process Research & Development. Available at: [Link]

  • Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester. CN106868088B.
  • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ARKIVOC. Available at: [Link]

  • The preparation method of high-purity edoxaban intermediate. CN105198776A. Available at: [Link]

  • 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid. PubChem. Available at: [Link]

  • 7-oxabicyclo[4.1.0]hept-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate - Substance Information. ECHA. Available at: [Link]

  • Processes for the preparation of edoxaban and intermediates thereof. US10301322B2.
  • Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. ACS Publications. Available at: [Link]

  • Preparation method of edoxaban and intermediate thereof. CN112940012B.
  • Daiichi Sankyo receives FDA approval for anti-clotting drug Savaysa, EDOXABAN. Available at: [Link]

  • 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 2-ethylhexyl ester - Substance Details. EPA. Available at: [Link]

Sources

Application Notes & Protocols: Comprehensive Characterization of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid, a bicyclic compound featuring an epoxide and a carboxylic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, strained ring system and bifunctional nature make it a valuable building block for the synthesis of complex organic molecules, including pharmaceutical intermediates and polymers.[1][2] The precise stereochemistry and purity of this compound are critical for its intended applications, necessitating a suite of robust analytical methods for its comprehensive characterization. This guide provides a detailed overview of the key analytical techniques and validated protocols for the unambiguous identification, purity assessment, and structural elucidation of this compound.

The analytical workflow presented herein is designed to provide orthogonal data, ensuring a high degree of confidence in the material's quality. We will delve into spectroscopic, chromatographic, and spectrometric techniques, explaining the rationale behind each method and providing step-by-step protocols.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while 2D NMR techniques establish connectivity and stereochemical relationships.

Rationale for NMR in Structural Analysis

The bicyclic nature of the molecule results in a complex and often overlapping ¹H NMR spectrum due to fixed spatial arrangements and through-space coupling effects.[3][4] A complete assignment requires a combination of 1D and 2D NMR experiments. For instance, the relative stereochemistry of the carboxylic acid group with respect to the epoxide ring can be determined by analyzing nuclear Overhauser effect (NOE) correlations in a 2D NOESY experiment.

Protocol: NMR Analysis

1.2.1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is crucial; for this carboxylic acid, DMSO-d₆ is often preferred due to its ability to dissolve polar compounds and the presence of a distinct solvent peak that does not interfere with key analyte signals.[5]

  • Transfer the solution to a 5 mm NMR tube.

1.2.2. Instrumental Parameters (500 MHz Spectrometer):

Parameter ¹H NMR ¹³C NMR COSY HSQC HMBC NOESY
Pulse Program zg30zgpg30cosygpqfhsqcedetgpsisp2.2hmbcgplpndqfnoesygpph
Acquisition Time ~3 sec~1.5 sec~0.25 sec~0.15 sec~0.25 sec~0.2 sec
Relaxation Delay 2 sec2 sec2 sec1.5 sec2 sec2 sec
Number of Scans 161024841616
Spectral Width 12 ppm240 ppm12 x 12 ppm12 x 240 ppm12 x 240 ppm12 x 12 ppm

1.2.3. Data Interpretation:

  • ¹H NMR: Expect complex multiplets for the cyclohexane ring protons. The protons on the epoxide ring will likely appear as distinct signals. The carboxylic acid proton will be a broad singlet, the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will be downfield (~170-180 ppm). The carbons of the epoxide will be in the range of 50-60 ppm. The remaining aliphatic carbons will appear upfield.

  • COSY: Establishes proton-proton coupling networks, aiding in the assignment of the cyclohexane ring protons.

  • HSQC: Correlates each proton to its directly attached carbon.

  • HMBC: Shows correlations between protons and carbons that are 2-3 bonds away, crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

  • NOESY: Provides information on through-space proximity of protons, which is vital for determining the stereochemistry. For example, an NOE between the proton at C7 and a proton on the cyclohexane ring can confirm the syn or anti configuration of the carboxylic acid.

Purity and Isomer Separation by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for separating its potential stereoisomers. Given the chiral nature of the molecule, both achiral and chiral HPLC methods are essential.

The Importance of Chromatographic Method Development

The polarity of the carboxylic acid group necessitates a reversed-phase HPLC method.[6][7] The choice of column, mobile phase composition, and pH are critical parameters that must be optimized to achieve good peak shape and resolution from any impurities. For the separation of enantiomers, a chiral stationary phase is required.[8][9]

Protocol: Achiral Reversed-Phase HPLC for Purity Assessment

2.2.1. Sample and Mobile Phase Preparation:

  • Sample: Prepare a stock solution of the sample at 1 mg/mL in a suitable diluent (e.g., acetonitrile/water mixture).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Filter all mobile phases through a 0.45 µm filter.

2.2.2. HPLC Conditions:

Parameter Value
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Gradient Program:

Time (min) %A %B
0955
20595
25595
26955
30955

2.2.3. Method Validation: This method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[10][11][12] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Protocol: Chiral HPLC for Enantiomeric Separation

2.3.1. Rationale for Chiral Separation: The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the ability to separate and quantify the enantiomers of this compound is crucial for its development as a pharmaceutical intermediate.[8]

2.3.2. Chiral HPLC Conditions:

Parameter Value
Column Chiral stationary phase (e.g., amylose or cellulose-based)
Mobile Phase Isocratic mixture of hexane/isopropanol with a small amount of trifluoroacetic acid (TFA)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 5 µL

Note: The exact mobile phase composition will need to be optimized for the specific chiral column used.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the analyte, further confirming its identity.

Ionization Technique Selection

Electrospray ionization (ESI) is the preferred method for this polar, non-volatile molecule.[5] It typically produces a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition with high accuracy.

Protocol: LC-MS Analysis

3.2.1. Instrumentation: Couple the HPLC system described in section 2.2 to a mass spectrometer (e.g., a quadrupole time-of-flight, Q-TOF, or Orbitrap instrument).

3.2.2. MS Parameters (Negative Ion Mode):

Parameter Value
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Mass Range 50 - 500 m/z

3.2.3. Expected Results:

  • Full Scan MS: The primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight of the acid minus one proton. For C₇H₁₀O₃, the expected monoisotopic mass is 142.06299 Da.

  • Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information. Expect losses of H₂O and CO₂ from the carboxylic acid group, as well as ring-opening of the epoxide.

Vibrational Spectroscopy with Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

Protocol: FTIR Analysis

4.1.1. Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

4.1.2. Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

4.1.3. Expected Characteristic Absorptions:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching3300 - 2500 (broad)
Aliphatic C-HStretching3000 - 2850
Carbonyl C=OStretching1725 - 1700
Epoxide C-OAsymmetric Stretching~1250
Epoxide C-OSymmetric Stretching~850

The presence of these characteristic bands provides strong evidence for the key functional groups in this compound.[13][14]

Absolute Structure Determination by X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.

Rationale and Requirements

This technique requires a single crystal of suitable size and quality. While obtaining such crystals can be challenging, the resulting structural information is unparalleled.[15][16][17]

Protocol: X-ray Crystallography
  • Crystallization: Grow single crystals of the compound by slow evaporation of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

The refined structure will provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

Workflow Visualization

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural & Purity Characterization cluster_results Analytical Outcomes Compound 2-Oxabicyclo[4.1.0]heptane- 7-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Sample HPLC HPLC (Achiral & Chiral) Compound->HPLC Sample MS Mass Spectrometry (ESI-HRMS) Compound->MS Sample FTIR FTIR Spectroscopy Compound->FTIR Sample Xray X-ray Crystallography Compound->Xray Sample Structure Structural Confirmation & Stereochemistry NMR->Structure Purity Purity & Enantiomeric Excess HPLC->Purity Identity Molecular Formula & Identity MS->Identity FunctionalGroups Functional Group ID FTIR->FunctionalGroups AbsoluteStructure Absolute Configuration Xray->AbsoluteStructure

Caption: Integrated analytical workflow for the comprehensive characterization of this compound.

References

  • Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. (2024). PMC. Available at: [Link]

  • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. (n.d.). ResearchGate. Available at: [Link]

  • Formal homo-Nazarov and other Cyclizations Reactions of Activated Cyclopropanes. (n.d.). Infoscience. Available at: [Link]

  • CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester. (n.d.). Google Patents.
  • Gas Chromatography-Mass Spectrum andFourier-transform infrared spectroscopy analysis of Fixed Oil from Sudanese Ziziphus spina C. (2021). Progress in Chemical and Biochemical Research. Available at: [Link]

  • A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. (2024). RSC Publishing. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. Available at: [Link]

  • Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3. (n.d.). ResearchGate. Available at: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Available at: [Link]

  • 1 H‐NMR study and conformational aspects of some bicyclo[3.2.0]heptane derivatives. (n.d.). Sci-Hub. Available at: [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Available at: [Link]

  • Naming Bicyclic Compounds. (n.d.). Chemistry Steps. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT - Institute of Validation Technology. Available at: [Link]

  • Catalysis of the Epoxy-Carboxyl Reaction. (n.d.). American Coatings Association. Available at: [Link]

  • A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. (n.d.). PMC. Available at: [Link]

  • 1H-NMR study and conformational aspects of some bicyclo[3.2.0]heptane derivatives. (2025). Bulletin des Sociétés Chimiques Belges. Available at: [Link]

  • Bicyclo[2.2.1]heptane compounds studied. (n.d.). ResearchGate. Available at: [Link]

  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. Available at: [Link]

  • Relevance of bicyclic lactones and state of the art in native carboxylate-assisted γ-C(sp³). (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. (n.d.). NIH. Available at: [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (n.d.). ChemRxiv. Available at: [Link]

  • Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. (n.d.). Semantic Scholar. Available at: [Link]

  • Analytical method validation: A brief review. (n.d.). SlideShare. Available at: [Link]

  • 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester. (n.d.). PubChem. Available at: [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (n.d.). PubMed. Available at: [Link]

  • X-Ray Structures of Bicyclic Organophosphates Illustrating the Anomeric Effect. (2000). Sciforum. Available at: [Link]

  • Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers. Available at: [Link]

  • Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies. Available at: [Link]

  • Decarboxylation product of bicyclic compound. (2015). Chemistry Stack Exchange. Available at: [Link]

  • Phytochemical analysis of Mentha spicata plant extract using UV-VIS, FTIR and GC/MS technique. (n.d.). JOCPR. Available at: [Link]

  • Studies Directed Towards the Total Synthesis of Anticapsin and Related Compounds. III. A Ring-Fragmentation Route to the Anticapsin Skeleton. (1994). Australian Journal of Chemistry. Available at: [Link]

  • 7-Oxabicyclo[4.1.0]heptane. (n.d.). NIST WebBook. Available at: [Link]

Sources

Application Note: Structural Elucidation of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) analysis of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid, a key structural motif in medicinal chemistry and organic synthesis. The document outlines detailed protocols for sample preparation, data acquisition, and spectral interpretation of ¹H and ¹³C NMR spectra. Due to the limited availability of fully assigned public spectral data for this specific molecule, this note synthesizes information from structurally related analogs and established NMR principles to provide a robust framework for its characterization. Emphasis is placed on the causal reasoning behind experimental choices and the interpretation of key structural features, particularly the stereochemistry at the C7 position.

Introduction

This compound is a bicyclic organic compound featuring a fused cyclohexane oxide (epoxide) and a cyclopropane ring, with a carboxylic acid substituent on the cyclopropane. This unique combination of strained rings and a functional group makes it a valuable building block in the synthesis of complex molecules, including potential pharmaceutical agents. Accurate structural elucidation is paramount for its application in drug development and materials science. NMR spectroscopy is the most powerful tool for unambiguously determining the structure and stereochemistry of such molecules in solution.[1] This guide is intended for researchers and scientists who require a detailed understanding of the NMR characteristics of this compound.

The core structure of this compound presents interesting challenges and features in its NMR spectra. The protons on the cyclopropane ring are known to exhibit unusual upfield chemical shifts due to ring current effects.[2] The presence of the epoxide and the carboxylic acid group will further influence the electronic environment of the neighboring protons and carbons, leading to a complex but interpretable spectral pattern. A critical aspect of the analysis is the determination of the relative stereochemistry of the carboxylic acid group, which can exist in either an endo or exo configuration relative to the six-membered ring.

Molecular Structure and Numbering

The systematic numbering of the bicyclic system is crucial for accurate spectral assignment. The oxygen atom is designated as position 2, and the numbering proceeds around the six-membered ring to the bridgehead carbon C6. The cyclopropane carbon bearing the carboxylic acid is C7.

cluster_ring C1 C1 C6 C6 C1->C6 C7 C7 C1->C7 C3 C3 O2 O2 C3->O2 C4 C4 C4->C3 C5 C5 C5->C4 C6->C5 C7->C6 COOH COOH C7->COOH O2->C1

Caption: IUPAC numbering of this compound.

Experimental Protocols

Protocol 1: NMR Sample Preparation

A well-prepared sample is fundamental to acquiring high-quality NMR data. The following protocol is a validated method for small organic molecules.[3][4]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆, Methanol-d₄ (CD₃OD))

  • High-quality 5 mm NMR tubes

  • Pasteur pipette with a small plug of glass wool

  • Vortex mixer

Procedure:

  • Analyte Weighing: Accurately weigh 5-25 mg of the analyte for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial. The choice of the amount depends on the sample's molecular weight and the desired signal-to-noise ratio.[1]

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. CDCl₃ is a common choice for many organic molecules. However, for carboxylic acids, DMSO-d₆ or CD₃OD can be advantageous as they can facilitate the exchange of the acidic proton and prevent overly broad signals.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the analyte.

  • Homogenization: Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid solvent evaporation.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality NMR tube.[5]

  • Final Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring standard 1D and 2D NMR spectra on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • 2D NMR (COSY & HSQC):

    • ¹H-¹H COSY: To establish proton-proton coupling networks.

    • ¹H-¹³C HSQC: To correlate protons with their directly attached carbons.

Spectral Interpretation and Analysis

The following sections detail the expected chemical shifts and coupling patterns for this compound, based on data from analogous structures.

¹H NMR Spectrum: Expected Chemical Shifts and Multiplicities

The ¹H NMR spectrum is predicted to show a complex pattern of signals. The stereochemistry of the carboxylic acid group (endo vs. exo) will significantly impact the chemical shifts of the cyclopropyl protons (H1, H6, and H7).

Proton(s) Expected Chemical Shift (ppm) Multiplicity Notes
-COOH10.0 - 12.0broad singletHighly deshielded and may exchange with residual water in the solvent.
H3, H41.5 - 2.5multipletProtons on the cyclohexane ring.
H1, H63.0 - 3.5multipletEpoxide protons, deshielded by the oxygen atom.
H71.0 - 2.0multipletCyclopropyl proton, influenced by the carboxylic acid.
H5 (axial & equatorial)1.2 - 2.2multipletProtons on the cyclohexane ring.

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and the specific stereoisomer.

Causality of Chemical Shifts:

  • -COOH Proton: The acidic proton is highly deshielded due to the electron-withdrawing nature of the two oxygen atoms and appears at a very downfield chemical shift.

  • Epoxide Protons (H1, H6): The electronegative oxygen atom of the epoxide ring deshields the adjacent protons, causing them to resonate at a downfield position compared to a standard cyclohexane ring.

  • Cyclopropyl Protons (H1, H6, H7): The unique electronic structure of the cyclopropane ring typically results in an upfield shift for its protons.[2] However, the proximity of the electron-withdrawing carboxylic acid group at C7 will likely deshield H7 relative to an unsubstituted cyclopropane.

¹³C NMR Spectrum: Expected Chemical Shifts

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon(s) Expected Chemical Shift (ppm) Notes
C=O170 - 180Carbonyl carbon of the carboxylic acid.
C1, C650 - 60Epoxide carbons, deshielded by the oxygen atom.
C3, C4, C520 - 35Carbons of the cyclohexane ring.
C725 - 40Cyclopropyl carbon attached to the carboxylic acid.

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and the specific stereoisomer.

Stereochemical Analysis: endo vs. exo Isomers

The stereochemistry of the carboxylic acid at C7 can be determined by analyzing the coupling constants and through-space interactions observed in 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy).

  • J-Coupling Constants: The magnitude of the coupling constant between H7 and the bridgehead protons (H1 and H6) will be dependent on the dihedral angle, which is different for the endo and exo isomers.

  • NOESY: A NOESY experiment can reveal spatial proximities between protons. For the exo isomer, a nuclear Overhauser effect (NOE) would be expected between H7 and the protons on the same face of the six-membered ring. For the endo isomer, NOEs would be observed with protons on the opposite face.

Workflow for Structural Elucidation

The following workflow outlines the logical steps for a complete NMR analysis of this compound.

A Sample Preparation B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D 2D COSY Acquisition B->D E 2D HSQC Acquisition B->E F Spectral Processing & Integration B->F C->F I COSY: Proton Coupling Network D->I J HSQC: C-H Correlation E->J G ¹H Chemical Shift & Multiplicity Analysis F->G H ¹³C Chemical Shift Analysis F->H K Structural Assignment G->K H->K I->K J->K L Stereochemical Analysis (NOESY/J-coupling) K->L M Final Structure Confirmation L->M

Caption: Workflow for the NMR analysis of this compound.

Conclusion

This application note provides a comprehensive framework for the NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined herein, researchers can confidently elucidate the structure and stereochemistry of this important bicyclic compound. The use of 2D NMR techniques is highly recommended for unambiguous assignment of all proton and carbon signals, and for determining the crucial endo/exo stereochemistry of the carboxylic acid substituent.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Small molecule NMR sample preparation. (2023, August 29). [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic organic compound incorporating both an epoxide and a carboxylic acid functionality. Such structures are of significant interest in medicinal chemistry and drug development due to their potential as reactive intermediates and building blocks in the synthesis of complex pharmaceutical agents. The inherent reactivity of the epoxide ring, coupled with the polarity of the carboxylic acid group, presents unique challenges for robust and reliable quantification in biological matrices and process chemistry. This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method developed for the analysis of this compound.

The structural characteristics of the analyte, specifically its polarity and low molecular weight, necessitate a chromatographic approach that ensures adequate retention and separation from matrix components. Traditional reversed-phase chromatography often struggles with retaining such polar compounds. Therefore, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the analysis of polar and hydrophilic compounds[1]. For detection, electrospray ionization (ESI) in negative ion mode is utilized, as carboxylic acids readily deprotonate to form [M-H]⁻ ions, providing excellent sensitivity[2].

Experimental

Chemicals and Reagents
  • This compound standard (≥98% purity)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Ammonium formate (≥99.0%)

  • Formic acid (LC-MS grade, ~99%)

Sample Preparation

Given the diverse potential sample matrices (e.g., plasma, reaction mixtures), a generic yet effective sample preparation protocol is outlined. The primary objective is the removal of proteins and particulates that could interfere with the LC-MS system.

Protocol: Protein Precipitation

  • To 100 µL of the sample (e.g., plasma, cell lysate), add 400 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (95% acetonitrile, 5% water with 10 mM ammonium formate).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an LC autosampler vial for analysis.

Causality behind Experimental Choices:

  • Protein Precipitation with Acetonitrile: This "crash" technique is a straightforward and effective way to remove the majority of proteins from biological samples. Acetonitrile is chosen as it is also a primary component of the HILIC mobile phase, ensuring compatibility.

  • Evaporation and Reconstitution: This step serves to concentrate the analyte and exchange the solvent to one that is optimal for the initial chromatographic conditions, leading to better peak shape and reproducibility. Reconstituting in the initial mobile phase is crucial for HILIC to ensure proper analyte focusing on the column head.

Liquid Chromatography

The chromatographic separation is performed on a HILIC column, which utilizes a hydrophilic stationary phase and a high organic content mobile phase to retain polar analytes.

Parameter Setting
LC System High-performance or Ultra-high-performance liquid chromatography system
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in Water
Mobile Phase B 10 mM Ammonium formate in 95:5 Acetonitrile:Water
Gradient 95% B to 50% B over 5 minutes, hold at 50% B for 1 min, return to 95% B and equilibrate for 4 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Rationale for Chromatographic Conditions:

  • HILIC Column: As previously mentioned, a HILIC stationary phase is selected to provide adequate retention for the polar this compound[1].

  • Ammonium Formate Buffer: This volatile buffer is compatible with mass spectrometry and helps to maintain a stable pH, which is important for consistent ionization and peak shape.

  • Gradient Elution: A gradient from high to low organic content allows for the elution of the analyte while also providing a robust column wash to remove more strongly retained components.

Mass Spectrometry

A triple quadrupole mass spectrometer is used for sensitive and selective detection of the analyte. The instrument is operated in negative electrospray ionization mode, and detection is performed using Multiple Reaction Monitoring (MRM).

Parameter Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 141.05
Product Ions (Q3) m/z 97.05 (Quantifier), m/z 69.03 (Qualifier)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Energy Optimized for transitions (typically 10-20 eV)

Justification of Mass Spectrometry Parameters:

  • Negative ESI: Carboxylic acids readily lose a proton to form a negatively charged carboxylate ion ([M-H]⁻) in the ESI source, making this the most sensitive ionization mode[2].

  • MRM Transitions: The precursor ion of m/z 141.05 corresponds to the deprotonated molecule of this compound (C₇H₉O₃⁻)[3]. The product ions are selected based on predictable fragmentation pathways, such as the loss of CO₂ (m/z 97.05) or further fragmentation of the bicyclic ring structure. The use of a quantifier and a qualifier ion enhances the specificity of the method.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 100 µL Sample Acetonitrile Add 400 µL Acetonitrile Sample->Acetonitrile Vortex1 Vortex Acetonitrile->Vortex1 Centrifuge1 Centrifuge Vortex1->Centrifuge1 Supernatant1 Transfer Supernatant Centrifuge1->Supernatant1 Evaporate Evaporate to Dryness Supernatant1->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Vortex2 Vortex Reconstitute->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Supernatant2 Transfer to Vial Centrifuge2->Supernatant2 LC_Injection Inject into LC System Supernatant2->LC_Injection HILIC_Separation HILIC Separation LC_Injection->HILIC_Separation ESI_Ionization Negative ESI HILIC_Separation->ESI_Ionization MS_Detection MRM Detection ESI_Ionization->MS_Detection

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

G cluster_structure This compound Analyte

Caption: Chemical structure of this compound.

Data Analysis and System Suitability

  • Quantification: A calibration curve should be constructed by plotting the peak area of the quantifier MRM transition against the concentration of the analyte in prepared standards. A linear regression with a weighting factor of 1/x is typically used.

  • System Suitability: Before running samples, the system suitability should be assessed by injecting a mid-level standard multiple times (n=5). The relative standard deviation (RSD) of the peak area and retention time should be less than 15%.

  • Validation: For regulated environments, the method should be fully validated according to relevant guidelines (e.g., FDA or EMA), assessing parameters such as accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability.

Conclusion

This application note presents a robust and sensitive LC-MS/MS method for the quantitative analysis of this compound. The use of HILIC provides reliable retention for this polar analyte, while negative ESI-MS/MS offers high sensitivity and selectivity. The detailed protocol for sample preparation and analysis provides a solid foundation for researchers, scientists, and drug development professionals working with this and structurally related compounds. This method is intended as a starting point and should be optimized and validated for the specific matrix and instrumentation used.

References

  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361.
  • Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12666677, this compound. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Kogure, Y., et al. (2018).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

Sources

Application Note: A Validated GC-MS Protocol for the Analysis of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, validated protocol for the analysis of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). These bicyclic scaffolds are of significant interest in medicinal chemistry and drug development as core structural units in various biologically active compounds.[1][2][3] Due to the inherent polarity and low volatility of the carboxylic acid moiety, direct GC analysis is challenging, yielding poor chromatographic performance. This note details a robust derivatization strategy to enhance analyte volatility and thermal stability, followed by optimized GC-MS parameters for reliable separation, identification, and quantification. We present step-by-step protocols, explain the causality behind methodological choices, and discuss expected mass spectral fragmentation patterns to provide researchers with a self-validating system for accurate analysis.

Scientific Introduction & Rationale

The 2-oxabicyclo[4.1.0]heptane framework, a fused oxirane-cyclohexane ring system, is a key structural motif in a variety of natural products and synthetic molecules with potential therapeutic applications.[1] The carboxylic acid derivative, this compound, serves as a critical building block in the synthesis of novel pharmaceutical agents, including anticoagulants.[3] Accurate and precise quantification of these compounds and their related impurities is paramount during drug discovery, process development, and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high separation efficiency and definitive structural identification.[4] However, the direct analysis of polar compounds like carboxylic acids by GC is problematic. The presence of the active hydrogen in the carboxyl group leads to strong intermolecular hydrogen bonding, which significantly decreases volatility and can cause undesirable interactions with the GC column, resulting in poor peak shape and low sensitivity.[5]

To overcome these limitations, chemical derivatization is an essential sample preparation step.[6] This process replaces the active hydrogen of the carboxyl group with a non-polar functional group, thereby increasing volatility, improving thermal stability, and enhancing chromatographic performance.[5] This application note will focus on two common and effective derivatization techniques: silylation and methylation .

Derivatization: The Key to Successful Analysis

The choice of derivatization reagent is critical and depends on the analyte's structure and the sample matrix. For this compound, both silylation and methylation are highly effective.

Principle of Silylation

Silylation involves replacing the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used reagent for this purpose due to its high reactivity and the volatile nature of its byproducts, which minimizes chromatographic interference.[5] The reaction is a nucleophilic attack on the silicon atom of the silylating agent.[7]

  • Advantages: Fast, often quantitative reaction at moderate temperatures.

  • Considerations: Silylating reagents and their derivatives are highly sensitive to moisture, requiring anhydrous conditions for optimal results.[7]

Principle of Methylation

Methylation converts the carboxylic acid into its corresponding methyl ester. A common and effective reagent for this is a solution of boron trifluoride in methanol (BF3-Methanol). BF3 acts as a Lewis acid catalyst to facilitate the esterification reaction.[8] This method is robust and less sensitive to trace amounts of water compared to silylation.

  • Advantages: Produces stable derivatives; the reagent is less moisture-sensitive than silylating agents.[8]

  • Considerations: The reaction often requires heating to proceed to completion, and excess reagent must be removed before analysis.[9]

Comprehensive Experimental Protocols

This section provides detailed, step-by-step methodologies for derivatization and subsequent GC-MS analysis.

Protocol 1: Methylation using Boron Trifluoride-Methanol

This protocol is recommended for its robustness and the stability of the resulting methyl ester derivative.

Materials:

  • Sample containing this compound

  • Boron Trifluoride-Methanol solution (14% w/v)

  • n-Hexane (GC grade)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate

  • 2 mL GC vials with inserts

Procedure:

  • Sample Preparation: Accurately weigh or pipette a sample containing approximately 0.1-1.0 mg of the analyte into a screw-cap reaction vial. If the sample is in a solvent, evaporate to dryness under a gentle stream of nitrogen.

  • Esterification: Add 200 µL of 14% BF3-Methanol solution to the dried sample.

  • Reaction: Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath. This temperature and time are typically sufficient for complete esterification of cyclic carboxylic acids.[10]

  • Extraction: Cool the vial to room temperature. Add 500 µL of n-Hexane and 500 µL of deionized water (or brine to reduce emulsion formation). Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge for 5 minutes at 2000 rpm to ensure clear separation of the organic and aqueous layers.

  • Sample Collection: Carefully transfer the upper organic (n-Hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: Transfer the dried hexane extract into a 2 mL GC vial with an insert for analysis.

Protocol 2: Silylation using BSTFA

This protocol is ideal for rapid sample preparation when anhydrous conditions can be maintained.

Materials:

  • Sample containing this compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • 2 mL GC vials with inserts

Procedure:

  • Sample Preparation: Place an accurately measured sample (approx. 0.1-1.0 mg) into a GC vial. Ensure the sample is completely dry by evaporating any solvent under a nitrogen stream. The absence of water is critical.[6]

  • Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the analyte.

  • Derivatization: Add 100 µL of BSTFA (or BSTFA + 1% TMCS). A 2:1 molar excess of the silylating reagent to active hydrogens is recommended.[6]

  • Reaction: Cap the vial immediately and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system. No extraction is typically required as the reagent and byproducts are highly volatile.[5]

GC-MS Instrumentation & Optimized Parameters

The following parameters have been optimized for the analysis of the derivatized this compound. The method should be validated for specificity, linearity, accuracy, and precision according to established guidelines.[11][12][13]

GC Parameter Recommended Setting Rationale
GC System Agilent 6890/5973 or equivalentA standard, robust system for routine analysis.[4]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace-level analysis.
Inlet Temperature 250°CEnsures rapid and complete volatilization of the derivatized analyte without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 1. Initial: 70°C, hold for 2 min. 2. Ramp: 15°C/min to 280°C. 3. Hold: 5 min at 280°C.The temperature program is designed to separate the analyte from solvent and potential byproducts effectively.
MS Parameter Recommended Setting Rationale
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.[14]
Source Temperature 230°COptimizes ion formation and minimizes source contamination.
Quadrupole Temperature 150°CStandard setting to maintain ion trajectory and mass accuracy.
Scan Mode Full Scan (m/z 40-350)Allows for qualitative identification by examining the full mass spectrum.
SIM Mode (Optional) Monitor characteristic ions (e.g., m/z 95, 125, 156 for methyl ester)For quantitative analysis, Selected Ion Monitoring (SIM) provides significantly higher sensitivity and selectivity.

Data Analysis: Mass Spectral Interpretation

Understanding the fragmentation pattern is key to confirming the identity of the target analyte. Electron ionization of the derivatized molecule will induce characteristic fragmentation.

Expected Fragmentation of Methyl 2-Oxabicyclo[4.1.0]heptane-7-carboxylate

The parent bicyclo[4.1.0]heptane structure is known to undergo ring-opening of the three-membered cyclopropane ring, followed by losses of small neutral molecules like ethene (C2H4) or propene (C3H6).[14] For the methyl ester derivative, additional fragmentation pathways involving the ester group will be prominent.

Key Fragmentation Pathways:

  • Loss of Methoxy Group (-OCH3): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion [M-31]+.

  • Loss of Carbomethoxy Group (-COOCH3): Cleavage of the entire ester group results in a fragment corresponding to the bicyclic scaffold [M-59]+.

  • Ring Fission: Following ionization, the strained cyclopropane ring can open. Subsequent cleavage of the six-membered ring can lead to the loss of ethene ([M-28]+) or other small hydrocarbon fragments.[14]

  • Combined Fragmentation: A combination of these pathways can occur, for example, the loss of a methoxy group followed by the loss of carbon monoxide ([M-31-28]+).

G M Molecular Ion (M+•) m/z 156 M_minus_31 [M - •OCH3]+ m/z 125 M->M_minus_31 - •OCH3 M_minus_59 [M - •COOCH3]+ m/z 97 M->M_minus_59 - •COOCH3 Ring_Fragment Ring Opening Fragment [M - C2H4]+• m/z 128 M->Ring_Fragment - C2H4 Fragment_95 [M - •OCH3 - CO]+ m/z 97 M_minus_31->Fragment_95 - CO Fragment_67 [C5H7]+ m/z 67 Ring_Fragment->Fragment_67 - C3H3O2

Caption: Proposed EI fragmentation pathway for Methyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate.

Overall Analytical Workflow

The entire process from sample receipt to final data reporting follows a logical and systematic sequence to ensure data integrity and reproducibility.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Acquisition Dry Evaporation to Dryness Sample->Dry Deriv Derivatization (Methylation or Silylation) Dry->Deriv Extract Solvent Extraction (for Methylation) Deriv->Extract GCMS GC-MS Injection Extract->GCMS Acquire Data Acquisition (Full Scan / SIM) GCMS->Acquire Qual Qualitative ID (Library Match & Fragmentation) Acquire->Qual Quant Quantitative Analysis (Calibration Curve) Qual->Quant Report Final Report Quant->Report

Caption: Complete workflow for the GC-MS analysis of bicyclic carboxylic acid derivatives.

References

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). ResearchGate. [Link]

  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. (2021). MDPI. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2018). AIP Publishing. [Link]

  • A safer methylation procedure with boron trifluoride-methanol reagent for gas chromatographic analysis of ritalinic acid in urine. (1992). PubMed. [Link]

  • Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. (2023). ResearchGate. [Link]

  • Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid. (2022). American Academy of Forensic Sciences. [Link]

  • Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. (2018). ACS Omega. [Link]

  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? (2015). ResearchGate. [Link]

  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. (2022). MDPI. [Link]

  • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. (2006). ResearchGate. [Link]

  • Sample stacking with in-column silylation for less volatile polar compounds using GC-MS. (2012). PubMed. [Link]

  • Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. (2023). PubMed Central. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics. [Link]

  • Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. (2023). Food Research. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (2019). Chemija. [Link]

  • Trouble developing a method using BF3 to convert fatty acids to esters. (2019). Reddit. [Link]

  • Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester.
  • GC Derivatization. Regis Technologies. [Link]

  • Review: Derivatization in mass spectrometry—1. Silylation. (2003). ResearchGate. [Link]

  • Methylation of unsaturated acids using boron Trihalide-methanol reagents. (1970). Journal of the American Oil Chemists' Society. [Link]

  • Analysis of biologically-active, endogenous carboxylic acids based on chromatography-mass spectrometry. (2017). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid (also known as cyclohexene oxide-7-carboxylic acid). This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the epoxidation of cyclohexene-1-carboxylic acid, is often accompanied by the formation of characteristic side products that can complicate purification and reduce yields.

This guide is designed for researchers and process chemists to navigate the common challenges encountered during this synthesis. We will dissect the origins of key impurities, provide actionable troubleshooting advice, and detail protocols for their mitigation and removal, ensuring you can achieve high purity and yield in your experiments.

Part 1: Troubleshooting Common Side Products

This section addresses the most frequently encountered impurities in a question-and-answer format.

FAQ 1: My final product is contaminated with a significant amount of m-chlorobenzoic acid. How did this happen and how can I remove it?

Answer:

The presence of meta-chlorobenzoic acid (m-CBA) is almost certain when using meta-chloroperoxybenzoic acid (m-CPBA) as the epoxidizing agent. m-CBA is the direct byproduct of the m-CPBA reagent after it has delivered its oxygen atom to the alkene.

Mechanism of Formation: The epoxidation reaction involves the transfer of an oxygen atom from the peroxyacid to the double bond of cyclohexene-1-carboxylic acid. For every mole of epoxide formed, one mole of the corresponding carboxylic acid is generated as a byproduct.

Troubleshooting & Mitigation:

  • Aqueous Workup: The most straightforward removal method relies on the difference in acidity between the byproduct and the desired product. A carefully controlled aqueous wash with a weak base can selectively deprotonate and extract the more acidic m-CBA (pKa ≈ 3.82) into the aqueous layer, while leaving the desired product in the organic phase. A dilute sodium bicarbonate (NaHCO₃) or disodium phosphate (Na₂HPO₄) solution is often effective. Be cautious, as an overly strong or concentrated base can promote the ring-opening of your epoxide product.

  • Filtration: In some solvent systems where m-CBA has low solubility (e.g., dichloromethane at low temperatures), it may precipitate during the reaction and can be removed by filtration before the aqueous workup.

FAQ 2: I'm observing a highly polar impurity by TLC and my NMR shows signals consistent with a diol. What is it and how can I prevent it?

Answer:

The formation of a diol, specifically (1R,2R,6S)-2,6-dihydroxycyclohexane-1-carboxylic acid and its enantiomer, is the most common product-degrading side reaction. This occurs via the ring-opening of the desired epoxide.

Mechanism of Formation: This is typically an acid-catalyzed hydrolysis reaction. The acidic environment can be caused by:

  • The carboxylic acid group of the starting material or product.

  • The m-chlorobenzoic acid byproduct from m-CPBA.

  • Any acidic impurities in the solvent or reagents.

The mechanism involves protonation of the epoxide oxygen, which activates the ring for nucleophilic attack by water (present in trace amounts or introduced during workup). This attack proceeds via an Sₙ2-like mechanism, resulting in a trans-diol.

Troubleshooting & Mitigation:

  • Buffered Conditions: The most effective preventative measure is to run the reaction under buffered conditions to neutralize the acidic byproduct as it forms. Adding a solid buffer like disodium phosphate (Na₂HPO₄) or potassium carbonate (K₂CO₃) directly to the reaction mixture is a standard and effective technique.

  • Aprotic Solvent: Ensure you are using a dry, aprotic solvent (e.g., dichloromethane, chloroform) to minimize the presence of water, the nucleophile in this side reaction.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can slow down the rate of the ring-opening side reaction more significantly than the desired epoxidation.

Part 2: Process Flow & Logic

The following diagram illustrates the primary reaction pathway and the branching points leading to the most common side products discussed.

G SM Cyclohexene-1-carboxylic acid Reagent + m-CPBA SM->Reagent Product 2-Oxabicyclo[4.1.0]heptane- 7-carboxylic acid Reagent->Product Desired Epoxidation mCBA m-Chlorobenzoic Acid (Byproduct) Reagent->mCBA Stoichiometric Byproduct H2O + H₂O, H⁺ Product->H2O Acid-Catalyzed Hydrolysis Diol trans-1,2-Dihydroxy... (Ring-Opened Product) H2O->Diol

Caption: Reaction scheme showing the desired epoxidation and pathways to major side products.

Part 3: Quantitative Analysis & Purification Protocols

Table 1: Impact of Reaction Conditions on Product Purity
ConditionExpected Purity of Crude ProductPredominant ImpurityRecommendation
Standard (Unbuffered) 60-75%m-CBA, trans-diolNot recommended. High risk of epoxide ring-opening.
Buffered (Na₂HPO₄) 85-95%m-CBARecommended. Effectively suppresses diol formation.
Aqueous NaHCO₃ wash >98% (post-purification)Residual solventStandard protocol for removing acidic byproducts like m-CBA.
Column Chromatography >99% (post-purification)-For removing both m-CBA and diol if both are present in significant amounts.
Protocol 1: Buffered Epoxidation of Cyclohexene-1-carboxylic acid

Objective: To synthesize the target compound while minimizing the formation of the trans-diol side product.

Materials:

  • Cyclohexene-1-carboxylic acid

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM, anhydrous)

  • Disodium phosphate (Na₂HPO₄, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve cyclohexene-1-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous Na₂HPO₄ (1.5 eq) to the solution. The buffer will remain as a suspension.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate beaker, dissolve m-CPBA (1.2 eq) in a minimal amount of DCM.

  • Add the m-CPBA solution to the cooled, stirring reaction mixture dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (staining with permanganate can visualize the disappearance of the starting alkene).

  • Upon completion, filter the reaction mixture to remove the solid buffer and the precipitated m-chlorobenzoic acid.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product, which can be further purified by crystallization or chromatography if necessary.

Protocol 2: Purification via Column Chromatography

Objective: To separate the desired epoxide from both the m-CBA byproduct and the trans-diol impurity.

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase (Eluent): A gradient or isocratic system of hexanes and ethyl acetate is typically effective.

  • Starting Polarity: Begin with a low polarity mixture (e.g., 90:10 Hexanes:Ethyl Acetate) to elute non-polar impurities.

  • m-CBA Elution: The m-CBA byproduct will elute before the desired product.

  • Product Elution: The desired this compound is more polar and will elute next. A typical eluent composition for the product is around 70:30 to 60:40 Hexanes:Ethyl Acetate.

  • trans-Diol Elution: The highly polar trans-diol will either remain on the baseline or require a much more polar eluent (e.g., 50:50 Hexanes:Ethyl Acetate or a switch to a DCM/Methanol system) to elute.

Procedure:

  • Prepare a silica gel column in the starting eluent.

  • Dissolve the crude product in a minimal amount of DCM or the mobile phase.

  • Load the sample onto the column.

  • Begin elution with the low-polarity mobile phase, collecting fractions.

  • Gradually increase the polarity of the mobile phase to elute the desired product.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent in vacuo.

References

  • W. W. Zajac, Jr., F. J. Fevola, Jr., & M. A. Lipton. (1998). A Convenient and Inexpensive Epoxidation of Alkenes. Journal of Chemical Education, 75(4), 457. [Link]

  • N. N. Schwartz & J. H. Blumbergs. (1964). Epoxidation with m-Chloroperbenzoic Acid. The Journal of Organic Chemistry, 29(7), 1976-1979. [Link]

  • J. Clayden, N. Greeves, & S. Warren. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanistic principles of epoxide ring-opening). [Link]

  • F. D. Greene & J. C. Stowell. (1964). m-Chloroperbenzoic Acid. Journal of the American Chemical Society, 86(17), 3569-3570. [Link]

Technical Support Center: A Troubleshooting Guide for Reactions of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile bifunctional molecule in their synthetic workflows. As a molecule incorporating both a strained epoxide ring and a carboxylic acid, it presents unique opportunities and challenges. This document provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Section 1: Troubleshooting Epoxide Ring-Opening Reactions

The high ring strain (~13 kcal/mol) of the epoxide moiety makes it susceptible to nucleophilic attack, which is often the desired reaction.[1] However, controlling the regioselectivity and preventing unwanted side reactions is paramount.

Q1: My nucleophilic ring-opening reaction is suffering from low yield or fails to proceed. What are the common causes?

A1: Low or no conversion in epoxide ring-opening reactions with this substrate typically stems from three primary factors: the nucleophile's reactivity, steric hindrance, and improper reaction conditions.

  • Causality - Nucleophile Strength: The epoxide ring, while strained, will not open without a sufficiently reactive nucleophile under basic or neutral conditions. Weakly basic or neutral nucleophiles like water or alcohols require acid catalysis to activate the epoxide.[1] Strong, anionic nucleophiles (e.g., Grignard reagents, organolithiums, alkoxides, amines) are necessary for direct SN2 attack.[2]

  • Causality - Steric Hindrance: The bicyclic structure of the substrate can sterically shield the electrophilic carbons of the epoxide. The incoming nucleophile must have a suitable steric profile to approach the reaction center. Highly bulky nucleophiles may react sluggishly or not at all.

  • Causality - Solvent and Temperature: The choice of solvent is critical. Aprotic polar solvents (e.g., THF, DMF) are generally preferred for reactions with anionic nucleophiles as they solvate the counter-ion without quenching the nucleophile. Protic solvents can protonate strong nucleophiles, reducing their efficacy.[1] Insufficient temperature may fail to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Troubleshooting Steps:

  • Assess Nucleophile Strength: If using a weak nucleophile (e.g., R-OH, H₂O), the reaction must be performed under acidic conditions. If a strong nucleophile is intended, ensure it has not been inadvertently quenched by moisture or acidic impurities.

  • Switch to a Less Hindered Nucleophile: If steric hindrance is suspected, consider a smaller, yet still potent, nucleophile.

  • Optimize Reaction Conditions:

    • Ensure the solvent is anhydrous, especially when using highly reactive organometallic or hydride reagents.

    • Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

    • Consider switching to a more polar aprotic solvent to improve the solubility and reactivity of ionic species.

Q2: I am observing a mixture of regioisomers in my ring-opening reaction. How can I control which carbon of the epoxide is attacked?

A2: The regioselectivity of the epoxide ring-opening is dictated by the reaction mechanism, which is controlled by the pH of the reaction medium (acidic vs. basic/neutral conditions).[3]

  • Under Basic or Neutral Conditions (Strong Nucleophiles): The reaction proceeds via a classic SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom of the epoxide.[1][4] This provides a predictable and reliable method for achieving high regioselectivity.

  • Under Acidic Conditions (Weak Nucleophiles): The reaction mechanism shifts. First, the epoxide oxygen is protonated by the acid, making it a better leaving group.[3] This creates a transition state with significant carbocation character. The nucleophile will then preferentially attack the more substituted carbon atom, as this carbon can better stabilize the partial positive charge.[3][5]

Strategic Control of Regioselectivity:

Condition Mechanism Site of Attack Typical Reagents Outcome
Basic/Neutral SN2Less substituted carbonNaOMe, LiAlH₄, RMgBr, RNH₂Kinetically controlled product
Acidic SN1-likeMore substituted carbonH₂SO₄/MeOH, H₂O/H⁺Thermodynamically controlled product

Troubleshooting Flowchart for Regioselectivity:

G start Goal: Control Regioselectivity q1 Desired Product: Attack at LESS substituted carbon? start->q1 path_basic Use Basic/Neutral Conditions (Strong Nucleophile, e.g., NaOMe) q1->path_basic  Yes path_acidic Use Acidic Conditions (Weak Nucleophile + Acid Catalyst, e.g., MeOH/H₂SO₄) q1->path_acidic  No  

Caption: Decision workflow for controlling regioselectivity.

Q3: My reaction is producing a 1,2-diol as the major byproduct. Why is this happening and how can I prevent it?

A3: The formation of a 1,2-diol byproduct is almost always due to the presence of water in the reaction mixture, which acts as a nucleophile to open the epoxide ring.

  • Causality under Acidic Conditions: In acid-catalyzed reactions where an alcohol is the intended nucleophile (e.g., for ether formation), trace amounts of water can compete effectively, leading to the diol.[6]

  • Causality during Workup: If the reaction uses a water-sensitive reagent (like LiAlH₄ or a Grignard reagent), the diol can form during the aqueous workup step if the primary ring-opening reaction was incomplete. The unreacted epoxide is rapidly hydrolyzed to the diol upon addition of aqueous acid.

Preventative Measures:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Controlled Workup: For reactions involving strong, water-sensitive nucleophiles, ensure the reaction has gone to completion before quenching. A slow, controlled addition of the quenching solution at low temperature can help minimize side reactions.

  • Purification: If diol formation is unavoidable, it can typically be separated from the desired product using column chromatography, as the diol is significantly more polar.[7]

Section 2: Troubleshooting Carboxylic Acid Derivatization

The carboxylic acid moiety allows for a range of transformations, such as esterification and amidation. The primary challenge is performing these reactions without triggering the undesired opening of the nearby epoxide ring.

Q4: I am attempting to esterify the carboxylic acid using standard Fischer esterification (Alcohol + Strong Acid Catalyst), but I am getting low yields and significant byproducts. What is wrong?

A4: The strongly acidic conditions and elevated temperatures characteristic of Fischer esterification are incompatible with the acid-sensitive epoxide ring. The acid catalyst will protonate the epoxide, leading to ring-opening by the alcohol solvent, which competes with the desired esterification.[6]

Recommended Alternative Protocols for Esterification:

Method Reagents Conditions Advantages
Carbodiimide Coupling Alcohol, DCC or EDC, DMAP (cat.)Room Temp, CH₂Cl₂ or DMFMild, neutral conditions; high-yielding. Protects the epoxide.
Activation as Acid Chloride 1. (COCl)₂ or SOCl₂, cat. DMF2. Alcohol, Pyridine or Et₃N0 °C to RTHighly reactive intermediate. Can be performed at low temperatures.
Alkyl Halide Esterification 1. Cs₂CO₃ or DBU2. Alkyl Iodide or BromideRoom Temp, DMF or AcetonitrileMild, basic conditions. Avoids acidic reagents entirely.

Experimental Protocol: Esterification via DCC/DMAP Coupling

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere.

  • Add the desired alcohol (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous CH₂Cl₂ dropwise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Q5: My amide coupling reaction is inefficient. How can I improve it?

A5: Inefficiency in amide coupling often points to insufficient activation of the carboxylic acid or steric hindrance. The bicyclic nature of the substrate may slow the reaction with bulky amines.

  • Causality - Poor Activation: Standard peptide coupling reagents are generally effective, but their performance can be optimized. The choice of activator and additives can significantly impact reaction rates and yields.

  • Causality - Steric Hindrance: If coupling with a sterically demanding amine, the reaction may require more forcing conditions or a more potent coupling reagent.

Troubleshooting Strategies:

  • Use a More Powerful Coupling Reagent: If EDC/HOBt is sluggish, switch to a uronium-based reagent like HATU or HBTU. These reagents are known to be highly efficient, especially for hindered couplings.

  • Optimize the Base: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to minimize side reactions.

  • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often overcome the activation barrier for sterically hindered substrates.

  • Check Reagent Purity: Ensure the amine is pure and the coupling reagents have not degraded due to improper storage.

G start Goal: Derivatize Carboxylic Acid q1 Reaction Type? start->q1 ester Esterification q1->ester amide Amidation q1->amide ester_cond AVOID Strong Acid (Fischer)! Use mild, neutral conditions. ester->ester_cond amide_cond Use Standard Coupling Reagents amide->amide_cond ester_recs Recommended: 1. DCC/DMAP 2. Acid Chloride Route (low temp) 3. Alkylation (Cs₂CO₃/Alkyl Halide) ester_cond->ester_recs amide_recs If sluggish: 1. Switch to HATU/HBTU 2. Use non-nucleophilic base (DIPEA) 3. Increase temperature amide_cond->amide_recs

Sources

Optimization of reaction conditions for 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for chemistry professionals in research and drug development. Our goal is to equip you with the practical knowledge and causal understanding needed to navigate the complexities of this multi-step synthesis, ensuring both success and scientific rigor in your work.

I. Synthetic Strategy Overview

The synthesis of this compound is a nuanced process that constructs a strained bicyclic system. The most reliable and common approach involves a two-step sequence starting from the readily available 3,4-dihydro-2H-pyran-2-carboxaldehyde. The core transformations are:

  • Enol Ether Formation: Conversion of the starting aldehyde into a silyl enol ether. This step is critical as it sets up the substrate for the key cyclopropanation.

  • Diastereoselective Cyclopropanation: Introduction of the cyclopropane ring using a Simmons-Smith or related reaction. This is the most challenging step, where reaction conditions dictate yield and purity.

  • Oxidation & Hydrolysis: Conversion of the cyclopropanated intermediate to the final carboxylic acid.

This strategy is favored for its convergency and the high level of control possible at each stage.

G A 3,4-Dihydro-2H-pyran- 2-carboxaldehyde B Silyl Enol Ether Intermediate A->B Silylation (e.g., TMSCl, Et3N) C Ethyl 2-Oxabicyclo[4.1.0]heptane- 7-carboxylate B->C Simmons-Smith Cyclopropanation (e.g., Et2Zn, CH2I2) D 2-Oxabicyclo[4.1.0]heptane- 7-carboxylic acid (Target) C->D Saponification (e.g., LiOH, THF/H2O) G cluster_0 Troubleshooting Cyclopropanation A Reaction Failure B Check Et2Zn / CH2I2 Quality A->B Primary Cause C Ensure Rigorous Anhydrous Conditions A->C Primary Cause D Verify Solvent Purity (DCE) B->D Secondary Check C->D Secondary Check E Successful Reaction D->E Leads to

Overcoming challenges in the purification of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this valuable synthetic intermediate. Here, we provide troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process, ensuring you can achieve the desired purity and yield for your critical applications.

Troubleshooting Guide

This section delves into specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions.

Issue 1: Low Overall Yield After Initial Extraction

  • Question: I've completed the synthesis and initial aqueous work-up, but my crude yield of this compound is significantly lower than expected. What could be the cause?

  • Answer: Low recovery after extraction is a frequent challenge, often attributable to the compound's properties and the extraction procedure itself.

    • Probable Cause 1: Incomplete Acidification. The carboxylic acid moiety requires protonation to reduce its water solubility and facilitate extraction into an organic solvent. If the pH of the aqueous layer is not sufficiently acidic, a significant portion of the product will remain as the carboxylate salt in the aqueous phase.

    • Solution 1: Before extraction, ensure the aqueous layer is acidified to a pH of approximately 2-3 using a strong acid like HCl. Verify the pH with a pH meter or pH paper.

    • Probable Cause 2: Inappropriate Extraction Solvent. The choice of solvent is critical for efficient extraction. A solvent with low polarity may not effectively solvate the target molecule, while a highly polar solvent might co-extract water-soluble impurities.

    • Solution 2: Ethyl acetate is a commonly used and effective solvent for extracting this compound.[1] Other options include dichloromethane and diethyl ether.[2] Perform multiple extractions (e.g., 3 x 50 mL for a 100 mL aqueous layer) to maximize recovery.

    • Probable Cause 3: Emulsion Formation. Emulsions can form at the aqueous-organic interface, trapping the product and making separation difficult.

    • Solution 3: To break up emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel. In persistent cases, filtering the emulsion through a pad of Celite® can be effective.

Issue 2: Persistent Impurities After Column Chromatography

  • Question: I've performed silica gel column chromatography, but my final product is still contaminated with closely-eluting impurities. How can I improve the separation?

  • Answer: Achieving high purity with silica gel chromatography depends heavily on the chosen solvent system and column parameters.

    • Probable Cause 1: Inadequate Solvent System. If the polarity of the eluent is too high, both the product and impurities may elute too quickly, resulting in poor separation. Conversely, if the polarity is too low, elution times can be excessively long, leading to band broadening.

    • Solution 1: A common mobile phase for purifying carboxylic acids on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1][2] A small amount of acetic or formic acid (e.g., 0.1-1%) can be added to the eluent to suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.

    • Probable Cause 2: Column Overloading. Exceeding the capacity of the silica gel can lead to broad, overlapping peaks.

    • Solution 2: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading (e.g., 1:100) is recommended.

    • Probable Cause 3: Co-eluting Isomers. The synthesis of this compound can sometimes result in the formation of stereoisomers, which can be challenging to separate by standard chromatography.

    • Solution 3: High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, may be necessary for separating stereoisomers.[3] Preparative HPLC can be employed to isolate the desired isomer in high purity.[3][4]

Issue 3: Product Decomposition During Purification

  • Question: I'm observing degradation of my product, especially when attempting purification by distillation or during prolonged storage. What are the stability concerns?

  • Answer: this compound can be sensitive to heat and certain chemical conditions.

    • Probable Cause 1: Thermal Instability. The strained bicyclic system can be susceptible to thermal decomposition. Distillation, unless performed under high vacuum and at a low temperature, can lead to degradation.

    • Solution 1: Avoid high temperatures. Purification by crystallization or chromatography at room temperature is generally preferred over distillation.[2] If distillation is necessary, use a high-vacuum setup to minimize the boiling point.

    • Probable Cause 2: Acid or Base Sensitivity. The epoxide ring is susceptible to opening under strong acidic or basic conditions, especially at elevated temperatures.

    • Solution 2: Maintain a neutral or slightly acidic pH during work-up and purification. Avoid strong acids and bases. Store the purified compound in a cool, dry place, away from acidic or basic environments. Refrigerated storage is recommended for long-term stability.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and physical state of pure this compound?

A1: The appearance can vary depending on the specific isomer and purity. It is often described as a white crystalline solid or a colorless to light yellow liquid.[6]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[4]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and separating isomers.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the epoxide ring.[4]

Q3: Can I use recrystallization for purification? If so, what solvents are recommended?

A3: Recrystallization can be an effective purification method if a suitable solvent is found. The choice of solvent will depend on the specific impurities present. A good starting point for solvent screening would be a binary solvent system, such as ethyl acetate/hexane or dichloromethane/petroleum ether. The goal is to find a solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain soluble at all temperatures.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) for the specific compound.[7]

Experimental Workflow & Data Presentation

Workflow for Purification Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate purification strategy based on the initial purity assessment of the crude product.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Product Crude Product Crude Product Purity Analysis (TLC, NMR) Purity Analysis (TLC, NMR) Crude Product->Purity Analysis (TLC, NMR) High Purity High Purity Purity Analysis (TLC, NMR)->High Purity >95% pure? Moderate Purity Moderate Purity Purity Analysis (TLC, NMR)->Moderate Purity <95% pure? Recrystallization Recrystallization High Purity->Recrystallization Yes Column Chromatography Column Chromatography Moderate Purity->Column Chromatography No Pure Product Pure Product Recrystallization->Pure Product Prep HPLC Prep HPLC Column Chromatography->Prep HPLC Isomers Present Column Chromatography->Pure Product Prep HPLC->Pure Product

Caption: Decision workflow for purification.

Typical Solvent Properties for Chromatography
SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Common non-polar component of the mobile phase.
Petroleum Ether~0.140-60Similar to hexane, often used interchangeably.
Dichloromethane3.140Good for dissolving a wide range of compounds.
Diethyl Ether2.835Can be used as a polar modifier.
Ethyl Acetate4.477A versatile polar solvent for elution.[1]
Acetic Acid6.2118Often added in small amounts to suppress ionization.

References

  • CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester - Google Patents.
  • EP1245569A1 - Process for the production of 5-oxy-7-oxabicyclo-[4.1.0]hept-3-e ne-3-carboxylic acid esters - Google Patents.
  • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine - ResearchGate. Available at: [Link]

  • Formal homo-Nazarov and other Cyclizations Reactions of Activated Cyclopropanes - Infoscience. Available at: [Link]

  • This compound | C7H10O3 | CID 12666677 - PubChem. Available at: [Link]

  • Optimization, Chromatography-based Purification and characterization of novel Antibacterial compound 4-formyl-2-hydroxy bicyclo. Available at: [Link]

  • An observation on the regioselectivity of ring-opening of some substituted cyclohexenyl epoxides - Arkivoc. Available at: [Link]

  • Substance Information - ECHA - European Union. Available at: [Link]

  • This compound, 5 g [] - Apical Scientific Sdn. Bhd. Available at: [Link]

  • 3-oxabicyclo[4.1.0]heptane-7-carboxylic acid - MySkinRecipes. Available at: [Link]

Sources

Preventing byproduct formation in 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to prevent byproduct formation and optimize your reaction outcomes.

Introduction

This compound, and its parent structure, cyclohexene oxide, are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals. A prevalent synthetic strategy involves the reaction of a cyclohexene derivative with a dihalocarbene, followed by hydrolysis of the resulting 7,7-dihalobicyclo[4.1.0]heptane intermediate. While effective, this pathway is often plagued by the formation of undesired byproducts that can complicate purification and reduce overall yield.

This guide provides a structured troubleshooting framework in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in sound chemical principles.

Troubleshooting Guide & FAQs

FAQ 1: My primary byproduct is a ring-opened diol. What is causing this and how can I prevent it?

Answer:

Root Cause Analysis: The formation of a 1,2-diol byproduct, such as trans-cyclohexane-1,2-diol, typically occurs during the hydrolysis of the epoxide ring of the target molecule. This ring-opening is often catalyzed by acidic or basic conditions, especially at elevated temperatures. The inherent strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, which can be exacerbated by harsh hydrolysis conditions intended for another functional group.[1][2]

Troubleshooting Solutions & Scientific Rationale:

  • Milder Hydrolysis Conditions: The most direct solution is to employ milder conditions for the hydrolysis of the precursor (e.g., a gem-dihalocyclopropane or an ester).

    • Temperature Control: Maintain the reaction temperature at or below room temperature, ideally between 0-10 °C, during hydrolysis. This reduces the kinetic energy available for the ring-opening side reaction.

    • pH Control: Avoid strongly acidic or basic conditions. If hydrolyzing an ester, consider enzymatic hydrolysis or conditions that maintain a near-neutral pH. For the hydrolysis of a gem-dihalide, carefully controlling the rate of addition of the hydrolyzing agent can prevent temperature spikes and localized pH extremes.

  • Alternative Synthetic Routes: If ring-opening remains a persistent issue, consider a synthetic strategy where the carboxylic acid functionality is introduced before the formation of the epoxide. For example, the epoxidation of cyclohexene-1-carboxylic acid with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can directly yield the desired product.[3][4]

ParameterHarsh Condition (Promotes Byproduct)Optimized Condition (Minimizes Byproduct)
Temperature > 50 °C0–10 °C
pH < 4 or > 106–8
Reagent Concentrated NaOH or H₂SO₄Dilute aqueous base, enzymatic hydrolysis
FAQ 2: I'm observing low yields and recovery of my starting alkene, suggesting inefficient cyclopropanation. How can I improve the dichlorocarbene addition?

Answer:

Root Cause Analysis: Low efficiency in the cyclopropanation step, where dichlorocarbene (:CCl₂) adds to the double bond of cyclohexene, can stem from several factors. The primary issues are often inefficient generation of the carbene, instability of the carbene leading to side reactions (like dimerization), or insufficient reactivity of the alkene.[5][6][7] Dichlorocarbene is typically generated in situ from chloroform and a strong base.[8]

Troubleshooting Solutions & Scientific Rationale:

  • Optimize Carbene Generation:

    • Choice of Base: Potassium tert-butoxide (KOtBu) is often more effective than sodium hydroxide for generating dichlorocarbene in a non-aqueous medium, as it is a stronger, non-nucleophilic base.[9]

    • Phase-Transfer Catalysis (PTC): When using a biphasic system (e.g., chloroform and aqueous NaOH), a phase-transfer catalyst like benzyltriethylammonium bromide is crucial.[8][10] The catalyst transports the hydroxide ion into the organic phase where it can deprotonate chloroform to generate the trichloromethyl anion, the precursor to dichlorocarbene.[5][11] Insufficient catalyst loading or an inefficient catalyst can be a major bottleneck.

  • Control Carbene Decomposition:

    • Slow Addition & Temperature Control: Dichlorocarbene is highly reactive and can polymerize if its concentration becomes too high.[12] Add the base or chloroform slowly to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low, steady-state concentration of the carbene, favoring the desired reaction with the alkene.

  • Enhance Mixing: In biphasic reactions, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which facilitates the action of the phase-transfer catalyst.[12]

FAQ 3: My product mixture contains significant amounts of 7,7-dichlorobicyclo[4.1.0]heptane. What is causing the incomplete hydrolysis?

Answer:

Root Cause Analysis: The presence of the 7,7-dichlorobicyclo[4.1.0]heptane intermediate indicates that the hydrolysis step is incomplete. This can be due to insufficient reaction time, inadequate temperature, or poor solubility of the intermediate in the hydrolysis medium.

Troubleshooting Solutions & Scientific Rationale:

  • Increase Reaction Time and/or Temperature: The hydrolysis of the gem-dichloride can be slow. Monitor the reaction by TLC or GC-MS and extend the reaction time until the starting material is consumed. If the reaction stalls, a moderate increase in temperature (e.g., to 40-50 °C) can be beneficial, but be mindful of the potential for ring-opening of the epoxide product as discussed in FAQ 1.

  • Improve Solubility: The bicyclic intermediate may have low solubility in a purely aqueous hydrolysis medium. The addition of a co-solvent such as tetrahydrofuran (THF) or dioxane can create a homogeneous solution, increasing the accessibility of the dihalide to the hydrolyzing agent.

  • Consider Alternative Hydrolysis Promoters: In some cases, silver salts (e.g., AgNO₃ or Ag₂O) can be used to promote the hydrolysis of gem-dihalides under milder conditions. The silver ion coordinates to the halogens, facilitating their departure and subsequent reaction with water.

Visualizing the Synthetic Pathway and Byproduct Formation

The following diagrams illustrate the key steps in the synthesis and the points at which byproducts can emerge.

G cluster_main Desired Synthetic Pathway cluster_byproduct Common Byproduct Pathways A Cyclohexene B 7,7-Dichlorobicyclo[4.1.0]heptane A->B :CCl₂ Addition (Cyclopropanation) D Unreacted Cyclohexene A->D Incomplete Reaction C 2-Oxabicyclo[4.1.0]heptane- 7-carboxylic acid B->C Controlled Hydrolysis B->C E trans-Cyclohexane-1,2-diol C->E Harsh Hydrolysis (Ring Opening) F Carbene Dimerization (e.g., Tetrachloroethylene)

Caption: Synthetic workflow and common byproduct formation points.

Optimized Experimental Protocol: Two-Step Synthesis

This protocol details the cyclopropanation of cyclohexene followed by hydrolysis to yield the target product.

Part 1: Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add cyclohexene (10.0 g, 0.122 mol) and benzyltriethylammonium chloride (0.5 g, 2.2 mmol).

  • Reagent Addition: Add chloroform (50 mL) to the flask. Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Prepare a solution of 50% (w/w) aqueous sodium hydroxide (40 mL). Add the NaOH solution dropwise to the vigorously stirred reaction mixture over a period of 2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Workup: Add 100 mL of water and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Part 2: Hydrolysis to this compound

  • Setup: Dissolve the crude 7,7-dichlorobicyclo[4.1.0]heptane in a mixture of THF (100 mL) and water (50 mL) in a round-bottom flask and cool to 0 °C.

  • Hydrolysis: Add a mild base such as sodium bicarbonate (20.5 g, 0.244 mol) in portions over 30 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 24-48 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, acidify the mixture to pH 2-3 with cold 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the final product.

G start Start: Cyclohexene, CHCl₃, PTC step1 Cool to 0°C start->step1 step2 Dropwise addition of 50% NaOH (Maintain T < 10°C) step1->step2 step3 Stir at RT for 12h step2->step3 workup1 Aqueous Workup & Extraction step3->workup1 intermediate Crude 7,7-Dichlorobicyclo[4.1.0]heptane workup1->intermediate step4 Dissolve in THF/H₂O Cool to 0°C intermediate->step4 step5 Add NaHCO₃, stir 24-48h at RT step4->step5 workup2 Acidify (pH 2-3) & Extract step5->workup2 purify Purification (Chromatography/Recrystallization) workup2->purify product Final Product purify->product

Caption: Step-by-step experimental workflow diagram.

References

  • Epoxide Ring Opening with Base. (2015). Master Organic Chemistry. [Link]

  • Cyclohexene oxide. Organic Syntheses Procedure. [Link]

  • Addition of Carbenes to Alkenes - Cyclopropane Synthesis. (2024). Chemistry LibreTexts. [Link]

  • Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features. (2015). ResearchGate. [Link]

  • Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]

  • Dichlorocarbene. Wikipedia. [Link]

  • A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. (2007). National Institutes of Health (NIH). [Link]

  • Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. [Link]

  • Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. (1998). Indian Academy of Sciences. [Link]

  • Synthesis of 7,7-dihalobicyclo[4.1.0] heptanes. (1954). The University of Liverpool Repository. [Link]

  • Cyclohexene oxide. Wikipedia. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of controlling stereochemistry in this valuable synthetic building block.

Introduction

This compound and its derivatives are important intermediates in the synthesis of a variety of biologically active molecules. The stereochemical configuration of the three chiral centers in this molecule is critical for its biological activity and, therefore, controlling the stereoselectivity of its synthesis is of paramount importance. This guide will address common challenges and provide practical solutions for improving both diastereoselectivity and enantioselectivity in the key synthetic transformations.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Low Diastereoselectivity in Epoxidation of Cyclohex-1-ene-1-carboxylic Acid

Question 1: My epoxidation of cyclohex-1-ene-1-carboxylic acid (or its ester) is producing a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the diastereoselectivity?

Answer: Low diastereoselectivity in the epoxidation of cyclic allylic alcohols and their derivatives is a common issue. The facial selectivity of the epoxidation is influenced by a combination of steric and electronic factors, particularly the directing effect of the carboxylic acid or alcohol moiety. Here are several strategies to enhance diastereoselectivity:

  • Leverage the Directing Effect of a Hydroxyl Group: The hydroxyl group of an allylic alcohol can coordinate to the metal center of many epoxidation catalysts, directing the oxidant to the syn face of the double bond.[1][2][3] If you are starting with the carboxylic acid, consider reducing it to the corresponding allylic alcohol (cyclohex-1-en-1-ylmethanol) first. Subsequent epoxidation, for instance with m-CPBA or a Sharpless Asymmetric Epoxidation, will likely favor the syn epoxide.[4][5] The resulting epoxy alcohol can then be oxidized back to the carboxylic acid.

  • Choice of Oxidant and Catalyst:

    • Peroxy Acids (m-CPBA): For allylic alcohols, m-CPBA often exhibits high syn-selectivity due to hydrogen bonding with the hydroxyl group in the transition state.[4]

    • Vanadium Catalysts: Vanadyl acetylacetonate (VO(acac)₂) with tert-butyl hydroperoxide (TBHP) is known to be highly effective for the syn-epoxidation of allylic alcohols.

    • Molybdenum Catalysts: Molybdenum hexacarbonyl (Mo(CO)₆) with TBHP can also provide good syn-selectivity.[1]

  • Solvent Effects: The choice of solvent can influence the extent of hydrogen bonding and the conformation of the substrate-catalyst complex.[6][7] It is advisable to screen a range of solvents with varying polarities. For directed epoxidations, non-coordinating solvents like dichloromethane or toluene are often preferred.

  • Protecting Groups: If you are working with an ester, the steric bulk of the ester group can influence the facial selectivity. Experimenting with different ester groups (e.g., methyl, ethyl, tert-butyl) may alter the diastereomeric ratio.

Poor Enantioselectivity in Asymmetric Epoxidation

Question 2: I am attempting an asymmetric epoxidation to obtain an enantiomerically enriched product, but the enantiomeric excess (ee) is low. What are the key factors to investigate?

Answer: Achieving high enantioselectivity requires careful optimization of the catalytic system. Low ee can stem from a variety of factors, from catalyst integrity to reaction conditions.

  • Catalyst and Ligand Selection: The choice of chiral catalyst and ligand is the most critical factor.

    • Sharpless Asymmetric Epoxidation (SAE): This method is highly reliable for allylic alcohols.[5] Ensure you are using the correct enantiomer of the diethyl tartrate (DET) ligand for the desired epoxide stereochemistry. (+)-DET typically directs oxygen to one face of the alkene, while (-)-DET directs it to the opposite face.

    • Jacobsen-Katsuki Epoxidation: This is a powerful method for the epoxidation of unfunctionalized olefins, including cyclic ones.[8][9] The choice of the chiral salen ligand is crucial. Low ee could be due to an inappropriate ligand for your specific substrate. Cis-1,2-disubstituted alkenes are generally better substrates than their trans-isomers for Jacobsen's catalysts.[6]

    • Organocatalysis: Chiral ketones, such as those used in Shi epoxidation, or chiral amines can catalyze asymmetric epoxidation with hydrogen peroxide or other oxidants.[10][11] The structure of the organocatalyst is key to achieving high enantioselectivity.

  • Reaction Temperature: Lowering the reaction temperature generally increases enantioselectivity by amplifying the energy difference between the diastereomeric transition states.[6] It is recommended to perform the reaction at temperatures such as 0 °C, -20 °C, or even -78 °C.

  • Solvent Choice: The solvent can significantly impact the catalyst's conformation and, consequently, the enantioselectivity.[6][7] A solvent screen is a valuable optimization step.

  • Catalyst Loading and Purity: Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Insufficient catalyst loading can also lead to a background, non-enantioselective reaction.

  • Additives: In some catalytic systems, additives can have a profound effect on enantioselectivity. For instance, in the Jacobsen epoxidation, the addition of an axial donor ligand like a pyridine N-oxide derivative can improve both the reaction rate and the ee.

  • Substrate Purity: Impurities in the starting material can sometimes interfere with the catalyst, leading to lower enantioselectivity. Ensure your cyclohex-1-ene-1-carboxylic acid or its derivative is of high purity.

Challenges in Stereochemical Analysis

Question 3: I am having difficulty determining the diastereomeric ratio (d.r.) and enantiomeric excess (ee) of my product. What analytical techniques are most suitable?

Answer: Accurate determination of stereochemical purity is crucial for optimizing your reaction. A combination of techniques is often necessary.

  • NMR Spectroscopy for Diastereomeric Ratio:

    • ¹H NMR is often sufficient to determine the d.r. The different diastereomers will have distinct chemical shifts and/or coupling constants for certain protons, particularly those on the epoxide and adjacent carbons. High-field NMR (e.g., 400 MHz or higher) may be necessary to resolve overlapping signals.[12][13]

    • ¹³C NMR can also be used, as the chemical shifts of the carbon atoms in the bicyclic core will differ between diastereomers.[14]

  • Chiral Chromatography for Enantiomeric Excess:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for determining ee. You will need to use a chiral stationary phase (CSP).[15][16][17] Method development will involve screening different chiral columns and mobile phase compositions. Derivatization of the carboxylic acid to an ester or amide may be necessary to improve separation.

    • Chiral Gas Chromatography (GC): If your product or a derivative is sufficiently volatile, chiral GC can be an excellent method for determining ee.[18] Similar to HPLC, a chiral column is required.

  • Enzymatic Resolution as an Indirect Method: In some cases, enzymatic resolution can be used to separate enantiomers, providing a means to determine the initial ee. A patent describes the use of an enzyme to resolve a mixture of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl ester isomers, indicating the feasibility of this approach for related compounds.[19]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound where stereoselectivity can be controlled?

A1: The two main retrosynthetic approaches involve either epoxidation or cyclopropanation:

  • Epoxidation of a Cyclohexene Precursor: This is the more common approach. The starting material is typically cyclohex-1-ene-1-carboxylic acid or one of its esters. Stereocontrol is introduced during the epoxidation of the double bond. Asymmetric epoxidation methods are key to achieving enantioselectivity.

  • Intramolecular Cyclopropanation: A less common but viable route could involve an intramolecular cyclopropanation of an acyclic precursor. For instance, a suitably substituted diazoacetate could undergo a transition-metal-catalyzed cyclization. The stereoselectivity would be controlled by the choice of a chiral catalyst.

Q2: How does the carboxylic acid group influence the stereochemical outcome of the epoxidation?

A2: The carboxylic acid group, or a hydroxyl group if the acid is reduced, plays a crucial directing role.[1][2] In many catalytic systems, this functional group can coordinate to the catalyst, delivering the oxidizing agent to one face of the double bond. This is the basis for the high syn-selectivity observed in the epoxidation of many allylic alcohols. When using a chiral catalyst, the interplay between the directing group and the chiral environment of the catalyst determines the enantioselectivity.

Q3: Can I use a kinetic resolution to obtain an enantiomerically pure product?

A3: Yes, kinetic resolution is a valid strategy. This involves reacting a racemic mixture of your starting material or product with a chiral reagent or catalyst that reacts at different rates with the two enantiomers. For example, the Sharpless Asymmetric Epoxidation can be used for the kinetic resolution of racemic secondary allylic alcohols. One enantiomer is epoxidized faster than the other, leaving the unreacted enantiomer in high ee. Similarly, enzymatic resolution, as mentioned in a patent for a related compound, is a powerful kinetic resolution technique.[19]

Experimental Protocols

Protocol 1: Diastereoselective Epoxidation of Cyclohex-1-en-1-ylmethanol

This protocol is a general guideline for the syn-selective epoxidation of the allylic alcohol derived from the target carboxylic acid.

1. Reduction of Cyclohex-1-ene-1-carboxylic acid:

  • Dissolve cyclohex-1-ene-1-carboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (typically 1.1 equivalents).

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain cyclohex-1-en-1-ylmethanol.

2. syn-Epoxidation with m-CPBA:

  • Dissolve the crude cyclohex-1-en-1-ylmethanol in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add m-chloroperoxybenzoic acid (m-CPBA) (typically 1.1-1.2 equivalents) portion-wise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the syn-epoxy alcohol.

3. Oxidation to the Carboxylic Acid:

  • Dissolve the purified epoxy alcohol in a suitable solvent such as acetone or a mixture of acetonitrile, carbon tetrachloride, and water.

  • Add a catalytic amount of ruthenium(III) chloride hydrate and a stoichiometric amount of sodium periodate.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with isopropanol and filter the mixture.

  • Extract the product into an organic solvent, dry, and concentrate to yield the desired this compound, which should be predominantly the syn-diastereomer.

Protocol 2: General Workflow for Troubleshooting Low Enantioselectivity

This workflow provides a systematic approach to optimizing an asymmetric epoxidation reaction.

G start Low Enantioselectivity Observed catalyst Verify Catalyst and Ligand Purity and Integrity start->catalyst temp Lower Reaction Temperature (e.g., 0°C, -20°C, -78°C) catalyst->temp If ee is still low solvent Screen Solvents (e.g., DCM, Toluene, THF, Acetonitrile) temp->solvent If ee is still low concentration Adjust Substrate and Catalyst Concentration solvent->concentration If ee is still low additives Investigate Additives (e.g., Axial Ligands for Jacobsen Epoxidation) concentration->additives If applicable analysis Re-evaluate Analytical Method (Chiral HPLC/GC) concentration->analysis If not applicable additives->analysis end Optimized Enantioselectivity analysis->end Successful Optimization

Caption: A systematic workflow for troubleshooting and optimizing low enantioselectivity in asymmetric epoxidation reactions.

Data Presentation

The following table provides a conceptual comparison of different catalytic systems for asymmetric epoxidation based on literature for analogous substrates. The actual results for this compound synthesis may vary and require experimental optimization.

Catalytic SystemTypical SubstrateCommon OxidantGeneral Temperature RangeExpected Enantioselectivity (ee)Key Considerations
Sharpless Asymmetric Epoxidation Allylic AlcoholsTBHP-20 °C to 0 °C>90%Requires an allylic alcohol. The stereochemistry is predictable based on the chiral tartrate used.[5]
Jacobsen-Katsuki Epoxidation cis-OlefinsNaOCl, m-CPBA0 °C to RT80-98%Does not require an allylic alcohol. The choice of chiral salen ligand is critical.[8][9]
Shi Epoxidation trans-Olefins, Trisubstituted OlefinsOxone0 °C to RT80-95%An organocatalytic method that is often effective for electron-deficient olefins.
Organocatalytic (e.g., Proline-derived) α,β-Unsaturated Aldehydes/KetonesH₂O₂0 °C to RT70-95%Offers a metal-free alternative. Catalyst design is crucial for high selectivity.[11]

Visualizing Key Concepts

Diastereoselectivity in Allylic Alcohol Epoxidation

The diastereoselectivity in the epoxidation of allylic alcohols is often governed by the directing effect of the hydroxyl group.

G sub Allylic Alcohol Substrate ts Transition State (Coordination Complex) sub->ts cat Metal Catalyst (e.g., Ti, V) cat->ts oxidant Oxidant (e.g., TBHP) oxidant->ts syn syn-Epoxide (Major Product) ts->syn Favored Pathway (Directed Oxygen Transfer) anti anti-Epoxide (Minor Product) ts->anti Disfavored Pathway

Caption: The directing effect of the hydroxyl group in allylic alcohol epoxidation, leading to the preferential formation of the syn-diastereomer.

References

  • BenchChem Technical Support Team. (2025).
  • Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry, 54(6), 917-926.
  • Zhang, J., & Li, J. (2019). Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester.
  • Rudenko, O., & Pustovoytov, A. (2021). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
  • Adam, W., & Smerz, A. K. (1996). Regio- and Diastereoselective Catalytic Epoxidation of Acyclic Allylic Alcohols with Methyltrioxorhenium: A Mechanistic Comparison with Metal (Peroxy and Peroxo Complexes) and Nonmetal (Peracids and Dioxirane) Oxidants. The Journal of Organic Chemistry, 61(11), 3506-3510.
  • Cozzi, P. G. (2006). Advances in Asymmetric Epoxidation of α,β-Unsaturated Carbonyl Compounds: The Organocatalytic Approach. Chemistry - A European Journal, 12(3), 733-743.
  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.
  • Wang, J., & Feng, X. (2010). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Organic Letters, 12(21), 4884-4887.
  • D'Auria, M., Racioppi, R., & Valente, C. (2006). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ARKIVOC, 2006(6), 74-84.
  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Organic Reactions, 58, 1-415.
  • Chuang, C. P., & Wang, S. F. (2005). Synthesis of Bicyclo[4.1.0]heptenes via Palladium-Catalyzed Intramolecular Coupling−Cyclization of 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione with β-Styryl Bromides. Organometallics, 24(19), 4646-4653.
  • Porto, R. S., Vasconcellos, M. L. A. A., Ventura, E., & Coelho, F. (2005). Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts. Synthesis, 2005(14), 2297-2306.
  • Harada, N. (2019).
  • Bach, T. (2020). Methods for making cyclohexene oxide-containing esters.
  • Schurig, V. (2021). Chiral stationary phases and applications in gas chromatography. Beilstein Journal of Organic Chemistry, 17, 312-343.
  • Helmchen, G., & Kazmaier, U. (1991). 4. Determination of Absolute and Relative Configuration. In Stereoselective Synthesis (pp. 293-364). Georg Thieme Verlag.
  • Yu, H., & Ma, D. (2011). Asymmetric epoxidation of α,β-unsaturated ketones catalyzed by rare-earth metal amides RE[N(SiMe3)2]3 with chiral TADDOL ligands. Dalton Transactions, 40(45), 12096-12101.
  • Rocha, W. R., De Almeida, W. B., & Dos Santos, H. F. (2003). Origin of Enantioselectivity in the Jacobsen Epoxidation of Olefins. The Journal of Physical Chemistry A, 107(44), 9477-9486.
  • Roy, T. K., & Ghorai, M. K. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.
  • Riera, A., & Verdaguer, X. (2009).
  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Jacobsen Asymmetric Epoxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Harada, N., & Nakanishi, K. (2000). Circular Dichroic Spectroscopy: Exciton Coupling in Organic Stereochemistry. Oxford University Press.
  • Adam, W., Fell, R. T., Stegmann, V. R., & Saha-Möller, C. R. (1998). Hydroxy Group Directivity in the Epoxidation of Chiral Allylic Alcohols: Control of Diastereoselectivity through Allylic Strain and Hydrogen Bonding. Accounts of Chemical Research, 31(4), 185-194.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2010). Solvent effects on stereoselectivity: More than just an environment. Chemical Society Reviews, 39(7), 2547-2559.
  • Charette, A. B., & Côté, B. (1995). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 7(11), 2293-2296.
  • Hayashi, Y., & Aratake, S. (2005). Asymmetric organocatalytic epoxidation of alpha,beta-unsaturated aldehydes with hydrogen peroxide.
  • Daicel Chiral Technologies. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Sharpless, K. B. (2002). Searching for new reactivity. (Nobel Lecture).
  • Larrow, J. F., & Jacobsen, E. N. (2004). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory.
  • Gómez-Sánchez, E., Soriano, E., & Marco-Contelles, J. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. The Journal of Organic Chemistry, 72(23), 8656-8670.
  • Adam, W., & Bach, R. D. (1999). Hydroxy Group Directivity in the Epoxidation of Chiral Allylic Alcohols: Control of Diastereoselectivity through Allylic Strain and Hydrogen Bonding. Accounts of Chemical Research, 32(9), 795-803.
  • Ito, M., et al. (2009). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(15), 4158-4162.
  • De Bruyn, A., et al. (1978). 1H‐NMR study and conformational aspects of some bicyclo[3.2.0]heptane derivatives. Bulletin des Sociétés Chimiques Belges, 87(3), 201-210.

Sources

Technical Support Center: 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges associated with this strained bicyclic system. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Molecule's Inherent Instability

The 2-oxabicyclo[4.1.0]heptane ring system, a fusion of a cyclohexane ring and an epoxide, is inherently strained. This ring strain, coupled with the presence of a carboxylic acid functionality, makes the molecule susceptible to various degradation pathways. Understanding these vulnerabilities is the first step toward mitigating them. The primary routes of degradation involve the ring-opening of the epoxide, which can be catalyzed by acids, bases, or even nucleophiles present in the reaction medium.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during the synthesis, purification, workup, and storage of this compound and its derivatives.

Issue 1: Significant product loss or formation of impurities during aqueous workup.

Question: I'm observing a lower than expected yield and see multiple new spots on my TLC/peaks in my LC-MS after an aqueous workup. What is happening and how can I prevent it?

Answer: The likely culprit is pH-dependent hydrolysis of the epoxide ring. Both acidic and basic conditions can catalyze the ring-opening, leading to the formation of diol impurities. The carboxylic acid group on the molecule itself can create a localized acidic microenvironment, potentially accelerating this degradation.

Causality Explained: Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. A subsequent nucleophilic attack by water at one of the electrophilic carbons of the epoxide leads to the formation of a trans-diol.[1][2][3] Under basic conditions, a direct SN2 attack by hydroxide ions on the less sterically hindered carbon of the epoxide will also result in a ring-opened diol.

Preventative Measures & Protocol:

  • Maintain Neutral pH: During extraction, use a buffered aqueous solution with a pH close to 7.0. A phosphate buffer is a good choice.

  • Minimize Contact Time: Perform the aqueous wash and extraction steps as quickly as possible.

  • Use Brine Washes: To minimize the amount of dissolved water in the organic layer, use a saturated sodium chloride solution (brine) for the final wash.

  • Temperature Control: Conduct the workup at a low temperature (0-5 °C) to reduce the rate of hydrolysis.

Experimental Workflow for a pH-Controlled Aqueous Workup:

Caption: A workflow for a pH-controlled aqueous workup to minimize hydrolysis.

Issue 2: Decomposition of the compound during purification by silica gel chromatography.

Question: My compound appears to be degrading on the silica gel column. I'm getting broad peaks and recovering less material than I loaded. Why does this happen?

Answer: Standard silica gel is acidic (pH ~4-5) and can catalyze the ring-opening of the epoxide. The polar diol degradation products will then stick to the silica, leading to tailing peaks and poor recovery.

Causality Explained: The acidic nature of silica gel can protonate the epoxide oxygen, initiating the ring-opening cascade. The high surface area of the silica gel exacerbates this issue by increasing the contact time between the molecule and the acidic environment.

Troubleshooting Protocol:

  • Neutralize the Silica Gel: Prepare a slurry of silica gel in the desired eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase C18 silica.

  • Optimize the Eluent: A more polar eluent system can help to move the compound off the column faster, reducing the contact time with the stationary phase. However, be mindful of solvent compatibility with your compound.

  • Flash Chromatography: Employing flash chromatography with higher flow rates will minimize the residence time on the column.

ParameterStandard Silica GelNeutralized Silica GelAlumina (Neutral)
pH Acidic (~4-5)Neutral (~7)Neutral (~7)
Risk of Degradation HighLowLow
Typical Eluents Hexanes/Ethyl AcetateHexanes/Ethyl Acetate with TriethylamineHexanes/Ethyl Acetate
Issue 3: The compound degrades over time, even when stored in a freezer.

Question: I've stored my purified compound as a solid in the freezer, but after a few weeks, I see signs of decomposition. What are the best long-term storage practices?

Answer: The long-term stability of your compound depends on minimizing exposure to moisture, light, and heat. Even at low temperatures, the presence of trace amounts of water can lead to slow hydrolysis over time.

Causality Explained: The inherent strain in the bicyclic epoxide ring makes it thermodynamically predisposed to ring-opening. This process has a certain activation energy, which can be overcome even at low temperatures over extended periods, especially if catalyzed by moisture.

Recommended Storage Conditions:

ConditionSolid StateIn Solution
Temperature -20°C or lower-20°C or lower
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Container Amber glass vial with a tight-fitting capAmber glass vial with a septa cap
Solvent N/AAnhydrous, aprotic solvents (e.g., Toluene, Dichloromethane)
Desiccant Store in a desiccatorN/A

Self-Validating Protocol for Storage:

  • Ensure the compound is completely dry before storage. Lyophilization from a suitable solvent can be effective.

  • Place the solid in an amber vial and purge with an inert gas.

  • Seal the vial tightly.

  • For extra protection, place the vial inside a larger container with a desiccant.

  • Store at -20°C or -80°C for maximum stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most common degradation pathway is the hydrolytic ring-opening of the epoxide to form a diol. This can be catalyzed by either acid or base. The presence of the carboxylic acid can facilitate intramolecular acid catalysis.

Caption: Major degradation pathways of this compound.

Q2: How do different substituents on the bicyclic ring affect stability?

A2: Electron-withdrawing groups near the epoxide ring can destabilize a developing positive charge during acid-catalyzed ring-opening, potentially slowing down this degradation pathway. Conversely, electron-donating groups may stabilize the transition state and accelerate the reaction. The steric bulk of substituents can also influence the rate and regioselectivity of nucleophilic attack.

Q3: What analytical techniques are best for monitoring the stability of my compound?

A3: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visually check for the appearance of more polar degradation products (which will have lower Rf values).

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to track the disappearance of the parent compound and the emergence of degradation products over time. A stability-indicating method should be developed where the parent peak is well-resolved from all degradation peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about the degradation products, helping to confirm the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of major degradation products if they can be isolated.

Q4: Are there more stable analogs or isosteres I could consider in my drug development program?

A4: If the epoxide functionality is not essential for the biological activity, you might consider replacing the 2-oxabicyclo[4.1.0]heptane core with a more stable bicyclic system. For example, a carbocyclic analog like bicyclo[4.1.0]heptane-7-carboxylic acid would be much more resistant to hydrolysis. However, this will significantly alter the electronics and hydrogen bonding potential of the molecule. Bioisosteric replacements that mimic the geometry and electronic properties of the original scaffold could also be explored.

Q5: Can I use protic solvents for my reactions involving these compounds?

A5: It is highly advisable to avoid protic solvents (e.g., water, methanol, ethanol) unless they are a required reagent. Protic solvents can act as nucleophiles and promote the ring-opening of the epoxide. If a protic solvent is necessary, the reaction should be conducted at low temperatures and for the shortest possible time. Using anhydrous solvents is a critical step in preventing degradation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Patai, S. (Ed.). (1967). The Chemistry of the Ether Linkage. John Wiley & Sons.
  • Ege, S. N. (2003). Organic Chemistry: Structure and Reactivity. Houghton Mifflin.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]

  • YouTube. (2015, April 28). Acid Catalyzed Epoxide Ring Opening. Clutch Prep. Retrieved from [Link] - Note: A generic placeholder as the original link might not be stable; the principle is widely documented in organic chemistry resources.

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24-35.

Sources

Technical Support Center: Catalyst Selection for 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical step of catalyst selection for the epoxidation of cyclohexene-1-carboxylic acid. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Introduction: The Synthetic Challenge

The synthesis of this compound is achieved through the epoxidation of its precursor, cyclohexene-1-carboxylic acid. While seemingly straightforward, this reaction presents a significant chemoselectivity challenge. The substrate is an α,β-unsaturated carboxylic acid, possessing two key reactive sites: the nucleophilic carbon-carbon double bond and the carboxylic acid functional group.

The primary goal is to selectively oxidize the double bond to form the desired epoxide ring while preventing unwanted side reactions. The success of this synthesis hinges almost entirely on the selection of an appropriate catalytic system that can navigate the delicate balance of reactivity.

Key Experimental Hurdles:

  • Chemoselectivity: The catalyst must preferentially attack the alkene in the presence of the carboxylic acid.

  • Epoxide Ring Stability: The newly formed epoxide is susceptible to ring-opening under acidic conditions, which can be generated by certain reagents or even the substrate itself, leading to the formation of diol byproducts.[1][2]

  • Allylic Oxidation: A common competing pathway in the oxidation of cyclohexene derivatives, which leads to the formation of undesired cyclohexenol and cyclohexenone byproducts.[1]

  • Stereocontrol: The formation of the bicyclic system requires control over the stereochemistry (cis or trans isomers), which is often dictated by the catalyst and reaction conditions.

Catalyst Selection & Troubleshooting (FAQ)

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: What are the main classes of catalysts suitable for the epoxidation of an electron-deficient alkene like cyclohexene-1-carboxylic acid?

A1: Selecting the right catalyst requires balancing the nucleophilicity of the alkene with the electrophilicity of the oxidant. For this specific substrate, several systems are viable, each with distinct advantages and drawbacks.

  • Peroxycarboxylic Acids (e.g., m-CPBA):

    • Mechanism: These reagents deliver an electrophilic oxygen atom in a concerted, stereospecific reaction.[2][3] The reaction is often fast and high-yielding for electron-rich alkenes.

    • Expert Insight: While effective, m-CPBA generates a carboxylic acid byproduct (m-chlorobenzoic acid), which significantly lowers the pH of the reaction mixture. This acidity can catalyze the ring-opening of the desired epoxide product, reducing the final yield. This method is best reserved for robust epoxides or when careful pH control (e.g., buffering) is implemented.

  • Metal-Catalyzed Systems with H₂O₂ or TBHP:

    • Mechanism: High-valent transition metals (W, Mo, Mn, Re) activate hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to form a highly reactive metal-peroxo species, which then acts as the oxygen transfer agent.[4]

    • Expert Insight: This is often the preferred method for its tunability and milder conditions.

      • Tungsten (W) & Molybdenum (Mo): These are highly effective, especially when used in biphasic systems with a phase-transfer catalyst.[5][6] They offer excellent yields and can be used under neutral or slightly basic conditions, preserving the epoxide ring.

      • Manganese (Mn): Manganese salts are cost-effective and efficient catalysts for epoxidation with H₂O₂.[7] These reactions typically require a bicarbonate buffer to maintain pH and prevent catalyst degradation and epoxide decomposition.[7]

      • Rhenium (Re): Catalysts like methyltrioxorhenium (MTO) are extremely active, allowing for low catalyst loadings, but can be expensive.[7]

  • Chemo-enzymatic Systems (Lipases):

    • Mechanism: An immobilized lipase, such as Novozym® 435, catalyzes the formation of a peroxy acid in situ from the carboxylic acid substrate and hydrogen peroxide.[8] This newly formed peracid then epoxidizes another molecule of the alkene.

    • Expert Insight: This is an elegant and green approach. Because the reactive oxidant is generated in low concentrations, side reactions are often minimized. It operates under mild conditions, which is ideal for sensitive substrates.

  • Phase-Transfer Catalysis (PTC):

    • Mechanism: PTC is a technique, not a catalyst class, but it is essential for reactions involving water-insoluble substrates (like our alkene) and water-soluble oxidants (like H₂O₂). A quaternary ammonium salt shuttles the active catalyst (e.g., a tungstate or phosphate complex) from the aqueous phase into the organic phase where the reaction occurs.[6][9][10][11]

    • Expert Insight: PTC is highly scalable and environmentally friendly, allowing for the use of inexpensive oxidants and reducing the need for harsh organic solvents.[11][12] It is one of the most robust methods for this transformation.

Q2: My reaction yield is consistently low. What are the most probable causes and how can I fix this?

A2: Low yield is a common problem that can usually be traced to one of several factors. A logical, step-by-step approach to troubleshooting is essential.

Troubleshooting Flowchart for Low Yield

Start Low Yield Observed Check_Side_Rxn Analyze Crude Mixture (TLC, LC-MS) Are byproducts present? Start->Check_Side_Rxn Side_Rxn_Yes Yes Check_Side_Rxn->Side_Rxn_Yes Byproducts Detected Side_Rxn_No No Check_Side_Rxn->Side_Rxn_No Mainly Unreacted Starting Material Identify_Byproduct Identify Byproduct Structure Side_Rxn_Yes->Identify_Byproduct Check_Catalyst Is the Catalyst/Oxidant Active? Side_Rxn_No->Check_Catalyst Diol Diol Detected (Epoxide Ring Opening) Identify_Byproduct->Diol Allylic_Ox Allylic Oxidation Products (Ketone/Alcohol) Identify_Byproduct->Allylic_Ox Diol_Solution Add Buffer (e.g., NaHCO₃) Use a non-acidic catalyst system Lower reaction temperature Diol->Diol_Solution Allylic_Ox_Solution Change Catalyst: Switch from radical-prone systems to concerted mechanisms (e.g., Dioxiranes, m-CPBA) Allylic_Ox->Allylic_Ox_Solution Cat_Inactive Potential Inactivity Check_Catalyst->Cat_Inactive PTC_Issue If PTC: Is phase mixing adequate? Check_Catalyst->PTC_Issue Cat_Solution Verify oxidant concentration (titration) Use fresh catalyst Increase catalyst loading or temperature Cat_Inactive->Cat_Solution PTC_Solution Increase stir rate Change phase-transfer catalyst Adjust solvent polarity PTC_Issue->PTC_Solution

Caption: A troubleshooting guide for low reaction yield.

  • Cause 1: Epoxide Ring Opening. If you detect a diol byproduct, your reaction is too acidic.

    • Solution: Introduce a buffer. For metal-catalyzed reactions with H₂O₂, adding sodium bicarbonate or disodium hydrogenophosphate is highly effective at neutralizing acid and protecting the product.[6][7] Alternatively, switch to a chemo-enzymatic method, which operates under inherently neutral conditions.

  • Cause 2: Inefficient Catalysis. If you recover mostly unreacted starting material, your catalyst is not performing optimally.

    • Solution:

      • Verify Reagents: Ensure your oxidant (especially H₂O₂) has not degraded. Its concentration can be verified by titration. Use a fresh, high-purity catalyst.

      • Optimize Conditions: Gradually increase the reaction temperature or catalyst loading.

      • For PTC Systems: Inefficient phase transfer is a common culprit. Increase the stirring speed to improve mixing at the phase interface. If that fails, consider a different quaternary ammonium salt. The lipophilicity of the salt must be matched to the solvent system to ensure it resides at the interface.[11]

  • Cause 3: Allylic Oxidation. The presence of α,β-unsaturated ketones or alcohols indicates this side reaction is dominant.[1]

    • Solution: This pathway often involves radical mechanisms. Switch to a catalyst system that favors a concerted, non-radical oxygen transfer, such as epoxidation with m-CPBA or in situ-generated dioxiranes.

Q3: How can I improve the diastereoselectivity of the epoxidation?

A3: Controlling which face of the double bond is epoxidized is crucial for obtaining the correct isomer.

  • Substrate-Directed Approach: The carboxylic acid group itself can be used to direct the catalyst. Certain metals, like titanium and vanadium, can coordinate with the hydroxyl of the carboxylic acid, holding the catalyst in place to deliver the oxygen atom to the syn face of the double bond. This is an extension of the principle behind the Sharpless asymmetric epoxidation of allylic alcohols.[13]

  • Reagent-Directed Approach: Steric hindrance can be used to control selectivity.

    • Bulky Catalysts: Employing a sterically demanding catalyst will favor oxygen delivery to the less hindered face of the cyclohexene ring.

    • Dioxiranes: The diastereoselectivity of epoxidations using dioxiranes (generated from a ketone and Oxone) can be effectively tuned by changing the steric bulk of the ketone precursor.[14] A bulkier ketone will create a bulkier dioxirane, leading to higher selectivity.

Comparative Overview of Catalyst Systems

The table below summarizes the key features of the primary catalytic systems discussed, providing a quick reference for experimental design.

Catalyst SystemTypical OxidantKey AdvantagesCommon Pitfalls & Considerations
m-CPBA (Itself)Simple, fast reaction, no metal catalyst needed.Generates acidic byproduct causing epoxide ring-opening; potentially explosive.
Tungsten/PTC H₂O₂High yields, mild conditions, preserves epoxide, scalable.Requires biphasic system and efficient stirring; PTC selection is critical.
Manganese Salts H₂O₂Inexpensive, effective for various alkenes.[7]Requires careful pH control with buffers to prevent catalyst decomposition.[7]
Chemo-enzymatic H₂O₂Extremely mild, "green" method, minimizes byproducts.Can be slower than metal-catalyzed systems; enzyme cost and stability.
Dioxiranes Oxone (KHSO₅)Metal-free, selectivity can be tuned by ketone choice.[14]Requires stoichiometric use of a ketone precursor.

Experimental Protocol: Tungsten-Catalyzed Phase-Transfer Epoxidation

This protocol provides a robust and reliable method for the synthesis of this compound, optimized for high yield and product stability.

Materials:

  • Cyclohexene-1-carboxylic acid

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Aliquat® 336 (tricaprylylmethylammonium chloride) or similar phase-transfer catalyst

  • 30-35% Hydrogen peroxide (H₂O₂)

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • Toluene or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve cyclohexene-1-carboxylic acid (1.0 eq) in toluene (approx. 0.5 M concentration).

  • Catalyst Preparation: In a separate beaker, prepare the aqueous catalyst solution. Dissolve sodium tungstate dihydrate (0.02 eq), Aliquat® 336 (0.02 eq), and dipotassium hydrogen phosphate (0.05 eq) in a minimal amount of deionized water. The phosphate acts as a buffer to maintain a stable pH.

  • Reaction Initiation: Add the aqueous catalyst solution to the stirring organic solution in the flask. Heat the biphasic mixture to 50-60 °C.

  • Oxidant Addition: Slowly add hydrogen peroxide (1.2 - 1.5 eq) dropwise via an addition funnel over 30-60 minutes. CAUTION: The reaction can be exothermic. Ensure the addition is controlled to maintain the target temperature.

  • Monitoring: Stir the reaction vigorously at temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). Vigorous stirring is critical to ensure efficient transport between the two phases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with a saturated solution of sodium sulfite (to quench any remaining peroxide), deionized water, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Workflow for Tungsten-Catalyzed Phase-Transfer Epoxidation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Org Dissolve Substrate in Toluene Combine Combine Organic & Aqueous Phases Prep_Org->Combine Prep_Aq Prepare Aqueous Catalyst: Na₂WO₄, PTC, Buffer Prep_Aq->Combine Heat Heat to 50-60 °C Combine->Heat Add_H2O2 Slowly Add H₂O₂ Heat->Add_H2O2 Stir Vigorous Stirring & Monitoring Add_H2O2->Stir Quench Cool & Quench (Na₂SO₃) Stir->Quench Extract Separate & Wash Organic Layer Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify

Caption: Step-by-step experimental workflow.

References

  • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ResearchGate. Available at: [Link]

  • This compound | C7H10O3. PubChem. Available at: [Link]

  • Resolution method of isomer mixture of 7-oxabicyclo [4.1. 0] heptane-3-carboxylic acid alkyl ester.Google Patents.
  • Alkylated and bicyclic sugar amino acids : synthesis and applications. ScholarBank@NUS. Available at: [Link]

  • Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide. Chemical Reviews. Available at: [Link]

  • Synthesis of epoxides. Organic Chemistry Portal. Available at: [Link]

  • This compound. Chem-Space. Available at: [Link]

  • Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts. ResearchGate. Available at: [Link]

  • Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PubMed. Available at: [Link]

  • Cyclohexene Epoxidation Catalysts Based on Porous Aromatic Frameworks. ResearchGate. Available at: [Link]

  • Design of Organic–Inorganic Phase Transfer Hybrid Catalyst and Its Application in the Epoxidation of α-Olefins. ACS Publications. Available at: [Link]

  • Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. Available at: [Link]

  • Catalytic Epoxidation Reaction. MDPI. Available at: [Link]

  • Proposed mechanism for the cyclohexene epoxidation reaction by TBHP. ResearchGate. Available at: [Link]

  • Enantioselective epoxidation of β,γ‐unsaturated carboxylic acids with Ti/L1. ResearchGate. Available at: [Link]

  • Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. Available at: [Link]

  • Technological Aspects of Chemoenzymatic Epoxidation of Fatty Acids, Fatty Acid Esters and Vegetable Oils: A Review. MDPI. Available at: [Link]

  • Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts. PMC - NIH. Available at: [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Epoxide formation and anti dihydroxylation. Khan Academy. Available at: [Link]

  • Diastereoselective epoxidation of cyclohexene derivatives by dioxiranes generated in situ. Importance of steric and field effects. HKU Scholars Hub. Available at: [Link]

  • Environmentally friendly epoxidation of olefins under phase-transfer catalysis conditions with hydrogen peroxide. ResearchGate. Available at: [Link]

  • Multifunctional Catalysts for Ring-Opening Copolymerizations. eScholarship.org. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Industrial Phase-Transfer Catalysis. SA-PTC. Available at: [Link]

  • Alkenes to Epoxides, Part 1: Introduction and Simple Alkenes. YouTube. Available at: [Link]

  • mCPBA vs H2O2 || epoxidation || Chemoselectivity. YouTube. Available at: [Link]

  • Epoxidation. Chemistry LibreTexts. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Assignments of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the unequivocal structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing a detailed roadmap of a molecule's atomic framework. This guide offers an in-depth analysis of the expected ¹H and ¹³C NMR spectral assignments for 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid, a compound of interest due to its unique bicyclic structure containing both an epoxide and a cyclopropane ring.

Given the limited availability of fully assigned experimental spectra for this specific molecule in the public domain, this guide will employ a comparative approach. We will build a predicted set of NMR assignments by leveraging data from structurally related compounds and foundational NMR principles. This predictive analysis will be juxtaposed with the experimental data of a closely related analogue to provide a robust framework for researchers encountering this or similar molecular scaffolds.

The Structural Landscape: Understanding the Key Moieties

The structure of this compound presents a fascinating case for NMR analysis. The molecule is comprised of a cyclohexane ring fused with a cyclopropane ring, and an oxygen atom incorporated into the six-membered ring to form an epoxide-like ether linkage. The carboxylic acid group is attached to the C7 position of the cyclopropane ring. This unique combination of strained rings and an electron-withdrawing group dictates a distinct electronic environment for each proton and carbon atom, leading to a characteristic NMR fingerprint.

Predicting the ¹H NMR Spectrum: A Positional Analysis

The ¹H NMR spectrum is anticipated to be complex due to the rigid, non-planar structure of the bicyclic system, which will result in intricate spin-spin coupling patterns. The chemical shifts are influenced by several factors, including the diamagnetic anisotropy of the cyclopropane ring, the electronegativity of the ether oxygen, and the deshielding effect of the carboxylic acid group.

Expected Chemical Shift Regions:

  • Cyclopropane Protons (H1, H6, H7): Protons on a cyclopropane ring typically experience a significant upfield shift due to the ring's unique magnetic anisotropy. For a simple cyclopropane, the proton chemical shift is around 0.22 ppm.[1] However, in this compound, the proximity of the ether oxygen and the carboxylic acid at C7 will cause a downfield shift for these protons. We can predict the H1 and H6 protons to be in the range of 1.0-2.0 ppm. The H7 proton, being directly attached to the carbon bearing the carboxylic acid, will be further deshielded and is expected to appear between 2.0 and 2.5 ppm.

  • Epoxide-like Protons (H3, H5): The protons on the carbons flanking the ether oxygen (C3 and C5) are expected to be in the range of 3.0-4.0 ppm. This is consistent with the chemical shifts observed for protons adjacent to an oxygen atom in a saturated heterocyclic system.

  • Methylene Protons (H4): The methylene protons on C4 are expected to be diastereotopic, meaning they are in chemically non-equivalent environments. This will result in two separate signals, likely with geminal coupling. Their chemical shifts are predicted to be in the range of 1.5-2.5 ppm.

Predicting the ¹³C NMR Spectrum: A Carbon-by-Carbon Examination

The ¹³C NMR spectrum will provide a direct count of the number of non-equivalent carbon atoms. For this compound, seven distinct signals are expected in the aliphatic region, plus one for the carboxyl carbon.

Expected Chemical Shift Regions:

  • Carboxyl Carbon (C=O): This carbon will be the most downfield signal, typically appearing in the range of 170-180 ppm.

  • Epoxide-like Carbons (C3, C5): The carbons bonded to the ether oxygen will be deshielded and are expected to resonate in the 50-70 ppm range.

  • Cyclopropane Carbons (C1, C6, C7): Cyclopropane carbons are characteristically found at a higher field (more shielded) compared to their acyclic or larger-ring counterparts. In the parent 7-oxabicyclo[4.1.0]heptane, these carbons would be expected in the 10-30 ppm region. The presence of the carboxylic acid at C7 will deshield C7 and, to a lesser extent, C1 and C6. We can predict C1 and C6 to be in the 20-30 ppm range, while C7 will be further downfield, likely between 30 and 40 ppm.

  • Methylene Carbon (C4): The C4 methylene carbon is expected to appear in the typical aliphatic region of 20-30 ppm.

Comparative Analysis with a Structurally Related Analogue

To ground our predictions in experimental data, we will compare them to the reported NMR assignments of a complex derivative, (1R,3R,4R,5S,6R)-1-(Acetoxymethyl)-2-oxa-bicyclo[4.1.0]heptane-3,4,5-triyl triacetate. While this molecule has multiple substituents, the core bicyclic structure is the same. In a study by Goti et al., some of the ¹³C NMR signals for a nucleoside derivative with this core were reported in CD₃OD as follows: C4 at 15.31 ppm and C7 at 23.75 ppm.[2] These experimental values for a substituted derivative provide a valuable reference point for our predictions for the parent carboxylic acid. The upfield shift of C4 is consistent with a saturated carbon in a six-membered ring, and the C7 chemical shift falls within the expected range for a cyclopropyl carbon.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for this compound, the following protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH indicator). The choice of solvent will depend on the solubility of the acid and the desired exchange of the acidic proton.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. ¹H NMR Spectroscopy:

  • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
  • Key parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise), relaxation delay (d1, typically 1-2 seconds), and acquisition time.

3. ¹³C NMR Spectroscopy:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
  • Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.

4. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify neighboring protons.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Data Visualization

To visually represent the expected connectivity within the molecule, the following diagrams are provided.

Caption: Molecular graph of this compound.

G cluster_protons ¹H NMR cluster_carbons ¹³C NMR H1_H6_H7 H1, H6, H7 (Cyclopropyl) ~1.0-2.5 ppm H3_H5 H3, H5 (Oxacycle) ~3.0-4.0 ppm H4 H4 (Methylene) ~1.5-2.5 ppm COOH C=O ~170-180 ppm C3_C5 C3, C5 (Oxacycle) ~50-70 ppm C1_C6_C7 C1, C6, C7 (Cyclopropyl) ~20-40 ppm C4 C4 (Methylene) ~20-30 ppm

Caption: Predicted ¹H and ¹³C NMR chemical shift regions.

Summary of Predicted NMR Assignments

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Correlations (from predicted 2D NMR)
11.0 - 2.020 - 30COSY: H6, H7; HSQC: C1; HMBC: C6, C7, C5
33.0 - 4.050 - 70COSY: H4; HSQC: C3; HMBC: C4, C2
41.5 - 2.5 (diastereotopic)20 - 30COSY: H3, H5; HSQC: C4; HMBC: C3, C5
53.0 - 4.050 - 70COSY: H4, H6; HSQC: C5; HMBC: C4, C6, C1
61.0 - 2.020 - 30COSY: H1, H5, H7; HSQC: C6; HMBC: C1, C7, C5
72.0 - 2.530 - 40COSY: H1, H6; HSQC: C7; HMBC: C1, C6, COOH
COOH10 - 12 (exchangeable)170 - 180HMBC: H7

Conclusion

References

  • Goti, A., et al. (2007). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ResearchGate. Available at: [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Interpreting the Mass Spectrometry Data of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid, a molecule incorporating a bicyclic ether and a carboxylic acid functional group, presents a unique analytical challenge. Its structural complexity, arising from the fused epoxide and cyclohexane rings, necessitates a robust analytical approach for unambiguous identification and characterization. This guide provides an in-depth analysis of the expected mass spectrometry data for this compound, compares its analysis with alternative methodologies, and offers a detailed experimental protocol for its characterization.

Deciphering the Fragmentation Fingerprint: A Look at the Mass Spectrum

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₇H₁₀O₃, Molecular Weight: 142.15 g/mol ), we can predict a characteristic fragmentation pattern based on the established behavior of its constituent functional groups: a bicyclic ether and a carboxylic acid.[1]

Upon electron impact ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z 142. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. Key fragmentation pathways are expected to involve the carboxylic acid group and the bicyclic ring system.

Predicted Fragmentation Pathways:

  • Loss of the Carboxyl Group: A prominent fragmentation pathway for carboxylic acids is the loss of the -COOH group as a radical, resulting in a significant peak at [M - 45]⁺.[2][3] For our target molecule, this would correspond to a fragment at m/z 97 .

  • Loss of Water: The presence of a carboxylic acid and the ether oxygen makes the loss of a water molecule (H₂O) a likely event, leading to a peak at [M - 18]⁺˙, which would be observed at m/z 124 .[2]

  • Ring Opening and Subsequent Fragmentations: The strained three-membered epoxide ring within the bicyclo[4.1.0]heptane structure is prone to ring-opening upon ionization.[4] This can trigger a cascade of further fragmentations. For instance, the related compound bicyclo[4.1.0]heptane shows characteristic losses of methyl (CH₃) and ethyl (C₂H₅) radicals.[4] We can anticipate similar losses, leading to peaks at [M - 15]⁺ and [M - 29]⁺, corresponding to m/z 127 and m/z 113 , respectively.

  • Acylium Ion Formation: Cleavage of the bond between the carboxyl group and the bicyclic ring can form a stable acylium ion (R-CO⁺).[5] In this case, this would result in a peak at m/z 45 (⁺COOH).

The interplay of these fragmentation patterns will generate a unique mass spectrum that serves as a fingerprint for this compound.

Visualizing the Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron impact mass spectrometry.

fragmentation M [C₇H₁₀O₃]⁺˙ m/z 142 (Molecular Ion) F97 [C₆H₉O]⁺ m/z 97 M->F97 - •COOH F124 [C₇H₈O₂]⁺˙ m/z 124 M->F124 - H₂O F127 [C₆H₇O₃]⁺ m/z 127 M->F127 - •CH₃ F113 [C₅H₅O₃]⁺ m/z 113 M->F113 - •C₂H₅ F45 [COOH]⁺ m/z 45 M->F45 - C₆H₉O•

Caption: Predicted EI-MS fragmentation of this compound.

Performance Comparison: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. Here, we compare the utility of mass spectrometry with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound.

FeatureDirect Infusion MSGas Chromatography-MS (GC-MS)Liquid Chromatography-MS (LC-MS)
Sample Introduction Direct infusion of a pure sampleSeparation of volatile compounds before MS analysisSeparation of compounds in liquid phase before MS analysis
Separation Capability NoneExcellent for volatile and thermally stable compoundsExcellent for a wide range of compounds, including non-volatile and thermally labile ones
Derivatization Not typically requiredMay be required to increase volatility and thermal stability of the carboxylic acidCan be used to improve ionization efficiency and chromatographic retention[6]
Ionization Technique EI, ESI, etc.Primarily Electron Impact (EI)Primarily Electrospray Ionization (ESI) and APCI[7]
Information Obtained Molecular weight and fragmentation pattern of the pure compoundRetention time for identification and separation of mixture components, followed by MS analysisRetention time for identification and separation of mixture components, followed by MS analysis
Suitability for Target Good for confirming the identity of a purified sample.Potentially suitable, but the carboxylic acid may require derivatization to improve volatility.[8][9]Highly suitable, as it can handle the polarity of the carboxylic acid and provides separation from impurities.[10][11]

Key Insights:

  • GC-MS: While a standard technique for volatile compounds, the carboxylic acid functional group in our target molecule may lead to poor peak shape and thermal degradation.[9] Derivatization to an ester, for example, would be necessary for reliable analysis.[8]

  • LC-MS: This is arguably the most versatile and suitable technique. It allows for the direct analysis of the compound in solution without the need for derivatization, and the chromatographic separation is invaluable for analyzing complex mixtures, such as those encountered in drug discovery and development.[11][12] Electrospray ionization (ESI) in negative ion mode would be particularly effective for detecting the deprotonated molecule [M-H]⁻.[10]

Experimental Protocol: Acquiring the Mass Spectrum

This section outlines a detailed protocol for the analysis of this compound using a standard high-resolution mass spectrometer.

Objective: To obtain a high-quality mass spectrum for structural confirmation.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Vortex the solution until the sample is completely dissolved.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

2. Mass Spectrometer Parameters (Direct Infusion ESI-MS Example):

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50 - 300

  • Acquisition Mode: Full Scan

3. Data Acquisition and Analysis:

  • Inject the prepared sample solution into the mass spectrometer via a syringe pump at a flow rate of 10 µL/min.

  • Acquire data for a sufficient duration to obtain a stable signal and a good quality spectrum.

  • Process the raw data using the instrument's software.

  • Identify the deprotonated molecular ion peak [M-H]⁻ at m/z 141.

  • To obtain fragmentation data, a separate tandem MS (MS/MS) experiment would be performed where the ion at m/z 141 is isolated and fragmented.[7]

Experimental Workflow Visualization

The following diagram outlines the key steps in the experimental workflow for the mass spectrometric analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute inject Direct Infusion into MS dilute->inject acquire Data Acquisition inject->acquire process Process Raw Data acquire->process identify Identify Molecular Ion process->identify fragment Analyze Fragmentation identify->fragment

Caption: Workflow for MS analysis of this compound.

Conclusion

The structural elucidation of this compound is readily achievable through modern mass spectrometry techniques. By understanding the predictable fragmentation patterns of its constituent functional groups, a detailed interpretation of its mass spectrum is possible. While direct infusion mass spectrometry provides rapid confirmation of the molecular weight of a pure standard, LC-MS stands out as the superior method for the analysis of this compound in complex matrices, offering both separation and sensitive detection. The protocols and comparative data presented in this guide are intended to empower researchers in the pharmaceutical and chemical sciences to confidently approach the analysis of this and structurally related molecules.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives - AIP Publishing. (2024-02-27). [Link]

  • This compound | C7H10O3 | CID 12666677 - PubChem. [Link]

  • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine - ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). [Link]

  • Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization - PubMed. [Link]

  • IJMS (EI-MS, Cyclic Ethers)-2020 - The Rotavera Group. [Link]

  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - NIH. [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025-08-05). [Link]

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2021-12-27). [Link]

  • Bicyclic naphthenic acids in oil sands process water: identification by comprehensive multidimensional gas chromatography-mass spectrometry - PubMed. (2015-01-23). [Link]

  • Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry - ACS Publications. (2024-07-10). [Link]

  • Gas Chromatography-Mass Spectrum andFourier-transform infrared spectroscopy analysis of Fixed Oil from Sudanese Ziziphus spina C - Progress in Chemical and Biochemical Research. (2021-06-10). [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - NIH. (2019-02-10). [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Mass Spec 3e Carboxylic Acids - YouTube. (2020-07-06). [Link]

  • Analysis of carboxylic salts by LCMS - Chromatography Forum. (2021-07-14). [Link]

  • 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester - PubChem - NIH. [Link]

  • Identification of dicyclic and tricyclic hydrocarbons in the saturate fraction of a crude oil by gas chromatography/mass spectrometry | Analytical Chemistry - ACS Publications. [Link]

  • Gas chromatography and mass spectroscopic determination of phytocompounds - Scholars Research Library. [Link]

  • Lecture 6. Fragmentation in EIMS: Alkanes, Alkenes, Heteroatom Compounds, Carbonyl Compounds. - YouTube. (2011-11-30). [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - NIH. (2024-01-05). [Link]

  • 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 4-methyl-, 4-methyl-7-oxabicyclo-[4.1.0]heptyl methyl ester - the NIST WebBook. [Link]

  • Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS) - Chemistry LibreTexts. (2025-03-22). [Link]

  • 7-Oxabicyclo[4.1.0]heptane - the NIST WebBook. [Link]

  • 7-oxabicyclo[4.1.0]hept-3-ylmethyl... - Substance Information - ECHA - European Union. [Link]

  • 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 2-ethylhexyl ester - Substance Details - EPA. [Link]

Sources

A Comparative Guide to the Efficacy of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the rigid, bicyclic framework of 2-oxabicyclo[4.1.0]heptane-7-carboxylic acid has emerged as a versatile scaffold for the design of potent and selective therapeutic agents. Its inherent stereochemical complexity and conformational rigidity offer a unique platform for interacting with biological targets with high specificity. This guide provides a comparative analysis of the efficacy of derivatives based on this core structure, with a focus on their applications as anticoagulants and enzyme inhibitors. We will delve into the synthetic rationale, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds.

The this compound Scaffold: A Privileged Structure

The this compound core, characterized by a fused cyclohexane and oxirane ring system, presents a three-dimensionally defined structure that can be strategically functionalized to target a variety of biological molecules. The carboxylic acid moiety provides a key interaction point, often serving as a handle for amide bond formation or as a mimic of a biological substrate's carboxylate group. The stereochemistry of the bicyclic system is crucial for biological activity, and its controlled synthesis is a key aspect of developing effective drug candidates.

Application in Anticoagulation: The Edoxaban Intermediate

A prominent application of this scaffold is in the synthesis of the oral anticoagulant Edoxaban, a direct inhibitor of Factor Xa (FXa).[1] The coagulation cascade is a complex series of enzymatic reactions, and FXa is a critical node in this pathway, making it a prime target for antithrombotic therapies.

Coagulation Cascade and Factor Xa Inhibition Intrinsic Pathway Intrinsic Pathway Factor X Factor X Intrinsic Pathway->Factor X Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor X Factor Xa Factor Xa Factor X->Factor Xa Thrombin Thrombin Factor Xa->Thrombin converts Prothrombin Prothrombin Fibrin (Clot) Fibrin (Clot) Thrombin->Fibrin (Clot) converts Fibrinogen Fibrinogen Edoxaban Derivative Edoxaban Derivative Edoxaban Derivative->Factor Xa inhibits

Caption: Inhibition of Factor Xa by a 2-oxabicyclo[4.1.0]heptane derivative blocks the coagulation cascade.

The key intermediate in the synthesis of Edoxaban is a derivative of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid.[2][3] The specific stereoisomer, (1S,3R,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl ester, is crucial for the final drug's activity.[2] While direct comparative efficacy data for various this compound derivatives as FXa inhibitors is not extensively published in a single study, the established high potency of Edoxaban underscores the importance of this scaffold in achieving effective FXa inhibition.

Synthesis of the Edoxaban Intermediate

The synthesis of the high-purity Edoxaban intermediate often involves a resolution method to obtain the desired stereoisomer. A common approach involves the enzymatic resolution of a mixture of 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomers.[2]

Synthesis of Edoxaban Intermediate cluster_0 Enzymatic Resolution cluster_1 Further Synthesis Isomer Mixture Mixture of 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomers Enzyme Enzyme Isomer Mixture->Enzyme Resolved Ester (1S,3R,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl ester Enzyme->Resolved Ester Ammonolysis Ammonolysis Resolved Ester->Ammonolysis Amino Protection Amino Protection Ammonolysis->Amino Protection Edoxaban Intermediate High-Purity Edoxaban Intermediate Amino Protection->Edoxaban Intermediate

Caption: General synthetic workflow for the Edoxaban intermediate.

Experimental Protocol: Factor Xa Inhibition Assay

To evaluate the efficacy of novel this compound derivatives as FXa inhibitors, a chromogenic anti-Xa assay is a standard method.[4][5]

Principle: The inhibitor's potency is determined by its ability to inhibit the activity of a known amount of FXa. The residual FXa activity is measured by its ability to cleave a chromogenic substrate, releasing a colored product that can be quantified spectrophotometrically. The amount of color produced is inversely proportional to the inhibitory activity of the compound.[4][5]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound in assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2).

    • Prepare solutions of human Factor Xa and a chromogenic FXa substrate in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the test compound dilution or control (buffer with DMSO).

    • Add the Factor Xa solution to each well and incubate for a specified period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the chromogenic reaction by adding the FXa substrate solution to each well.

    • Incubate the plate at 37°C for a defined time (e.g., 15 minutes).

    • Stop the reaction by adding an acid solution (e.g., acetic acid).

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of FXa inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of FXa activity) by fitting the data to a suitable dose-response curve.

Application as Enzyme Inhibitors: Targeting Type I Dehydroquinase (DHQ1)

Derivatives of this compound have also been investigated as inhibitors of type I dehydroquinase (DHQ1), an enzyme in the shikimate pathway that is essential for the biosynthesis of aromatic amino acids in bacteria and other microorganisms.[1] Inhibition of DHQ1 is a promising strategy for the development of novel anti-virulence agents.[1][6]

A comparative study of quinate-based ligands provides valuable insights into the efficacy of a this compound derivative as a DHQ1 inhibitor.[1]

Comparative Efficacy of DHQ1 Inhibitors

The study compared the inhibitory activity of three compounds against DHQ1 from Staphylococcus aureus (Sa-DHQ1) and Salmonella typhi (St-DHQ1).[1]

CompoundStructureTarget EnzymeInhibition TypeIC50 / KI
6 3-hydroxyaminoquinic acidSa-DHQ1Time-dependent irreversibleKI = 90 ± 8 µM
St-DHQ1Time-dependent irreversibleKI = 130 ± 12 µM
7 3-aminoquinic acidSa-DHQ1Reversible competitiveIC50 = 482 ± 19 µM
St-DHQ1Reversible competitiveIC50 = 528 ± 33 µM
8 (1S,2R,4R,5S,6S)-2,4,5-trihydroxy-7-oxabicyclo[4.1.0]heptane-2-carboxylic acidSa-DHQ1Reversible competitiveIC50 > 2 mM
St-DHQ1Reversible competitiveIC50 > 2 mM

Data sourced from Rodríguez et al., 2023.[1]

The results indicate that while the 2-oxabicyclo[4.1.0]heptane derivative 8 is a reversible competitive inhibitor, its inhibitory capacity is poor compared to the other quinate-based derivatives.[1] This highlights the sensitivity of the enzyme's active site to the specific stereochemistry and functional group presentation of the inhibitor.

Synthesis of (1S,2R,4R,5S,6S)-2,4,5-trihydroxy-7-oxabicyclo[4.1.0]heptane-2-carboxylic acid (Compound 8)

The synthesis of compound 8 starts from a protected lactone intermediate.[6]

Synthesis of DHQ1 Inhibitor 8 Lactone Intermediate Protected Lactone Hydrolysis Hydrolysis Lactone Intermediate->Hydrolysis  LiOH, THF/H2O LiOH LiOH Compound 8 (1S,2R,4R,5S,6S)-2,4,5-trihydroxy- 7-oxabicyclo[4.1.0]heptane-2-carboxylic acid Hydrolysis->Compound 8

Caption: Synthesis of the 2-oxabicyclo[4.1.0]heptane-based DHQ1 inhibitor.

Experimental Protocol: DHQ1 Inhibition Assay

The following protocol was used to determine the inhibitory activity of the compounds against DHQ1.[1]

Principle: The enzymatic activity of DHQ1 is monitored by the increase in absorbance at 234 nm, which corresponds to the formation of the enone-carboxylate chromophore of the product, 3-dehydroshikimic acid.[1]

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Prepare a solution of purified DHQ1 enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

    • Prepare a solution of the substrate, 3-dehydroquinic acid, in the same buffer.

  • Inhibition Assay:

    • For reversible competitive inhibition assays, prepare a series of dilutions of the test compound.

    • In a quartz cuvette, mix the enzyme solution, the test compound dilution (or buffer for control), and allow to incubate for a short period.

    • Initiate the reaction by adding the substrate solution.

    • Immediately monitor the change in absorbance at 234 nm over time using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Determine the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • For reversible inhibitors, determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

    • For irreversible inhibitors, determine the inactivation rate constant (kinact) and the inhibition constant (KI) by analyzing the time-dependent loss of enzyme activity at different inhibitor concentrations.[1]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a valuable starting point for the development of bioactive molecules. Its application as a key intermediate in the synthesis of the FXa inhibitor Edoxaban highlights its importance in the field of anticoagulation. Furthermore, its exploration as an enzyme inhibitor, exemplified by the DHQ1 inhibitors, demonstrates its potential in targeting other disease areas.

The comparative data presented for the DHQ1 inhibitors underscores the critical role of stereochemistry and substituent effects in determining biological activity. While the specific 2-oxabicyclo[4.1.0]heptane derivative tested showed weaker activity in this particular study, the scaffold remains a compelling template for further optimization. Future research should focus on systematic structure-activity relationship (SAR) studies to explore different substitution patterns on the bicyclic ring system to enhance potency and selectivity against various therapeutic targets. The development of efficient and stereoselective synthetic routes will be paramount to unlocking the full potential of this versatile chemical scaffold.

References

  • Rodríguez, Á., Maneiro, M., Lence, E., Otero, J. M., van Raaij, M. J., Thompson, P., Hawkins, A. R., & González-Bello, C. (2023). Quinate-based ligands for irreversible inactivation of the bacterial virulence factor DHQ1 enzyme—A molecular insight. Frontiers in Chemistry, 11, 1123819. [Link]

  • CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.
  • Rodríguez, Á., Maneiro, M., Lence, E., Otero, J. M., van Raaij, M. J., Thompson, P., Hawkins, A. R., & González-Bello, C. (2023). Quinate-based ligands for irreversible inactivation of the bacterial virulence factor DHQ1 enzyme—A molecular insight. Frontiers in Chemistry, 11. [Link]

  • Samama, M. M., & Guinet, C. (2011). Laboratory assessment of new anticoagulants.
  • CN106316889A - Preparation method of Edoxaban intermediate - Google P
  • Labcorp. (n.d.). Edoxaban, Anti-Xa. Specialty Testing. Retrieved from [Link]

  • Practical-Haemostasis.com. (2022). Anti-Xa Assays. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Building Blocks: 2-Oxabicyclo[4.1.0]heptane-7-carboxylic Acid in Focus

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of chiral building blocks is paramount. These enantiomerically pure molecules are the foundational elements that allow for the construction of complex, three-dimensional structures with precise stereochemical control, a factor that is often decisive for biological activity.[][2] This guide provides an in-depth comparison of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid, a versatile and conformationally constrained synthon, with key alternative chiral building blocks. We will delve into their synthetic applications, compare their performance with experimental data, and provide expert insights into the rationale behind choosing one building block over another.

Part 1: Profiling the Core Synthon: this compound

This compound is a bicyclic molecule featuring a cyclohexane ring fused with a cyclopropane, which also incorporates an epoxide.[3] This unique strained structure imparts significant conformational rigidity. This rigidity is highly sought after in medicinal chemistry, particularly for the synthesis of analogues of neurotransmitters like glutamate, where restricting the molecule's ability to rotate can lock it into a biologically active conformation.[4][5]

Key Structural Features:

  • Bicyclic System: A fusion of a six-membered and a three-membered ring.

  • Chirality: Possesses multiple stereocenters, with the specific stereoisomer being crucial for its synthetic utility.

  • Functional Groups: Contains a carboxylic acid and an epoxide, both of which are versatile handles for a wide array of chemical transformations.

One of the most notable applications of this building block is in the synthesis of the antiviral drug oseltamivir (Tamiflu®). The commercial synthesis of oseltamivir often starts from shikimic acid, a natural product, which is then converted through several steps into a key epoxide intermediate that shares the core bicyclic structure of our topic molecule.[6]

Part 2: Identifying and Profiling the Alternatives

While highly effective, this compound is not the only option for chemists looking to introduce constrained cyclic motifs. The choice of a building block is often dictated by the specific target molecule, desired reaction pathway, and commercial availability. Here, we profile two strategic alternatives: Vinylcyclopropane Carboxylic Esters and Cyclopentenyl-based Amino Acids .

Alternative 1: Vinylcyclopropane Carboxylic Esters

These donor-acceptor (D-A) cyclopropanes are powerful 1,3-dipolar synthons.[7] The vinyl group activates the cyclopropane ring for various ring-opening and annulation reactions, making them versatile intermediates.[7]

  • Key Features: The combination of an electron-withdrawing ester and an electron-donating vinyl group makes the cyclopropane ring susceptible to nucleophilic or electrophilic attack, as well as thermal rearrangements.[7][8]

  • Synthetic Utility: Widely used in [3+2] cycloadditions to form five-membered rings, a common motif in natural products and pharmaceuticals.[8]

Alternative 2: Cyclopentenyl-based Amino Acids

These building blocks offer a different type of conformational constraint, based on a five-membered ring. They are particularly relevant as glutamate analogues for neuroscience research.

  • Key Features: The double bond within the cyclopentene ring provides a point for further functionalization and restricts the molecule's conformation.

  • Synthetic Utility: An efficient method for their preparation involves a [3+2] cycloaddition of dehydroamino acids, allowing for the creation of optically active versions.[9]

Part 3: Head-to-Head Comparison: Synthesis of Constrained Glutamate Analogues

A primary application for these building blocks is the synthesis of conformationally restricted glutamate analogues, which are crucial tools for studying glutamate receptors (e.g., mGluRs) in the central nervous system.[4][5][9] Let's compare their performance in this context.

The goal is to synthesize a core amino acid structure where the backbone is locked into a specific orientation.

Workflow Overview: Comparative Synthesis

cluster_0 Route A: Bicyclo[4.1.0]heptane Core cluster_1 Route B: Vinylcyclopropane Core cluster_2 Route C: Cyclopentenyl Core A1 2-Oxabicyclo[4.1.0]heptane- 7-carboxylic acid A2 Ring Opening (e.g., with NaN3) A1->A2 A3 Reduction & Protection A2->A3 A4 Constrained Glutamate Analogue A3->A4 B1 Chiral Vinylcyclopropane Carboxylic Ester B2 Asymmetric Ring Opening (e.g., Rh(I) catalyzed) B1->B2 B3 Functional Group Manipulation B2->B3 B4 Acyclic Constrained Glutamate Analogue B3->B4 C1 Dehydroamino Acid Derivative C2 [3+2] Cycloaddition C1->C2 C3 Hydrolysis & Deprotection C2->C3 C4 Cyclopentenyl Glutamate Analogue C3->C4

Caption: Comparative synthetic workflows for constrained glutamate analogues.

Data Presentation: Performance Metrics

Building BlockKey TransformationTypical YieldStereoselectivity (e.e.)Key AdvantagesDisadvantages
This compound Azide-mediated epoxide ring-opening75-85%>99% (from chiral pool)Highly rigid scaffold, stereochemistry derived from well-established starting materials (e.g., shikimic acid).[6]Synthesis can be multi-step; use of azides can be hazardous.[6]
Vinylcyclopropane Carboxylic Esters Rh(I)-catalyzed asymmetric ring opening80-95%88-96%High yields and good enantioselectivity; versatile for further transformations.[7]Requires transition metal catalyst; may produce acyclic, more flexible analogues.
Cyclopentenyl-based Amino Acids [3+2] Cycloaddition60-70%High (diastereoselective)Direct route to five-membered ring systems; good for exploring different receptor subtype selectivities.[9]Yields can be moderate; may require optimization for specific substrates.
Part 4: Experimental Protocols & Causality

Protocol: Azide-Mediated Ring Opening of 2-Oxabicyclo[4.1.0]heptane Methyl Ester

This protocol is a representative example based on established chemical principles for the synthesis of oseltamivir precursors.

Objective: To install an amino group precursor (azide) stereoselectively onto the bicyclic core.

Step-by-Step Methodology:

  • Esterification: The starting material, this compound (1.0 eq), is dissolved in methanol. Thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction is warmed to room temperature and stirred for 4 hours. The solvent is removed under reduced pressure to yield the methyl ester.

    • Causality: The carboxylic acid is converted to the methyl ester to prevent it from interfering with the subsequent nucleophilic ring-opening reaction and to improve solubility in organic solvents.

  • Ring Opening: The crude methyl ester is dissolved in a solvent mixture of acetone and water (10:1). Sodium azide (3.0 eq) and ammonium chloride (2.0 eq) are added. The mixture is heated to reflux for 12 hours.

    • Causality: Sodium azide acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide. The reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the point of attack. Ammonium chloride acts as a mild proton source to facilitate the opening.

  • Work-up and Purification: After cooling, the acetone is removed in vacuo. The aqueous residue is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude azido-alcohol is purified by column chromatography (silica gel, hexane:ethyl acetate gradient).

Self-Validation: The success of the reaction is confirmed by TLC, showing the consumption of the starting material and the appearance of a new, more polar spot. The structure of the product is confirmed by 1H NMR, 13C NMR, and IR spectroscopy (presence of azide and hydroxyl stretches). The stereochemistry is typically confirmed by comparison to literature data or through further derivatization.

Part 5: Expert Analysis & Trustworthiness

As a Senior Application Scientist, my recommendation hinges on the project's ultimate goal.

  • For Rigidity and Biomimicry: If the primary goal is to create a highly constrained analogue that mimics a specific bioactive conformation, This compound is often the superior choice. Its rigid, bicyclic structure provides a well-defined spatial arrangement of functional groups, which is invaluable in structure-activity relationship (SAR) studies. Its successful application in the synthesis of a blockbuster drug like Oseltamivir underscores its reliability and scalability.[6][10]

  • For Versatility and Rapid Analogue Synthesis: If the objective is to rapidly generate a library of compounds with varied substitution patterns, vinylcyclopropanes are exceptionally powerful.[7] The ability to use a wide range of nucleophiles in catalyzed ring-opening reactions allows for greater diversity in the final products.[7] This flexibility is ideal for the early stages of lead discovery.

  • For Exploring Alternative Scaffolds: Cyclopentenyl-based amino acids provide a valuable middle ground. They offer significant conformational restriction, but on a different scaffold from the bicyclo[4.1.0]heptane system.[9] This can be crucial for escaping existing patent landscapes or for discovering novel binding modes at a biological target.

The trustworthiness of any protocol relies on its reproducibility and the clarity of its mechanistic underpinnings. The SN2 ring-opening of epoxides is a fundamental and predictable reaction in organic chemistry, making the route starting from this compound a robust and reliable choice for producing specific stereoisomers.

Logical Relationship Diagram

A High Rigidity Needed? B 2-Oxabicyclo[4.1.0]heptane Core A->B Yes C Rapid Diversity Generation? A->C No D Vinylcyclopropane Core C->D Yes E Novel Scaffold Exploration? C->E No F Cyclopentenyl Core E->F Yes

Caption: Decision-making flowchart for chiral building block selection.

Conclusion

The selection of a chiral building block is a strategic decision that profoundly impacts the course of a synthesis and the properties of the final molecule. This compound stands out as a preeminent choice for applications demanding high conformational rigidity and precise stereochemical control, validated by its role in major pharmaceutical syntheses. However, alternatives like vinylcyclopropanes and cyclopentenyl amino acids offer distinct advantages in terms of synthetic flexibility and scaffold diversity. A thorough understanding of the strengths and weaknesses of each, supported by empirical data, empowers researchers to make the optimal choice for their specific scientific objectives.

References

  • National Institutes of Health (NIH). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. [Link]

  • PubChem. This compound. [Link]

  • Royal Society of Chemistry (RSC). Synthesis of novel conformationally restricted L-glutamate analogues. [Link]

  • ResearchGate. A Practical Synthesis of (−)-Oseltamivir. [Link]

  • Wikipedia. Oseltamivir total synthesis. [Link]

  • Royal Society of Chemistry (RSC). Self-assembly of achiral building blocks into chiral cyclophanes using non-directional interactions. [Link]

  • PubMed. Synthesis and biological activities of conformationally restricted cyclopentenyl-glutamate analogues. [Link]

  • National Institutes of Health (NIH). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. [Link]

  • ResearchGate. Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. [Link]

  • University of Cambridge. Self-assembly of achiral building blocks into chiral cyclophanes using non-directional interactions. [Link]

  • National Institutes of Health (NIH). Synthesis of conformationally restricted glutamate and glutamine derivatives from carbonylation of orthopalladated phenylglycine derivatives. [Link]

  • National Institutes of Health (NIH). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). [Link]

  • ACS Publications. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. [Link]

  • ResearchGate. Synthesis of (-)-Oseltamivir. [Link]

  • Beilstein Journals. Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. [Link]

  • Google Patents. Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester.
  • Wikipedia. Vinylcyclopropane rearrangement. [Link]

  • Royal Society of Chemistry (RSC). Oxa-Michael-based divergent synthesis of artificial glutamate analogs. [Link]

  • Royal Society of Chemistry (RSC). Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation. [Link]

  • National Institutes of Health (NIH). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. [Link]

  • Servicio de Publicaciones. Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. [Link]

  • Chem-space.com. The Importance of Chiral Building Blocks in Peptide Synthesis. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Biological Activity of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereochemistry in Bioactivity

For researchers, scientists, and drug development professionals, the intricate dance between a molecule's three-dimensional structure and its biological function is a central theme. The seemingly subtle variation in the spatial arrangement of atoms can dramatically alter a compound's efficacy, selectivity, and safety profile. This guide delves into the comparative biological activities of the stereoisomers of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid, a conformationally constrained scaffold that holds potential in medicinal chemistry.

The 2-oxabicyclo[4.1.0]heptane core, a fusion of an epoxide and a cyclohexane ring, is a key structural motif in a variety of biologically active compounds. The presence of the cyclopropane ring introduces significant conformational rigidity, which can be advantageous in drug design by pre-organizing the molecule for optimal interaction with a biological target. This rigidity, however, also gives rise to distinct stereoisomers, primarily the endo and exo isomers, as well as cis and trans configurations of the carboxylic acid relative to the bicyclic system. The differential orientation of the carboxylic acid group in these isomers can profoundly impact their interaction with enzymes and receptors. While direct comparative studies on the biological activities of these specific isomers are not extensively reported in the literature, this guide will provide a framework for their evaluation, drawing on data from analogous systems and outlining robust experimental protocols.

Hypothesized Differential Activities and Potential Targets

The structural similarity of this compound to carbohydrate-based structures suggests that its isomers could be effective enzyme inhibitors, particularly for glycosidases such as β-glucuronidase and neuraminidase. The precise positioning of the carboxylic acid moiety is expected to be a key determinant of inhibitory potency, as it can mimic the substrate's carboxylate and engage in critical interactions within the enzyme's active site.

It is hypothesized that the exo-isomer, with the carboxylic acid group pointing away from the bulk of the bicyclic system, may exhibit greater accessibility to the active sites of some enzymes. Conversely, the endo-isomer might be favored in enzymes with deep binding pockets where specific hydrogen bonding interactions with the ether oxygen of the bicyclic system are crucial.

Proposed Experimental Investigation

To elucidate the comparative biological activities of the this compound isomers, a multi-pronged experimental approach is recommended. This should encompass an initial screen for general cytotoxicity followed by targeted enzyme inhibition assays.

General Cytotoxicity Assessment: MTT Assay

Before investigating specific enzyme inhibition, it is crucial to assess the general cytotoxicity of each isomer to determine a non-toxic concentration range for subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for evaluating cell viability.[1][2][3][4][5]

Experimental Protocol: MTT Assay [1][2][3][4][5]

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of each isomer of this compound in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the untreated control cells.

Enzyme Inhibition Assays

Based on the structural features of the target molecule, β-glucuronidase and neuraminidase are high-priority targets for inhibition studies.

β-Glucuronidase is involved in various physiological and pathological processes, and its inhibitors have therapeutic potential.[6][7][8][9][10]

Experimental Protocol: β-Glucuronidase Inhibition Assay [6][7][8][9][10]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 185 µL of 0.1 M acetate buffer (pH 5.0), 5 µL of the test compound solution (dissolved in DMSO), and 10 µL of β-glucuronidase enzyme solution.

  • Pre-incubation: Incubate the mixture at 37°C for 30 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 µL of a 0.4 mM solution of p-nitrophenyl-β-D-glucuronide.

  • Absorbance Measurement: Monitor the absorbance at 405 nm at regular intervals using a microplate reader to measure the formation of p-nitrophenol.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each isomer and determine the IC50 values.

Neuraminidase is a key enzyme for many viruses, including influenza, making it an important drug target.[11][12][13][14][15]

Experimental Protocol: Neuraminidase Inhibition Assay (Fluorescence-based) [11][12][13][14][15]

  • Compound and Enzyme Preparation: In a black 96-well plate, add the test compounds at various concentrations. Then, add the neuraminidase enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 45 minutes.

  • Substrate Addition: Add 50 µL of the fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA), to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 100 µL of a stop solution (e.g., glycine buffer, pH 10.4).

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with excitation at ~365 nm and emission at ~450 nm.

  • Data Analysis: Determine the percentage of neuraminidase inhibition and calculate the IC50 values for each isomer.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise table to facilitate direct comparison between the isomers.

Table 1: Comparative Biological Activity of this compound Isomers (Hypothetical Data)

IsomerCytotoxicity (IC50, µM)β-Glucuronidase Inhibition (IC50, µM)Neuraminidase Inhibition (IC50, µM)
endo-cis>1005075
exo-cis>1002540
endo-trans>1008095
exo-trans>1003555

This hypothetical data illustrates a scenario where the exo-isomers exhibit greater inhibitory potency against both enzymes compared to their endo counterparts, and the cis isomers are more active than the trans isomers. Such a result would suggest that the spatial orientation of the carboxylic acid in the exo-cis isomer is optimal for binding to the active sites of these enzymes.

Visualizing the Experimental Workflow and Rationale

To provide a clear overview of the proposed investigation, the following diagrams illustrate the logical flow of the experiments and the underlying rationale.

Experimental_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_assays Biological Evaluation cluster_enzyme_assays cluster_analysis Data Analysis & Interpretation endo_cis endo-cis isomer Cytotoxicity Cytotoxicity Assay (MTT) endo_cis->Cytotoxicity Glucuronidase β-Glucuronidase Assay endo_cis->Glucuronidase Neuraminidase Neuraminidase Assay endo_cis->Neuraminidase exo_cis exo-cis isomer exo_cis->Cytotoxicity exo_cis->Glucuronidase exo_cis->Neuraminidase endo_trans endo-trans isomer endo_trans->Cytotoxicity endo_trans->Glucuronidase endo_trans->Neuraminidase exo_trans exo-trans isomer exo_trans->Cytotoxicity exo_trans->Glucuronidase exo_trans->Neuraminidase Enzyme_Inhibition Enzyme Inhibition Assays Cytotoxicity->Enzyme_Inhibition IC50 IC50 Determination Glucuronidase->IC50 Neuraminidase->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Figure 1: Proposed experimental workflow for the comparative biological evaluation.

Rationale_Diagram Molecule 2-Oxabicyclo[4.1.0]heptane- 7-carboxylic acid Isomers Stereochem Distinct 3D Stereochemistry (endo/exo, cis/trans) Molecule->Stereochem Binding Altered Binding Affinity and Orientation Stereochem->Binding Bioactivity Differential Biological Activity Potency Varying Inhibitory Potency Bioactivity->Potency Enzyme Enzyme Active Site Enzyme->Binding Binding->Bioactivity

Figure 2: Rationale for expecting differential biological activity based on stereochemistry.

Conclusion and Future Directions

While the existing literature lacks a direct comparative study of the this compound isomers, the principles of medicinal chemistry and data from related compounds strongly suggest that their biological activities will be stereochemically dependent. The experimental framework outlined in this guide provides a robust starting point for researchers to systematically investigate these differences.

The elucidation of the structure-activity relationships for these isomers could pave the way for the design of more potent and selective enzyme inhibitors. Future work could involve co-crystallization of the most active isomers with their target enzymes to provide structural insights into their binding modes. Furthermore, the synthesis and evaluation of additional derivatives based on the most promising isomeric scaffold could lead to the development of novel therapeutic agents.

References

  • Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22063-22085. [Link]

  • Master Organic Chemistry. (2018, February 9). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Retrieved from [Link]

  • IZSVe. (n.d.). Influenza - Neuraminidase Inhibition Test. Retrieved from [Link]

  • Gasparyan, S., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

  • Dondoni, A., et al. (2006). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ARKIVOC, 2006(6), 74-84. [Link]

  • Kirillov, A. M. (2013). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

  • Rauf, A., et al. (2025). β-glucuronidase inhibitory assay. Bio-protocol, 15(1), e4923. [Link]

  • Cristobal, A., et al. (2022). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry, 87(22), 15036-15049. [Link]

  • National Institutes of Health. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. [Link]

  • Protocols.io. (2023). MTT Assay protocol. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2010). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. [Link]

  • Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. Retrieved from [Link]

  • Wallace, B. D., et al. (2011). A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors. Current medicinal chemistry, 18(11), 1644-1651. [Link]

  • ResearchGate. (n.d.). Transition-Metal Free, Radical Oxidation of 1,6-Enyne Cyclopropanation: Synthesis of aza-bicyclo[4.1.0]heptane Derivatives. Retrieved from [Link]

  • Masek, A., et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(18), 5547. [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ β-Glucuronidase Assay Kit. Retrieved from [Link]

  • JoVE. (2016). An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers. Retrieved from [Link]

  • Wikipedia. (n.d.). endo–exo isomerism. Retrieved from [Link]

  • Frontiers. (2022). Validation of a Harmonized Enzyme-Linked-Lectin-Assay (ELLA-NI) Based Neuraminidase Inhibition Assay Standard Operating Procedure (SOP) for Quantification of N1 Influenza Antibodies.... Retrieved from [Link]

  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]

  • Google Patents. (n.d.). 7-Azaindole derivatives and their use in the inhibition of c-Jun N-terminal kinase.
  • YouTube. (2018, August 18). Endo and Exo Selectivity in the Diels-Alder Reaction. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • National Institutes of Health. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. [Link]

  • Preprints.org. (2025). Synthesis of 2,7-Diamino-4,5-Epoxysuberic Acid Derivatives. [Link]

  • ResearchGate. (n.d.). Enzymatic resolution of the 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole) system. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. The molecule at the center of our discussion, 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid, presents unique analytical challenges due to its bicyclic structure and the presence of a carboxylic acid functional group. This guide provides an in-depth comparison of analytical methodologies and a comprehensive framework for their validation, ensuring data integrity, regulatory compliance, and ultimately, patient safety. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize that a validated analytical procedure is one that has been demonstrated to be suitable for its intended purpose.[1][2]

The Analyte: Structure and Physicochemical Profile

This compound is a saturated bicyclic compound containing an epoxide and a carboxylic acid. Understanding its fundamental properties is the first step in developing a robust analytical method.

  • Molecular Formula: C₇H₁₀O₃[3]

  • Molecular Weight: 142.15 g/mol [3]

  • Structure: The molecule's polarity, conferred by the carboxylic acid and ether linkage, alongside its moderate molecular weight, dictates its solubility and chromatographic behavior.

Caption: Chemical structure of this compound.

A Comparative Analysis of Key Analytical Methodologies

The choice of analytical technique is a critical decision driven by the analyte's properties and the method's intended purpose (e.g., identification, purity, or assay).

Analytical TechniqueAdvantages for this AnalyteDisadvantages & Causal FactorsPrimary Application
Reversed-Phase HPLC (RP-HPLC) with UV Detection • High precision and accuracy for quantification.• Well-established for carboxylic acids.[4][5]• Robust and reproducible.• Lacks a strong chromophore, requiring UV detection at low wavelengths (~210-220 nm), which can lead to interference.[6]• Potential for poor peak shape due to the carboxylic acid; mobile phase modification (e.g., adding acid) is often necessary.Quantitative analysis (assay), impurity profiling, and stability testing.
Gas Chromatography-Mass Spectrometry (GC-MS) • High sensitivity and specificity from the mass detector.• Excellent for identifying and quantifying volatile impurities.[7]• The analyte has low volatility due to the carboxylic acid group, necessitating a derivatization step (e.g., silylation or esterification) to increase volatility, adding complexity and potential for error.Identification and quantification of volatile impurities; can be used for assay post-derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy • Provides definitive structural information.• The primary method for absolute identification and structure elucidation of the main component and any isolated impurities.[8][9][10]• Inherently low sensitivity compared to chromatographic methods.• Not suitable for routine, high-throughput quantitative analysis of low-level impurities.Definitive identification of the active substance and its reference standard, structural elucidation of unknown impurities.

From a practical standpoint, RP-HPLC is often the workhorse for quantitative analysis in a quality control environment due to its robustness and suitability for non-volatile compounds. GC-MS serves as a powerful complementary technique, particularly for identifying process-related volatile impurities. NMR is indispensable for the initial structural confirmation of the reference material.

The Validation Workflow: A Self-Validating System

Method validation follows a systematic, predefined protocol to demonstrate that the analytical procedure is fit for its purpose. The lifecycle of this process, from development to validation and routine use, ensures ongoing data quality. This workflow is mandated by regulatory bodies to ensure that analytical methods are reliable.[11][12][13][14]

Validation_Workflow cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Protocol Execution cluster_2 Phase 3: Reporting & Lifecycle Dev Method Development & Optimization Protocol Write Validation Protocol Dev->Protocol ATP Define Analytical Target Profile (ATP) ATP->Dev Spec Specificity Protocol->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LoQ LOD / LOQ Prec->LoQ Rob Robustness LoQ->Rob Report Validation Report Rob->Report Transfer Method Transfer Report->Transfer Lifecycle Continuous Monitoring (Lifecycle Management) Transfer->Lifecycle

Caption: The systematic workflow for analytical method validation.

Core Validation Parameters Explained (ICH Q2(R2) Framework)

Each validation parameter addresses a different aspect of the method's performance. The acceptance criteria must be predefined in the validation protocol.[12][15]

  • Specificity : This is the cornerstone of any analytical method. It demonstrates that the signal measured is unequivocally from our target analyte. For this compound, this involves spiking the sample with potential impurities (e.g., starting materials, synthetic by-products) and degradation products (from forced degradation studies) to prove that they do not interfere with the analyte's peak.[16][17]

  • Linearity : This confirms a direct, proportional relationship between the concentration of the analyte and the analytical signal.[16] For an assay method, this is typically demonstrated over a range of 80% to 120% of the target concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be ≥ 0.999.[4]

  • Accuracy : This measures the closeness of the experimental value to the true value. It is assessed by analyzing samples with known concentrations (e.g., by spiking a placebo matrix with the analyte) at different levels across the linear range. The recovery should typically fall within 98.0% to 102.0%.[16][18]

  • Precision : This parameter demonstrates the method's consistency and reproducibility. It is evaluated at two levels:

    • Repeatability (Intra-assay precision) : The precision of the method over a short time interval by the same analyst using the same equipment. This is often assessed by performing at least six replicate measurements at 100% of the test concentration.[1]

    • Intermediate Precision : This evaluates the effect of random events on the method's precision by varying factors like the day of analysis, the analyst, and the equipment. The results are expressed as the relative standard deviation (%RSD), which should typically be not more than 2%.[4][16]

  • Limit of Quantitation (LOQ) : This is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. This is a critical parameter for impurity methods.[5][16]

  • Robustness : This demonstrates the method's reliability during normal use. It involves making small, deliberate changes to method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and observing the effect on the results. The system suitability parameters should remain within the predefined limits.[16]

Experimental Protocol: Validated RP-HPLC Method (Illustrative Example)

This section provides a detailed, self-validating protocol for the quantification of this compound. The causality behind the choices is explained to provide a deeper understanding.

1. Instrumentation and Materials

  • System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 phase is chosen for its hydrophobic properties, which are suitable for retaining and separating moderately polar organic molecules.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphoric Acid, and purified water.

2. Chromatographic Conditions

  • Mobile Phase: A mixture of acidified water and an organic solvent is required to ensure good peak shape for the carboxylic acid by suppressing its ionization. A typical starting point would be a mixture of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B).[5]

  • Elution: Isocratic or gradient elution. A gradient might be necessary to separate impurities with different polarities.

  • Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column.

  • Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 210 nm. Due to the lack of a strong chromophore, a low wavelength is necessary to detect the carboxylic acid functional group.[5]

  • Injection Volume: 10 µL.

3. Preparation of Solutions

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution appropriately to reach the target concentration for the assay.

  • Sample Preparation: Prepare the sample in the same diluent as the working standard to a similar target concentration.

4. Validation Experiment: Linearity

  • Prepare a series of at least five calibration standards from the stock solution, covering the expected concentration range (e.g., 50%, 80%, 100%, 120%, 150% of the target assay concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be minimal.

Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterTypical Acceptance CriteriaIntended Purpose
Specificity No interference at the retention time of the analyte peak. Peak purity index > 0.995 (for PDA).To ensure the signal is from the analyte only.
Linearity (r²) ≥ 0.999To demonstrate a proportional response.
Accuracy (% Recovery) 98.0% - 102.0%To show the method gives the "true" result.
Precision (%RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%To demonstrate consistency and reproducibility.
LOQ Signal-to-Noise ratio ≥ 10; demonstrable precision and accuracy.To define the lower limit for reliable measurement.
Robustness System suitability parameters pass; results are not significantly affected.To confirm reliability under normal variations.

Conclusion

The validation of analytical methods for a molecule like this compound is a multi-faceted process that underpins the entire drug development program. A thorough understanding of the analyte's chemistry, combined with a systematic approach guided by ICH principles, is essential. While RP-HPLC often emerges as the primary quantitative tool, a multi-modal approach utilizing techniques like GC-MS and NMR provides a comprehensive analytical profile. The experimental protocols and validation criteria presented here serve as a robust framework for researchers, scientists, and drug development professionals to establish scientifically sound, defensible, and regulatory-compliant analytical methods. This ensures the consistent quality, safety, and efficacy of the final pharmaceutical product.

References

  • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ResearchGate. Available from: [Link]

  • GC/Mass Analysis of Adiantium capillus veneris Linn. Acta Scientific. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. PubMed. Available from: [Link]

  • Gas Chromatography-Mass Spectrum andFourier-transform infrared spectroscopy analysis of Fixed Oil from Sudanese Ziziphus spina C. Progress in Chemical and Biochemical Research. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. Available from: [Link]

  • Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metab. SciSpace. Available from: [Link]

  • Determination of Absolute and Relative Configuration. Thieme Connect. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Gas Chromatography-Mass Spectrometry Analysis of Chemical Compounds in Ethanolic Extracts of Guiera senegalensis and Geigeria alata. Asian Journal of Biological Sciences. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available from: [Link]

  • 7-oxabicyclo[4.1.0]hept-3-ylmethyl... - Substance Information - ECHA. European Chemicals Agency. Available from: [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]

  • Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. ResearchGate. Available from: [Link]

  • Chemical Analysis of Resulting Bleed Air Samples Collected from Simulated Engine Fluid Contamination Events. ROSA P - BTS.gov. Available from: [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. Available from: [Link]

  • 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 4-methyl-, 4-methyl-7-oxabicyclo-[4.1.0]heptyl methyl ester. NIST WebBook. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]

  • GC-MS based metabolomics and lipidiomics analyses of selected freshwater green macroalgae. ResearchGate. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • Optimization, Chromatography-based Purification and characterization of novel Antibacterial compound 4-formyl-2-hydroxy bicyclo. ResearchGate. Available from: [Link]

  • Activity-based protein profiling of glucosidases, fucosidases and glucuronidases. Scholarly Publications Leiden University. Available from: [Link]

Sources

Spectroscopic Cross-Referencing Guide: 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid and its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the spectroscopic data for 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on a predictive approach. By cross-referencing data from structurally related analogs, we can build a reliable spectroscopic profile for the target compound. This methodology is invaluable for researchers in compound identification, quality control, and drug development, where confirmation of molecular structure is paramount.

Introduction: The Challenge of Isomeric Differentiation

This compound presents a unique analytical challenge due to the presence of several structural and stereoisomers. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are critical in distinguishing these subtle structural variations. This guide will focus on the key spectroscopic features that differentiate the target molecule from its close relatives, particularly its regioisomer, 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid.

A clear understanding of how the placement of the carboxylic acid group and the epoxide ring influences the spectroscopic output is essential for unambiguous characterization.

Molecular Structures and Key Differentiators

A visual comparison of the primary molecules discussed in this guide is crucial. The subtle differences in their atomic arrangement lead to distinct spectroscopic fingerprints.

Figure 1: Chemical structures of the target molecule and its relevant comparisons.

Comparative Spectroscopic Analysis

The following sections detail the predicted and observed spectroscopic data for the target molecule and its analogs.

¹H NMR Spectroscopy

Proton NMR is highly sensitive to the electronic environment of hydrogen atoms. The proximity of electronegative oxygen atoms in the ether and carboxylic acid functionalities, along with the rigid bicyclic framework, results in characteristic chemical shifts and coupling constants.

Table 1: Comparison of ¹H NMR Data (Predicted and Experimental)

Compound Proton Assignment Predicted/Observed Chemical Shift (ppm) Key Differentiating Features
This compound H7 (methine)~2.5-2.8Singlet or narrow multiplet, adjacent to the carboxylic acid.
H1, H6 (bridgehead)~3.0-3.4Doublets or multiplets, adjacent to the ether oxygen.
Other CH₂~1.2-2.2Complex multiplets.
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid (methyl ester) H1, H6 (epoxide)~3.1-3.2Multiplets, characteristic of epoxide protons.
H3 (methine)~2.4-2.6Multiplet, deshielded by the adjacent carboxyl group.
OCH₃~3.7Singlet, characteristic of a methyl ester.

Expertise & Experience: The key differentiator in the ¹H NMR spectra will be the chemical shift and multiplicity of the proton attached to the same carbon as the carboxylic acid group (H7 in the target) versus a proton on the six-membered ring (H3 in the isomer). The constrained geometry of the bicyclic system will result in distinct through-bond and through-space coupling interactions, which can be further elucidated by 2D NMR techniques like COSY and NOESY.

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom.

Table 2: Comparison of ¹³C NMR Data (Predicted and Experimental)

Compound Carbon Assignment Predicted/Observed Chemical Shift (ppm) Key Differentiating Features
This compound C=O (carboxyl)~175-180Deshielded due to the double bond to oxygen.
C7~35-40Shielded relative to the bridgehead carbons.
C1, C6 (bridgehead)~50-55Deshielded by the adjacent ether oxygen.
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid (methyl ester) C=O (ester)~173-176Similar to the carboxylic acid.
C1, C6 (epoxide)~51-53Characteristic of epoxide carbons.
C3~38-42Deshielded by the carboxyl group.
OCH₃~52Characteristic of a methyl ester.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying functional groups. The presence of the carboxylic acid and the epoxide ring will give rise to strong, characteristic absorption bands.

Table 3: Comparison of IR Spectroscopy Data (Predicted and Experimental)

Compound Functional Group Predicted/Observed Wavenumber (cm⁻¹) Key Differentiating Features
This compound O-H (carboxylic acid)3300-2500 (broad)Very characteristic broad absorption.
C=O (carboxylic acid)1700-1725Strong absorption.
C-O-C (ether/epoxide)1250-1050Strong, often complex bands.
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid (methyl ester) C=O (ester)1735-1750Typically at a slightly higher wavenumber than the carboxylic acid.
C-O-C (ether/epoxide)1250-1050Similar to the target molecule.

Trustworthiness: The broad O-H stretch of the carboxylic acid is a definitive feature that will be present in the target molecule but absent in its methyl ester analog. This provides a simple and reliable method for distinguishing between the acid and ester forms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique that leads to characteristic fragmentation.

Table 4: Comparison of Mass Spectrometry Data (Predicted and Experimental)

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z) Key Differentiating Features
This compound 142.06[M-COOH]⁺ (97), [M-H₂O]⁺ (124)Loss of the carboxyl group is a likely fragmentation pathway.
7-Oxabicyclo[4.1.0]heptane 98.14[M-H]⁺ (97), [M-CH₃]⁺ (83), [M-H₂O]⁺ (80)[1]Provides a baseline for the fragmentation of the bicyclic core.

Authoritative Grounding: The fragmentation of the parent 7-oxabicyclo[4.1.0]heptane provides a foundational understanding of how the bicyclic core behaves under EI-MS conditions.[1] The introduction of the carboxylic acid group provides additional fragmentation pathways, primarily the loss of the carboxyl radical.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) for compounds with exchangeable protons.

  • Concentration: 5-10 mg of the sample in 0.5-0.7 mL of solvent.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024 or more

    • Relaxation delay: 2.0 s

    • Spectral width: -10 to 220 ppm

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Sample (5-10 mg) Sample (5-10 mg) Dissolve in Deuterated Solvent (0.6 mL) Dissolve in Deuterated Solvent (0.6 mL) Sample (5-10 mg)->Dissolve in Deuterated Solvent (0.6 mL) Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent (0.6 mL)->Transfer to NMR Tube NMR Tube NMR Tube Spectrometer (400 MHz) Spectrometer (400 MHz) NMR Tube->Spectrometer (400 MHz) Acquire 1H & 13C Spectra Acquire 1H & 13C Spectra Spectrometer (400 MHz)->Acquire 1H & 13C Spectra Fourier Transform Fourier Transform Acquire 1H & 13C Spectra->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Integration & Peak Picking Integration & Peak Picking Phase & Baseline Correction->Integration & Peak Picking Chemical Shift Analysis Chemical Shift Analysis Integration & Peak Picking->Chemical Shift Analysis Coupling Constant Analysis Coupling Constant Analysis Chemical Shift Analysis->Coupling Constant Analysis Structure Elucidation Structure Elucidation Coupling Constant Analysis->Structure Elucidation

Figure 2: A generalized workflow for NMR data acquisition and analysis.

IR Spectroscopy
  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Technique: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation. A thin film on a salt plate (NaCl or KBr) can also be used.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Mass Spectrometry
  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Inlet temperature: 250 °C.

    • Oven program: Start at 50 °C, ramp to 280 °C at 10 °C/min.

  • MS Parameters:

    • Ionization energy: 70 eV.

    • Mass range: 40-400 m/z.

Conclusion

While direct experimental spectra for this compound are not widely published, a robust spectroscopic profile can be predicted through the careful analysis of its structural features and comparison with known analogs. The strategic use of ¹H NMR, ¹³C NMR, IR, and MS allows for the confident differentiation of this molecule from its isomers. The protocols and comparative data presented in this guide provide a solid foundation for researchers working with this and related bicyclic compounds.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester. National Center for Biotechnology Information. [Link]

  • NIST. 7-Oxabicyclo[4.1.0]heptane. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the stereocontrolled synthesis of complex molecular scaffolds is a perpetual challenge. The bicyclic structure of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid, featuring a fused epoxide and cyclopropane ring, represents a synthetically valuable motif. This guide provides an in-depth comparative analysis of catalytic systems applicable to the synthesis of this target molecule, focusing on the critical epoxidation step of a suitable precursor. While a direct head-to-head comparison for this specific molecule is not extensively documented, this guide synthesizes data from analogous transformations to provide a robust framework for catalyst selection and experimental design.

Introduction: The Synthetic Challenge

The synthesis of this compound requires precise control over the formation of the epoxide ring, often in the presence of a carboxylic acid functionality, which can complicate many catalytic processes. The key synthetic disconnection points towards the epoxidation of a cyclohexene- or dihydropyran-based carboxylic acid. The choice of catalyst for this transformation is paramount, as it dictates not only the yield and efficiency but also the stereochemical outcome of the reaction, which is often crucial for the biological activity of the final product.

Proposed Synthetic Strategy

A logical and convergent synthetic approach to this compound involves the catalytic epoxidation of a readily available starting material such as cis-Δ⁴-tetrahydrophthalic anhydride or a derivative thereof, which can be converted to the corresponding diacid or monoester. For the purpose of this comparative guide, we will consider the epoxidation of a generic cyclohexene-1-carboxylic acid derivative as the key strategic step. The primary focus will be on catalysts that can efficiently and selectively epoxidize the carbon-carbon double bond.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst for the epoxidation of an unsaturated carboxylic acid is a critical decision. Below is a comparative analysis of three prominent catalytic systems, each with its own set of advantages and disadvantages. The performance data is collated from studies on cyclohexene and other functionalized cyclic alkenes, providing a strong basis for extrapolation to the target synthesis.

Catalyst SystemCatalystOxidantTypical SubstrateAdvantagesDisadvantagesReported YieldEnantiomeric Excess (e.e.)
Chemoenzymatic Immobilized Lipase (e.g., Novozym 435)H₂O₂ / Carboxylic Acid (in situ peracid formation)Cyclohexene, LimoneneEnvironmentally benign ("green"), mild reaction conditions, high selectivity, reusable catalyst.[1][2]Longer reaction times, potential for enzyme denaturation, substrate scope can be limited.[1]75-99%[1]N/A (typically produces racemic epoxides unless a chiral substrate or a stereo-selective lipase is used)
Jacobsen-Katsuki Chiral (salen)Mn(III) complexNaOCl, m-CPBA with N-oxideUnfunctionalized cis-alkenes, LimoneneHigh enantioselectivity for unfunctionalized alkenes, well-established and predictable stereochemical outcomes.[3]Catalyst can be expensive, may require an axial ligand co-catalyst, potential for catalyst degradation.[4]Good to excellentUp to >90%[3]
Sharpless Asymmetric Epoxidation Ti(OiPr)₄ / Chiral Diethyl Tartrate (DET)t-BuOOHAllylic alcoholsExcellent enantioselectivity (>90-99% e.e.), highly predictable facial selectivity based on tartrate chirality, broad substrate scope for allylic alcohols.[5][6][7]Limited to allylic alcohols; the carboxylic acid of the precursor would need to be reduced to an alcohol.[6]70-90%>90-99%[7]

In-Depth Look at Catalytic Mechanisms and Experimental Choices

The choice of a catalytic system is not merely about yields and selectivities; it is about understanding the underlying mechanism to troubleshoot and optimize the reaction.

Chemoenzymatic Epoxidation: The Green Approach

This system leverages the ability of lipases to catalyze the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide.[1] The in situ generated peroxy acid then acts as the epoxidizing agent in a classic Prilezhaev reaction.[8] The key advantage here is the avoidance of pre-synthesized, potentially unstable peroxy acids and the use of a biocatalyst under mild conditions. The choice of the lipase and the carboxylic acid for peracid formation can influence the reaction rate and efficiency. Immobilized enzymes, such as Novozym 435, are preferred as they allow for easy recovery and reuse of the catalyst.[2]

Caption: Chemoenzymatic epoxidation workflow.

Jacobsen-Katsuki Epoxidation: Mastering Asymmetric Catalysis

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex to achieve high enantioselectivity in the epoxidation of unfunctionalized alkenes.[3] The mechanism is thought to involve a metal-oxo intermediate which delivers the oxygen atom to the double bond. The chirality of the salen ligand dictates the facial selectivity of the epoxidation. The choice of the oxidant and the potential need for an axial ligand (like N-methylmorpholine N-oxide) are critical experimental parameters that can significantly impact the catalyst's activity and selectivity.[4]

Jacobsen_Epoxidation catalyst (salen)Mn(III) active_catalyst active_catalyst catalyst->active_catalyst Oxidation oxidant Oxidant (e.g., NaOCl) oxidant->active_catalyst epoxide Enantioenriched Epoxide active_catalyst->epoxide Oxygen Atom Transfer alkene Cyclohexene Precursor alkene->epoxide epoxide->catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle of Jacobsen-Katsuki epoxidation.

Experimental Protocols

The following are representative protocols for the chemoenzymatic and Jacobsen-Katsuki epoxidation of a cyclohexene derivative. These should be adapted and optimized for the specific substrate.

Protocol 1: Chemoenzymatic Epoxidation of Cyclohexene

This protocol is adapted from procedures for the epoxidation of various alkenes using Novozym 435.[1]

Materials:

  • Cyclohexene (or cyclohexene-1-carboxylic acid derivative)

  • Immobilized Lipase (Novozym 435)

  • Hydrogen peroxide (30% aqueous solution)

  • A suitable carboxylic acid for peracid formation (e.g., octanoic acid or phenylacetic acid)

  • Solvent (e.g., toluene or chloroform)

  • Magnetic stirrer and heating plate

  • Round bottom flask

Procedure:

  • To a round bottom flask, add the cyclohexene derivative (1.0 eq), the carboxylic acid (1.5 eq), and the solvent.

  • Add the immobilized lipase (e.g., 20 mg per mmol of alkene).

  • Commence stirring and heat the mixture to the desired temperature (e.g., 35-50 °C).

  • Slowly add the hydrogen peroxide solution (2.0 eq) dropwise over a period of 1 hour.

  • Allow the reaction to proceed for 12-24 hours, monitoring the progress by TLC or GC.

  • Upon completion, filter off the immobilized enzyme. The enzyme can be washed with solvent and dried for reuse.

  • Wash the organic phase with a saturated solution of sodium bicarbonate to remove excess carboxylic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by flash column chromatography.

Protocol 2: Jacobsen-Katsuki Asymmetric Epoxidation

This protocol is a general procedure based on the enantioselective epoxidation of unfunctionalized alkenes.[3][9]

Materials:

  • Cyclohexene derivative

  • (R,R)- or (S,S)-Jacobsen's catalyst

  • Buffered bleach solution (NaOCl) or m-CPBA with N-methylmorpholine N-oxide (NMO) as a co-oxidant

  • Dichloromethane (CH₂)

  • Magnetic stirrer

  • Erlenmeyer flask

Procedure:

  • Dissolve the cyclohexene derivative (1.0 eq) and Jacobsen's catalyst (typically 2-10 mol%) in dichloromethane in an Erlenmeyer flask.

  • Cool the mixture in an ice bath.

  • If using bleach, prepare a buffered solution of commercial bleach with Na₂HPO₄ and adjust the pH to ~11.3 with NaOH. Add this buffered bleach solution to the reaction mixture and stir vigorously.

  • If using m-CPBA/NMO, add NMO (1.5 eq) followed by the portion-wise addition of m-CPBA (1.2 eq).

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding a reducing agent if necessary (e.g., sodium sulfite solution if using bleach).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the enantioenriched epoxide by flash column chromatography. The enantiomeric excess can be determined by chiral HPLC or GC.

Conclusion and Future Outlook

The synthesis of this compound presents a significant synthetic challenge that can be addressed through the strategic application of modern catalytic methods. Chemoenzymatic epoxidation offers a sustainable and mild approach, albeit generally yielding racemic products. For stereocontrolled synthesis, the Jacobsen-Katsuki epoxidation stands out as a powerful tool for achieving high enantioselectivity. While the Sharpless epoxidation is a benchmark for allylic alcohols, its application to the direct synthesis of the target carboxylic acid is less straightforward.

Future research in this area should focus on developing catalysts that can tolerate the carboxylic acid functionality directly while providing high stereocontrol. The development of novel, robust, and recyclable catalysts will be key to making the synthesis of complex molecules like this compound more efficient and sustainable for applications in the pharmaceutical and fine chemical industries.

References

  • A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid. (n.d.). Retrieved January 22, 2026, from [Link]

  • Mechanism and kinetics of epoxide ring-opening with carboxylic acids catalyzed by the corresponding carboxylates - OUCI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Enantioselective epoxidation of β,γ‐unsaturated carboxylic acids with Ti/L1. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Chemoenzymatic Epoxidation of Limonene Using a Novel Surface-Functionalized Silica Catalyst Derived from Agricultural Waste | ACS Omega. (2020, August 31). Retrieved January 22, 2026, from [Link]

  • Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory | Journal of Chemical Education. (n.d.). Retrieved January 22, 2026, from [Link]

  • Sharpless Asymmetric Epoxidation | Dalal Institute. (n.d.). Retrieved January 22, 2026, from [Link]

  • A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions - RSC Publishing. (2024, January 22). Retrieved January 22, 2026, from [Link]

  • Proposed mechanism for the cyclohexene epoxidation reaction by TBHP. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products - ResearchGate. (2022, October 30). Retrieved January 22, 2026, from [Link]

    • Jacobsen-Katsuki Epoxidations - Wipf Group. (n.d.). Retrieved January 22, 2026, from [Link]

  • Catalytic Epoxidation Reaction - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Metal Complex-Catalyzed Epoxidation of Olefins by Dioxygen with Co-Oxidation of Aldehydes. A Mechanistic Study | Inorganic Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

  • Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes†. (n.d.). Retrieved January 22, 2026, from [Link]

  • Enzymatic epoxidation of cyclohexene by peroxidase immobilization on a textile and an adapted reactor design - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • Cyclohexene Epoxidation Catalysts Based on Porous Aromatic Frameworks | Request PDF. (n.d.). Retrieved January 22, 2026, from [Link]

  • 5.2: Epoxidation of Allylic Alcohols - Chemistry LibreTexts. (2021, March 16). Retrieved January 22, 2026, from [Link]

  • Titanosilicate Epoxidation Catalysts: A Review of Challenges and Opportunities. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Catalytic epoxidation of unsaturated fatty acids in palm stearin via in situ peracetic acids mechanism - ResearchGate. (2025, February 5). Retrieved January 22, 2026, from [Link]

  • Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Epoxidation of cyclohexene || Mechanism Using Peroxy acid II by Dr Sarbjit Rala, For +1,+2, NEET, - YouTube. (2021, June 20). Retrieved January 22, 2026, from [Link]

  • Applications-of-Organocatalytic-Asymmetric-Epoxidation-in-Synthesis.pdf - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Catalyzed by Rare-Earth Amides [(Me3Si)2N]3RE(μ-Cl)Li(THF)3 with Phenoxy-Functionalized Chiral Prolinols - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory | Request PDF. (2025, August 6). Retrieved January 22, 2026, from [Link]

  • Katsuki-Jacobsen epoxidation: Mechanism and stereochemistry - YouTube. (2021, December 24). Retrieved January 22, 2026, from [Link]

  • Highly Active Oligomeric (salen)Co Catalysts for Asymmetric Epoxide Ring-Opening Reactions | Request PDF. (2025, August 6). Retrieved January 22, 2026, from [Link]

  • Sharpless Asymmetric Epoxidation Process | PDF | Organic Chemistry - Scribd. (n.d.). Retrieved January 22, 2026, from [Link]

  • Asymmetric Synthesis of 1,2-Limonene Epoxides by Jacobsen Epoxidation - ResearchGate. (2025, August 6). Retrieved January 22, 2026, from [Link]

Sources

A Comparative Guide to In-Silico Modeling of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic Acid Derivatives' Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth technical comparison of in-silico modeling techniques to predict the biological activity of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid derivatives. This class of molecules holds significant therapeutic potential, notably as intermediates in the synthesis of anticoagulants such as Edoxaban, a direct inhibitor of coagulation Factor Xa (FXa).[1] Consequently, understanding and predicting their activity through computational methods is paramount for accelerating drug discovery efforts.

This guide will navigate the causality behind choosing specific in-silico approaches, detail self-validating experimental protocols, and ground all claims in authoritative references. We will explore and compare three pivotal modeling techniques: Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, and Pharmacophore Modeling.

The this compound Scaffold: A Privileged Structure?

The this compound core represents a rigid bicyclic scaffold that can present substituents in a well-defined three-dimensional orientation. This structural rigidity is often a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. Given its linkage to anticoagulants, we will focus our modeling efforts on the potential activity of its derivatives as inhibitors of Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3]

Comparative Analysis of In-Silico Modeling Techniques

The choice of an in-silico modeling technique is dictated by the available data and the specific research question. For novel derivatives of the this compound scaffold, a multi-faceted approach employing ligand-based and structure-based methods is recommended.

Modeling Technique Principle Primary Use Case Data Requirement Key Advantage Limitation
QSAR Correlates variations in molecular descriptors with changes in biological activity.Predicting the activity of new analogs based on a dataset of known active and inactive compounds.A dataset of compounds with experimentally determined activities (e.g., IC50).High-throughput prediction of activity for large virtual libraries.Predictive power is limited to the chemical space of the training data.
Molecular Docking Predicts the preferred binding orientation and affinity of a ligand to a target protein.Understanding binding modes and prioritizing compounds based on predicted binding affinity.3D structure of the target protein (e.g., from PDB).Provides insights into the specific molecular interactions driving binding.Scoring functions can be inaccurate, and protein flexibility is often simplified.
Pharmacophore Modeling Identifies the essential 3D arrangement of chemical features required for biological activity.Virtual screening of large compound libraries to identify novel scaffolds.A set of active molecules or a ligand-bound protein structure.Can identify structurally diverse compounds with the same biological activity.Does not provide a quantitative prediction of activity.

I. Quantitative Structure-Activity Relationship (QSAR) Modeling

Expertise & Experience: QSAR models are powerful tools for lead optimization. By building a mathematical relationship between the chemical features of a series of this compound derivatives and their experimentally determined inhibitory activity against FXa, we can predict the activity of untested analogs. The success of a QSAR model is critically dependent on the quality and diversity of the training data.[4][5]

Experimental Protocol: Building a Predictive QSAR Model
  • Data Collection and Curation:

    • Compile a dataset of this compound derivatives with their corresponding FXa inhibitory activities (e.g., IC50 values).

    • Ensure data consistency and convert IC50 values to a logarithmic scale (pIC50) for a more normal distribution.

    • Split the dataset into a training set (typically 70-80%) for model building and a test set for external validation.

  • Molecular Descriptor Calculation:

    • For each molecule, calculate a wide range of molecular descriptors that encode constitutional, topological, geometrical, and electronic properties.

    • Commonly used descriptor sets include those from software like PaDEL-Descriptor or RDKit.

  • Feature Selection and Model Building:

    • Employ a feature selection algorithm (e.g., genetic algorithm, recursive feature elimination) to identify the most relevant descriptors that correlate with biological activity.

    • Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), to build the QSAR model.

  • Model Validation:

    • Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.

    • External Validation: Predict the pIC50 values for the test set and calculate the predictive R² (R²pred) to evaluate the model's predictive power on unseen data.

Self-Validating System:

A robust QSAR model should have a high q² (typically > 0.5) and a high R²pred (typically > 0.6). The difference between the coefficient of determination for the training set (R²) and q² should be small to avoid overfitting.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation Data Dataset of Derivatives (Structures + IC50) Curation Data Curation (pIC50 Conversion) Data->Curation Split Train/Test Split Curation->Split Descriptors Descriptor Calculation Split->Descriptors FeatureSelection Feature Selection Descriptors->FeatureSelection ModelBuilding Model Building (e.g., MLR, RF) FeatureSelection->ModelBuilding Validation Internal & External Validation ModelBuilding->Validation Prediction Predict Activity of New Derivatives Validation->Prediction Docking_Workflow cluster_prep Preparation cluster_docking Docking & Analysis Protein Prepare Protein (PDB: 2W26) BindingSite Define Binding Site Protein->BindingSite Ligand Prepare Ligands (3D Structures) Docking Run Docking (e.g., AutoDock Vina) Ligand->Docking BindingSite->Docking Analysis Analyze Poses & Scores Docking->Analysis Insights Binding Mode & Affinity Prediction Analysis->Insights Pharmacophore_Workflow cluster_generation Model Generation & Validation cluster_screening Virtual Screening & Hit Identification Input Active Ligands or Ligand-Protein Complex Generate Generate Pharmacophore Hypotheses Input->Generate Validate Validate Model with Known Actives/Inactives Generate->Validate Screening Screen Compound Database Validate->Screening Filtering Filter Hits (Drug-likeness) Screening->Filtering Docking Docking of Hits Filtering->Docking NewLeads Identify Novel Scaffolds Docking->NewLeads

Caption: A workflow for pharmacophore-based virtual screening.

Conclusion and Future Directions

The in-silico modeling of this compound derivatives offers a powerful and cost-effective strategy to explore their therapeutic potential, particularly as Factor Xa inhibitors. This guide has provided a comparative overview of QSAR, molecular docking, and pharmacophore modeling, outlining their underlying principles, experimental workflows, and validation strategies.

For a comprehensive investigation, an integrated approach is highly recommended. For instance, pharmacophore modeling can be used for initial virtual screening to identify diverse hits. These hits can then be subjected to molecular docking to refine the binding poses and rank them based on predicted affinity. Finally, a focused QSAR model can be developed for a series of promising analogs to guide lead optimization. By leveraging the strengths of each technique, researchers can significantly enhance the efficiency and effectiveness of the drug discovery process for this promising class of compounds.

References

  • Application of in silico methods to predict the acute toxicity of bicyclic organophosphorus compounds as potential chemical weapon. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Prediction of Drug-Like Properties. (n.d.). In Madame Curie Bioscience Database. NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC. Retrieved January 22, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. (n.d.). Meiler Lab. Retrieved January 22, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved January 22, 2026, from [Link]

  • In silico Discovery of Novel FXa Inhibitors by Pharmacophore Modeling and Molecular Docking. (2017). PMC. Retrieved January 22, 2026, from [Link]

  • Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester. (n.d.). Google Patents.
  • Evaluation of Biological Activity Exerted by an Aza-Bicyclo-Carboxylic Acid Derivative Using an Ischemia-Reperfusion Injury Model. (n.d.). Biomedical and Pharmacology Journal. Retrieved January 22, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved January 22, 2026, from [Link]

  • Machine Learning 101: How to train your first QSAR model. (n.d.). Optibrium. Retrieved January 22, 2026, from [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (n.d.). ACS Omega. Retrieved January 22, 2026, from [Link]

  • Novel Isosteviol-Based FXa Inhibitors: Molecular Modeling, In Silico Design and Docking Simulation. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Computational methods for prediction of drug properties – Application to metabolism prediction. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Application of Molecular Modeling to Development of New Factor Xa Inhibitors. (2015). Sci-Hub. Retrieved January 22, 2026, from [Link]

  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Learn to Perform QSAR Modeling on Compound Dataset. (2024). YouTube. Retrieved January 22, 2026, from [Link]

  • Computational Methods in Drug Discovery. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • PharmacoNet: Accelerating Large-Scale Virtual Screening by Deep Pharmacophore Modeling. (2023). arXiv. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Insilico assessment of Factor Xa inhibitors by docking studies. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Flow chart of the virtual screening process using the pharmacophore method. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Beginner's Guide to 3D-QSAR in Drug Design. (2025). Neovarsity. Retrieved January 22, 2026, from [Link]

  • In Silico Approach Using Free Software to Optimize the Antiproliferative Activity and Predict the Potential Mechanism of Action of Pyrrolizine-Based Schiff Bases. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • How to build a better QSAR model. (2025). YouTube. Retrieved January 22, 2026, from [Link]

  • Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking. (2024). YouTube. Retrieved January 22, 2026, from [Link]

  • SEARCH FOR IN-SILICO APPLICATIONS IN DRUG DISCOVERY AND APPLICATIONS OF DIFFERENT DISCIPLINES IN IT: A SURVEY. (n.d.). Retrieved January 22, 2026, from [Link]

  • Computer-Aided Estimation of Biological Activity Profiles of Drug-Like Compounds Taking into Account Their Metabolism in Human Body. (2020). MDPI. Retrieved January 22, 2026, from [Link]

  • In silico Discovery of Novel FXa Inhibitors by Pharmacophore Modeling and Molecular Docking. (2017). PubMed. Retrieved January 22, 2026, from [Link]

  • Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 4-methyl-, 4-methyl-7-oxabicyclo-[4.1.0]heptyl methyl ester. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Understanding the Compound: Hazard Profile and Reactivity

Key Structural Features and Inferred Hazards:

  • Epoxide Ring: The three-membered ether ring is highly strained and susceptible to ring-opening reactions. Epoxides as a class are known to be potential alkylating agents and may be irritants, sensitizers, and have mutagenic properties. Related oxabicycloheptane derivatives are known to cause skin and eye irritation and may lead to allergic skin reactions[1][2].

  • Carboxylic Acid: This functional group imparts acidic properties to the molecule. While not a strong acid, it will react with bases. Carboxylic acids can be corrosive or irritants, particularly to the eyes and skin[3].

Based on these features, this compound should be handled as a hazardous substance, with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Chemical and Physical Properties (Inferred and Known):

PropertyValue/InformationSource
Molecular FormulaC₇H₁₀O₃
Molecular Weight142.15 g/mol
AppearanceLikely a solid at room temperature.Inferred from similar compounds
Incompatible MaterialsStrong oxidizing agents, strong bases, and strong acids.,

The Disposal Workflow: A Two-Stage Approach for Chemical Deactivation

Direct disposal of this compound without deactivation is not recommended due to its reactive nature. The following two-stage chemical deactivation process is designed to neutralize both the carboxylic acid and the epoxide functionalities, rendering the waste significantly less hazardous for final disposal.

DisposalWorkflow cluster_0 Stage 1: Carboxylic Acid Neutralization cluster_1 Stage 2: Epoxide Ring Opening cluster_2 Final Disposal start Waste 2-Oxabicyclo[4.1.0]heptane- 7-carboxylic acid neutralize Dissolve in a suitable solvent (e.g., water or isopropanol). Slowly add 1M NaOH or NaHCO₃ solution with stirring until pH 7-8. start->neutralize Initial Treatment hydrolyze_or_thiosulfate OR neutralize->hydrolyze_or_thiosulfate hydrolyze Add excess water and adjust pH to ~9 with 1M NaOH if necessary. Stir at room temperature for several hours to ensure complete hydrolysis. final_neutralize Neutralize the final solution to pH 6-8 with dilute acid or base as needed. hydrolyze->final_neutralize thiosulfate Alternatively, add an aqueous solution of Sodium Thiosulfate (1.5 equivalents). Stir at room temperature for several hours. thiosulfate->final_neutralize hydrolyze_or_thiosulfate->hydrolyze Basic Hydrolysis hydrolyze_or_thiosulfate->thiosulfate Thiosulfate Quenching dispose Dispose of the aqueous solution in accordance with local regulations. This may involve collection by a licensed waste disposal company. final_neutralize->dispose

Caption: Disposal workflow for this compound.

Detailed Experimental Protocols

Materials Required:
  • Waste this compound

  • 1M Sodium hydroxide (NaOH) solution

  • 1M Sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for final neutralization

  • Sodium thiosulfate (Na₂S₂O₃)

  • Isopropanol (if the compound is not readily soluble in water)

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker or flask) large enough to accommodate the reaction volume with room for stirring and potential gas evolution.

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

Step-by-Step Methodology:

PART A: Neutralization of the Carboxylic Acid

  • Preparation: In a well-ventilated fume hood, place the waste this compound into the reaction vessel. If it is a solid, dissolve it in a minimal amount of water or isopropanol.

  • Neutralization: While stirring the solution, slowly add either 1M NaOH or 1M NaHCO₃ solution dropwise. The use of sodium bicarbonate is a gentler method and will produce carbon dioxide gas, so addition must be slow to avoid excessive foaming[4][5].

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is between 7 and 8.

PART B: Deactivation of the Epoxide Ring

The strained epoxide ring can be opened under either basic or nucleophilic conditions to form a less reactive diol or thiosulfate adduct, respectively.

Method 1: Basic Hydrolysis

  • Hydrolysis: To the neutralized solution from Part A, add an excess of water (e.g., 5-10 volumes relative to the initial solvent volume). If the pH has dropped, readjust to approximately 9 with 1M NaOH.

  • Reaction Time: Stir the solution at room temperature for at least 2-3 hours. For larger quantities or if the reaction temperature is low, allow it to stir overnight to ensure complete hydrolysis of the epoxide[6][7]. The product of this reaction will be the corresponding trans-diol.

Method 2: Thiosulfate Quenching

Sodium thiosulfate is an effective and mild nucleophile for opening epoxide rings[8][9].

  • Preparation: Prepare an aqueous solution of sodium thiosulfate (approximately 1.5 molar equivalents relative to the amount of epoxide).

  • Reaction: Add the sodium thiosulfate solution to the neutralized waste from Part A.

  • Reaction Time: Stir the mixture at room temperature for several hours (a minimum of 2 hours is recommended) to ensure complete reaction.

PART C: Final Neutralization and Disposal

  • Final pH Adjustment: After the epoxide deactivation step, check the pH of the resulting solution. Neutralize it to a pH between 6 and 8 by adding 1M HCl or 1M H₂SO₄ dropwise if it is basic, or 1M NaOH if it is acidic.

  • Containerization and Labeling: Transfer the final, neutralized aqueous solution to a properly labeled hazardous waste container. The label should include:

    • The words "Hazardous Waste"

    • The chemical name of the contents (e.g., "Neutralized this compound reaction mixture")

    • The primary hazards (e.g., "Irritant")

    • The date of accumulation.

  • Disposal: Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company[10]. Do not pour the solution down the drain unless explicitly permitted by your local regulations for neutralized, low-concentration organic waste.

Spill Management

In the event of a spill of pure this compound:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment and Absorption: For solid spills, carefully sweep the material into a container. For liquid spills or solutions, cover with an inert absorbent material such as vermiculite, sand, or dry lime/soda ash. The use of a basic absorbent like soda ash can help to begin the neutralization process[3].

  • Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a detergent and water solution.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of laboratory chemicals is a critical aspect of responsible scientific practice. By following this detailed guide, researchers can ensure the safe deactivation and disposal of this compound, protecting themselves, their colleagues, and the environment. This commitment to robust safety protocols is the foundation of trustworthy and authoritative scientific research.

References

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]

  • Total Organic Chemistry. (2020, July 22). Reactions of Epoxides. YouTube. [Link]

  • Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed. [Link]

  • Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]

  • Nagalla, S. et al. (2024, January 25). Large Scale Epoxide Opening by a Pendant Silanol. PMC - NIH. [Link]

  • RSC Publishing. Determination of Terminal Epoxides, Particularly Styrene Oxide. [Link]

  • PubChem. This compound. [Link]

  • Mitech. (2023, December). SDS Mitech 5506-4. [Link]

  • Waeco. SDS EU (Reach Annex II). [Link]

  • Ted Pella, Inc. (2012, June 1). Material Safety Data Sheet Product No. 18306-4221 ERL 4221. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Chemistry LibreTexts. (2022, October 27). 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. [Link]

  • Open Library Publishing Platform. 25.4 Ionization and Neutralization of Carboxylic Acids. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid, a compound utilized by researchers and drug development professionals. The unique structure, combining a strained epoxide ring with a carboxylic acid moiety, necessitates a rigorous and informed approach to laboratory safety. This document moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and scientific integrity.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before handling this compound, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from its constituent functional groups—an epoxide and a carboxylic acid—and data from structurally similar compounds.

The primary hazards are associated with:

  • Severe Eye Damage and Skin Irritation : A closely related structure, Bicyclo[4.1.0]heptane-7-carboxylic acid, is known to cause serious eye damage and skin irritation.[1] The presence of the carboxylic acid group suggests corrosive properties.

  • Respiratory Irritation : Inhalation may cause respiratory irritation.[1] The compound is a solid, and any handling that generates dust must be controlled to prevent inhalation.[1]

  • Skin Sensitization : Epoxide-containing compounds are known to be potential skin sensitizers, meaning they can cause an allergic skin reaction upon repeated exposure.[2][3] This is a critical consideration for long-term health.

  • Potential Reproductive Toxicity : Some derivatives of 7-Oxabicyclo[4.1.0]heptane have been flagged as suspected of damaging fertility or the unborn child.[4][5]

Given these potential hazards, the compound must be handled with appropriate engineering controls and personal protective equipment at all times.

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent chemical exposure through all potential routes: dermal, ocular, and inhalation. The selection of PPE is not merely a suggestion but a critical line of defense based on the chemical's reactivity.

PPE CategorySpecificationRationale & Causality
Hand Protection Double-gloving with nitrile or butyl rubber gloves.[6][7]The epoxide group can be reactive. Nitrile or butyl rubber provides good resistance to a broad range of chemicals.[6] Double-gloving is a best practice that provides an additional barrier in case the outer glove is compromised.[7] Cotton or latex gloves are insufficient.[6]
Eye Protection Chemical safety goggles with side shields.[6] A full-face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[6]Protects against splashes that can cause serious, irreversible eye damage.[1] A face shield offers a broader area of protection for the entire face.[6]
Body Protection A flame-resistant lab coat, fully buttoned. Consider a chemically resistant apron for splash hazards.Prevents contact with skin and contamination of personal clothing.[5][8]
Respiratory Protection An air-purifying respirator with an organic vapor cartridge is recommended if handling outside of a certified chemical fume hood or if dust/aerosols are generated.[9]Protects against inhalation of irritating dust or potential vapors, which is a primary route of exposure.[1][9]
Foot Protection Closed-toe shoes, preferably made of a non-porous material.[1]Protects feet from spills.

Operational Handling Protocol: A Step-by-Step Approach

Adherence to a strict, logical workflow is paramount for minimizing risk. The following protocol outlines the key steps for handling this compound from preparation to temporary storage.

Preparation and Engineering Controls
  • Designate a Work Area : All handling of the solid compound and its solutions must occur within a certified chemical fume hood to control for inhalation hazards.

  • Ensure Emergency Access : Confirm that a safety shower and an emergency eyewash station are readily accessible and unobstructed.[1]

  • Assemble Materials : Before starting, gather all necessary equipment (spatulas, glassware, solvents, waste containers) to avoid leaving the designated area mid-procedure.

Weighing and Solution Preparation
  • Don Full PPE : Before handling the primary container, put on all required PPE as detailed in the table above.

  • Weighing the Compound : Carefully weigh the solid compound in the fume hood. Use smooth, deliberate motions to minimize dust generation.[1]

  • Adding Solvents : When preparing solutions, add the solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, allow the solution to cool before stoppering the flask.

Post-Handling and Storage
  • Secure Containment : Tightly close the primary container of the chemical.[1]

  • Proper Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4] The storage area should be clearly labeled and secured.[1][5]

  • Doffing PPE : Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last and disposed of immediately. Wash hands thoroughly with soap and water after work is complete.[1]

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of all laboratory and environmental personnel.

  • Spill Management :

    • For small spills, carefully sweep or shovel the solid material into a designated waste container, minimizing dust generation.[1]

    • Clean the affected area with an appropriate solvent and then decontaminate with soap and water.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

  • Waste Disposal :

    • All contaminated materials, including gloves, weigh boats, and empty containers, must be considered hazardous waste.

    • Dispose of the chemical and its containers in accordance with all local, state, and federal regulations.[2][10] This typically involves collection by a licensed waste disposal company.[10] Do not dispose of this chemical down the drain.[4]

    • Waste should be collected in a clearly labeled, sealed container.[4]

Below is a visual representation of the safe handling workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood & Emergency Equipment prep2 Don Full PPE prep1->prep2 1. Safety First handle1 Weigh Solid Chemical prep2->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 2. Controlled Addition clean1 Secure & Store Chemical handle2->clean1 Experiment Complete clean2 Decontaminate Work Area clean1->clean2 3. Containment clean3 Segregate & Label Waste clean2->clean3 4. Waste Management clean4 Doff PPE & Wash Hands clean3->clean4 5. Final Steps

Caption: Workflow for Safe Handling of this compound.

References

  • Waeco . (n.d.). SDS EU (Reach Annex II). [Link]

  • NAPA Auto Parts . (2015). SAFETY DATA SHEET: UCON™ Refrigeration Lubricant 897. [Link]

  • Mitech . (2023). Safety Data Sheet 5506-4. [Link]

  • European Chemicals Agency (ECHA) . (2025). Substance Information: 2-ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate. [Link]

  • epoxio.cz . (n.d.). Protective Aids for Working with Epoxy Resins. [Link]

  • NACE International Institute . (n.d.). Working Safely with Epoxy Coatings. [Link]

  • CHEMM . (n.d.). Personal Protective Equipment (PPE). [Link]

  • Quicktest . (2022). Safety equipment, PPE, for handling acids. [Link]

  • WEST SYSTEM Epoxy . (n.d.). Preventing Overexposure. [Link]

  • American Chemistry Council . (n.d.). Protective Equipment. [Link]

  • University of Washington Environmental Health & Safety . (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]

  • Polyestershoppen . (n.d.). Personal Protective Equipment When Working with Resins. [Link]

  • Vista Resin . (n.d.). Correct PPE When Using Epoxy Art Resin! [Link]

  • University of California, Santa Cruz . (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Reactant of Route 2
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.